Product packaging for Oleandrin(Cat. No.:CAS No. 465-16-7)

Oleandrin

Katalognummer: B1683999
CAS-Nummer: 465-16-7
Molekulargewicht: 576.7 g/mol
InChI-Schlüssel: JLPDBLFIVFSOCC-XYXFTTADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Oleandrin is a steroid saponin that consists of oleandrigenin having a 2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl residue attached to the oxygen function at position 3. It is a cardenolide glycoside, a 14beta-hydroxy steroid, a steroid ester and a steroid saponin. It is functionally related to an oleandrigenin.
This compound has been used in trials studying the treatment of Lung Cancer and Chemotherapeutic Agent Toxicity.
This compound has been reported in Daphnis nerii, Nerium oleander, and other organisms with data available.
This compound is a lipid soluble cardiac glycoside with potential antineoplastic activity. Upon administration, this compound specifically binds to and inhibits the alpha3 subunit of the Na/K-ATPase pump in human cancer cells. This may inhibit the phosphorylation of Akt, upregulate MAPK, inhibit NF-kb activation and inhibit FGF-2 export and may downregulate mTOR thereby inhibiting p70S6K and S6 protein expression. All of this may lead to an induction of apoptosis. As cancer cells with relatively higher expression of the alpha3 subunit and with limited expression of the alpha1 subunit are more sensitive to this compound, one may predict the tumor response to treatment with lipid-soluble cardiac glycosides such as this compound based on the tumors Na/K-ATPase pump protein subunit expression. Overexpression of the alpha3 subunit in tumor cells correlates with tumor proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
This compound is a plant toxin found in Oleander (Nerium oleander). It causes both gastrointestinal and cardiac effects. (L1253)
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H48O9 B1683999 Oleandrin CAS No. 465-16-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPDBLFIVFSOCC-XYXFTTADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Colorless odorless solid; [IARC]
Record name Oleandrin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6454
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Practically insoluble in water, Soluble in alcohol, chloroform
Record name Oleandrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from ethanol, Crystals from dilute methanol

CAS No.

465-16-7, 1315607-79-4
Record name Oleandrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=465-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBI 05204
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315607794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oleandrin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 16β-acetoxy-3β-(2,6-dideoxy-3-O-methyl-L-arabino-hexopyranosyloxy)-14-hydroxycard-20(22)-enolide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEANDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II95UDU7I4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oleandrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

250 °C
Record name Oleandrin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3518
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Oleandrin cardiac glycoside mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Oleandrin

Executive Summary

This compound, a potent cardiac glycoside extracted from the Nerium oleander plant, exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase enzyme. This initial interaction triggers a cascade of downstream events, profoundly impacting cellular ion homeostasis and activating multiple signaling pathways. The primary consequence of Na+/K+-ATPase inhibition is an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This disruption of ion gradients is central to both its cardiotonic and cytotoxic effects. In cancer cells, these perturbations, along with other interactions, lead to the induction of apoptosis and autophagy through the modulation of key signaling networks, including the MAPK, PI3K/Akt, and STAT3 pathways. The differential expression of Na+/K+-ATPase α-subunits in cancerous versus normal tissues appears to underlie the selective anti-proliferative activity of this compound, making it a subject of significant interest in drug development. This guide details the core molecular mechanism, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the involved pathways.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal molecular target of this compound is the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the plasma membrane of most animal cells.[1][2]

Interaction with Na+/K+-ATPase

This compound, like other cardiac glycosides, binds to the α-subunit of the Na+/K+-ATPase.[3] This binding stabilizes the enzyme in its phosphorylated E2-P transition state, preventing the dephosphorylation and conformational change required to release K+ ions into the cell and re-initiate the pumping cycle.[2] This effectively inhibits the pump's activity, leading to the disruption of ion transport.[1][4]

Role of α-Subunit Isoforms

The Na+/K+-ATPase α-subunit exists in multiple isoforms (α1, α2, α3, α4), and their expression is tissue-specific.[3] The sensitivity of a cell to this compound is highly dependent on the specific α-isoforms it expresses.[5] Many human cancer cells exhibit a higher expression of the α3 isoform relative to the α1 isoform.[6] The α3 isoform has a significantly higher binding affinity for cardiac glycosides compared to the α1 isoform.[5] This differential expression may explain the selective cytotoxicity of this compound towards cancer cells compared to normal cells or rodent cells, which often lack discernible α3 expression.[3][6] The ratio of α3 to α1 expression correlates with this compound uptake and the subsequent inhibition of cell growth.[6]

Primary Downstream Effect: Disruption of Cellular Ion Homeostasis

The inhibition of the Na+/K+-ATPase pump by this compound initiates a predictable and critical disruption of intracellular ion concentrations.

  • Increased Intracellular Sodium [Na+]i : With the primary active transport mechanism for Na+ extrusion disabled, intracellular sodium accumulates.[2][7]

  • Increased Intracellular Calcium [Ca2+]i : The rise in [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to export calcium from the cell. This leads to a net increase in the intracellular calcium concentration.[2][8][[“]] This elevation of [Ca2+]i is a key event that links Na+/K+-ATPase inhibition to the diverse downstream cellular responses.[[“]][10] In cardiomyocytes, this leads to an increased force of contraction but can also lead to calcium overload and arrhythmias.[8][[“]]

Core Mechanism of this compound Action This compound This compound pump Na+/K+-ATPase (α-subunit) This compound->pump Binds to inhibition Inhibition of Pump Activity pump->inhibition na_increase ↑ Intracellular Na+ inhibition->na_increase ncx Na+/Ca2+ Exchanger (NCX) Activity Reduced na_increase->ncx ca_increase ↑ Intracellular Ca2+ ncx->ca_increase downstream Downstream Signaling (Apoptosis, Autophagy, etc.) ca_increase->downstream

Caption: this compound's core mechanism of Na+/K+-ATPase inhibition.

Downstream Signaling Pathways in Cancer

In cancer cells, the this compound-induced disruption of ion homeostasis and other off-target effects trigger several signaling pathways that collectively contribute to its anti-tumor activity.[11]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[12] This process is often dependent on the activation of caspases, a family of proteases that execute the apoptotic program.[13] this compound treatment has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax, leading to the activation of caspase-9 (initiator) and caspase-3 (executioner).[13]

Modulation of Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death. This compound has been shown to induce autophagy in several cancer models, including gastric and pancreatic cancer.[14][15] In some contexts, this autophagic response is a precursor to apoptosis; inhibiting autophagy can counteract the apoptotic effects of this compound.[14][16] The mechanism can involve the inhibition of the PI3K/Akt/mTOR pathway and the upregulation of pERK.[15][17]

Activation of MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and death. This compound treatment leads to the activation of stress-related MAPK pathways, particularly p38 MAPK and ERK.[13][15] Activation of the p38 MAPK pathway, in particular, has been shown to be critical for this compound-induced apoptosis in osteosarcoma cells.[13]

Inhibition of Pro-Survival Pathways

This compound also suppresses several key pro-survival signaling pathways that are often hyperactive in cancer.

  • PI3K/Akt Pathway : this compound can inhibit the formation of phosphorylated Akt (pAkt), a central node in a pathway that promotes cell survival and proliferation.[15][18]

  • NF-κB Pathway : It has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of many genes involved in inflammation, immunity, and cell survival.[18][19]

  • STAT3 Pathway : this compound can suppress the activation of STAT3 (Signal Transducer and Activator of Transcription 3), which is implicated in tumor progression and invasion.[17][20]

This compound-Induced Signaling in Cancer Cells cluster_0 Primary Events cluster_1 Signaling Cascades cluster_2 Cellular Outcomes This compound This compound pump_inhibition Na+/K+-ATPase Inhibition This compound->pump_inhibition pi3k_akt PI3K/Akt/mTOR Pathway This compound->pi3k_akt Inhibits stat3 STAT3 Pathway This compound->stat3 Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits ca_increase ↑ [Ca2+]i pump_inhibition->ca_increase mapk MAPK Pathways (p38, ERK) ca_increase->mapk Activates apoptosis Apoptosis pi3k_akt->apoptosis Inhibits autophagy Autophagy pi3k_akt->autophagy mapk->apoptosis invasion ↓ Invasion stat3->invasion proliferation ↓ Cell Proliferation nfkb->proliferation autophagy->apoptosis Contributes to

Caption: Downstream signaling pathways affected by this compound in cancer.

Quantitative Data Summary

The inhibitory potency of this compound and its metabolite, oleandrigenin, against Na+/K+-ATPase has been quantified, along with its anti-proliferative effects in various cell lines.

Table 1: Inhibition of Na+/K+-ATPase Activity

CompoundIC50 (µM)Source
This compound 0.62[4]
Oleandrigenin1.23[4]
Ouabain (Control)0.22[4]
Digoxin (Control)2.69[4]

IC50 represents the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50 (nM)Key FactorSource
Panc-1Pancreatic4.7High α3/α1 ratio[5]
Panc-1 (α1 transfected)Pancreatic>50Low α3/α1 ratio[5]
CaCO-2 (undifferentiated)Colon8.25Perinuclear α3[21]
CaCO-2 (differentiated)Colon>25Membranous α3[21]

IC50 represents the concentration required to inhibit 50% of cell proliferation.

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Na+/K+-ATPase Inhibition Assay

This assay directly measures the effect of this compound on the catalytic activity of the enzyme.

  • Objective : To determine the IC50 value of this compound for Na+/K+-ATPase.

  • Methodology :

    • Enzyme Source : Purified Na+/K+-ATPase from a source such as porcine cerebral cortex or human red blood cell ghosts is commonly used.

    • Reaction Mixture : The enzyme is incubated in a reaction buffer containing MgCl2, KCl, NaCl, and ATP at a physiological pH (e.g., 7.4).

    • Inhibitor Addition : Various concentrations of this compound (or control compounds like ouabain) are added to the reaction mixture.

    • ATP Hydrolysis Measurement : The reaction is initiated by adding ATP. The enzyme's activity is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method, such as the Fiske-Subbarow method.

    • Data Analysis : The rate of Pi release is measured for each this compound concentration. The percentage of inhibition relative to a no-drug control is calculated, and the IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[4]

Cell Proliferation and Viability Assays

These assays assess the cytotoxic and cytostatic effects of this compound on cancer cells.

  • Objective : To measure the effect of this compound on cancer cell growth.

  • Methodology (CCK-8 Assay) :

    • Cell Seeding : Cancer cells (e.g., HGC-27 gastric cancer cells) are seeded into 96-well plates and allowed to adhere overnight.[14][16]

    • Treatment : Cells are treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • Reagent Addition : After treatment, Cell Counting Kit-8 (CCK-8) solution, which contains a WST-8 tetrazolium salt, is added to each well.

    • Incubation : The plates are incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the WST-8 salt to a soluble formazan dye, resulting in a color change.

    • Measurement : The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis : Cell viability is expressed as a percentage relative to untreated control cells. IC50 values can be calculated from the dose-response curve.[14][16]

Apoptosis and Autophagy Detection

These methods are used to confirm the mode of cell death induced by this compound.

  • Objective : To identify and quantify apoptosis and autophagy in this compound-treated cells.

  • Methodology :

    • Apoptosis (Flow Cytometry) : Cells are treated with this compound, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic or necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells.[14][16]

    • Autophagy (Western Blotting) : A key marker of autophagy is the conversion of LC3-I to LC3-II. Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for LC3. An increase in the LC3-II/LC3-I ratio indicates the formation of autophagosomes.[14]

    • Autophagy (Electron Microscopy) : For morphological confirmation, this compound-treated cells are fixed, sectioned, and examined using a transmission electron microscope (TEM). The presence of double-membraned vesicles (autophagosomes) containing cytoplasmic contents is a definitive sign of autophagy.[14][15]

Workflow: Assessing this compound's Cytotoxicity cluster_viability Viability/Proliferation cluster_death Mode of Cell Death cluster_pathway Signaling Pathway Analysis start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment cck8 CCK-8 / MTT Assay treatment->cck8 flow Flow Cytometry (Annexin V / PI) treatment->flow wb Western Blot (LC3-II, Caspases) treatment->wb wb_pathway Western Blot (p-ERK, p-Akt, etc.) treatment->wb_pathway ic50 Calculate IC50 cck8->ic50 quant_apoptosis Quantify Apoptosis flow->quant_apoptosis quant_autophagy Assess Autophagy wb->quant_autophagy pathway_activity Determine Pathway Modulation wb_pathway->pathway_activity

References

Nerium oleander extraction protocol for Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Extraction of Oleandrin from Nerium oleander

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established protocols for the extraction of this compound, a potent cardiac glycoside, from the plant Nerium oleander. The document details various extraction methodologies, presents quantitative data for comparison, and illustrates key experimental workflows and the compound's mechanism of action through signaling pathway diagrams.

Introduction

Nerium oleander, a common ornamental shrub of the Apocynaceae family, is a rich source of bioactive compounds, most notably cardiac glycosides.[1] Among these, this compound (C₃₂H₄₈O₉) is a principal and highly active component.[1][2] It is a lipid-soluble cardiac glycoside recognized for its significant pharmacological properties, including potential anticancer, anti-inflammatory, and antiviral activities.[1][2][3] However, this compound also possesses a narrow therapeutic window and is associated with significant cardiotoxicity, primarily through the inhibition of the Na+/K+-ATPase enzyme.[3][4][[“]][[“]]

Given its therapeutic potential and toxicological relevance, robust and efficient extraction and purification protocols are essential for research and drug development. This guide synthesizes information from scientific literature and patents to provide detailed methodologies for isolating this compound.

Extraction Protocols

The isolation of this compound from N. oleander plant material (typically leaves, which are a primary repository of the compound) can be achieved through several methods. The choice of method depends on factors such as desired yield, purity, available equipment, and environmental considerations.

Solvent-Based Extraction

Solvent extraction is the most common approach, utilizing organic solvents to solubilize this compound from the plant matrix.

2.1.1 Maceration Protocol

Maceration involves soaking the plant material in a solvent for an extended period to allow for the diffusion of phytochemicals.

  • Plant Material Preparation :

    • Collect fresh, disease-free leaves of Nerium oleander.

    • Dry the leaves in an oven at a controlled temperature of 40°C for 4-5 days to prevent degradation of active compounds.[7]

    • Grind the dried leaves into a fine powder using a grinder to increase the surface area for extraction.[7]

  • Extraction Procedure :

    • Weigh the powdered plant material.

    • Place the powder in a suitable vessel (e.g., a large beaker or flask).

    • Add a solvent such as methanol, ethanol, or a methanol:water mixture (e.g., 50:50 v/v).[7][8] The solvent-to-solid ratio can vary, but a common starting point is 10:1 (mL of solvent to g of plant material).

    • Stir the mixture at room temperature. The extraction can be carried out with solvent renewal every 24 hours to improve efficiency.[8]

    • After the extraction period (typically 24-72 hours), separate the liquid extract from the solid plant residue by filtration (e.g., using Whatman No. 1 filter paper).[9]

    • The extraction process can be repeated multiple times (e.g., three times) with fresh solvent to maximize the yield.[10]

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.[7][9]

2.1.2 Ultrasound-Assisted Extraction (UAE) Protocol

UAE uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.

  • Plant Material Preparation : Prepare dried, powdered leaves as described in section 2.1.1.

  • Extraction Procedure :

    • Place a known quantity of powdered leaves into an extraction vessel.

    • Add a solvent, such as methanol.[11]

    • Place the vessel in an ultrasonic bath.

    • Sonicate the mixture for a specified duration (e.g., 120 minutes).[11]

    • After sonication, filter the mixture to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Hot Water Extraction

This method uses hot water as a safe, environmentally friendly, and inexpensive solvent. It is the basis for some traditional preparations and patented extracts like Anvirzel™.[12]

  • Plant Material Preparation : Prepare dried, powdered leaves as described in section 2.1.1.

  • Extraction Procedure :

    • Mix the powdered plant material with deionized water in a heat-resistant vessel.

    • Heat the mixture to boiling and maintain it at this temperature for a specified period (e.g., several hours), as described in patents like US 5,135,745.[13]

    • Allow the mixture to cool.

    • Separate the aqueous extract from the solid residue by filtration or centrifugation.

    • The resulting aqueous extract can be used directly, lyophilized to a powder, or subjected to further purification.

Enzyme-Assisted Extraction

This method utilizes enzymes to hydrolyze native glycosides in the plant material, potentially increasing the yield of free this compound.

  • Plant Material Preparation : Use fresh, undried leaves of N. oleander, which are ground with a grinder.[10]

  • Extraction Procedure (Based on US Patent 3,833,472) :

    • Mix the ground fresh leaves with a buffered solution (e.g., a phosphoric acid/citric acid buffer at pH 5.0).[10]

    • Homogenize the mixture.

    • Incubate the mixture at a controlled temperature (e.g., 30-40°C) for a period ranging from 10 minutes to 10 hours. This allows endogenous enzymes in the leaves to hydrolyze precursor glycosides.[10]

    • Terminate the incubation and filter the mixture.

    • Extract the solid residue with an organic solvent like ethanol multiple times.[10]

    • Combine the solvent extracts and concentrate them under reduced pressure.

Post-Extraction Purification

Crude extracts contain a complex mixture of compounds. Further purification is necessary to isolate this compound.

  • Liquid-Liquid Partitioning : The crude extract can be redissolved in a water-methanol mixture and partitioned against a non-polar solvent like hexane or petroleum ether to remove lipids and chlorophylls.[8] Subsequently, the aqueous layer can be extracted with a solvent of intermediate polarity, such as chloroform or ethyl acetate, in which this compound is soluble.[10]

  • Chromatography : Column chromatography is a standard method for purification. The concentrated extract is loaded onto a silica gel or Florisil column and eluted with a solvent gradient (e.g., mixtures of chloroform and methanol) to separate fractions based on polarity.[12][14] Fractions are collected and analyzed by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.[8][15]

Quantitative Data Presentation

The yield of this compound is highly dependent on the plant part, geographical source, collection time, and the extraction method employed.

Table 1: Comparison of Extraction Yields from N. oleander

Plant Part Extraction Solvent Extraction Method Crude Extract Yield (%) Reference
Flower Water Maceration 8.4% [7]
Flower Methanol Maceration 6.9% [7]
Leaf Water Maceration 10.2% [7]
Leaf Methanol Maceration 9.0% [7]
Leaf Aqueous (Infusion) Infusion 43.1% [16]
Leaf Aqueous (Decoction) Decoction 22.6% [16]
Leaf Hexane Sequential 2.1% [16]
Leaf Methanol - 13.9 - 18.2% [9]

| Flower | Methanol | - | 21.3 - 34.6% |[9] |

Note: Yields represent the total crude extract and not pure this compound unless specified. The concentration of this compound within the crude extract can vary significantly.

Table 2: this compound Concentration in Different Plant Parts

Plant Part This compound Concentration (mg/g dry weight) Reference
Roots 0.34 - 0.64
Leaves 0.18 - 0.31

| Stems | 0.12 - 0.23 | |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and purification of this compound.

G A Plant Material Collection (N. oleander leaves) B Preparation (Drying at 40°C & Grinding) A->B C Extraction (e.g., Maceration with Methanol) B->C D Separation (Filtration / Centrifugation) C->D E Solid Residue (Discard or Re-extract) D->E Solids F Crude Extract (Solvent + Solutes) D->F Liquid G Concentration (Rotary Evaporation) F->G H Purification (Liquid-Liquid Partitioning, Column Chromatography) G->H I Analysis & Identification (TLC, HPLC, LC-MS/MS) H->I J Pure this compound I->J

Caption: Generalized workflow for this compound extraction and purification.

Signaling Pathways

This compound exerts its biological effects by modulating critical cellular signaling pathways.

5.2.1 Inhibition of Na+/K+-ATPase Pump

The primary mechanism of action for this compound's cardiotonic and cardiotoxic effects is the inhibition of the Na+/K+-ATPase pump in cell membranes.[4][[“]]

G This compound This compound Inhibition Inhibition This compound->Inhibition Pump Na+/K+-ATPase Pump Na_in ↑ Intracellular Na+ Pump->Na_in blocks Na+ efflux Inhibition->Pump NCX Na+/Ca2+ Exchanger (Reversed Activity) Na_in->NCX Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Effect ↑ Cardiac Contractility (Arrhythmia at high conc.) Ca_in->Effect

Caption: Mechanism of this compound via inhibition of the Na+/K+-ATPase pump.

5.2.2 Modulation of Cancer-Related Signaling Pathways

This compound has demonstrated anticancer potential by targeting multiple deregulated signaling cascades in cancer cells.[1][[“]]

G This compound This compound This compound->Inhibit1 This compound->Inhibit2 This compound->Inhibit3 PI3K PI3K / Akt Pathway Result ↓ Proliferation ↓ Survival ↑ Apoptosis PI3K->Result MAPK MAPK Pathway MAPK->Result NFkB NF-κB Pathway NFkB->Result Inhibit1->PI3K Inhibit2->MAPK Inhibit3->NFkB

Caption: this compound's inhibitory action on key cancer signaling pathways.

References

Oleandrin chemical structure and functional groups

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Oleandrin

Introduction

This compound is a potent cardiac glycoside, a class of naturally occurring steroid-based compounds, isolated primarily from the oleander plant (Nerium oleander L.).[1][2] It is the principal toxin responsible for the plant's well-documented cardiotoxicity.[2] Structurally, it belongs to the cardenolide subgroup of cardiac glycosides.[1] While historically recognized for its toxicity, this compound has garnered significant interest from the scientific and drug development communities for its potential therapeutic applications, including extensive research into its anticancer properties.[1][3] This document provides a detailed technical overview of this compound's chemical structure, its key functional groups, physicochemical properties, and its mechanisms of action at a molecular level.

Chemical Structure and Functional Groups

This compound (IUPAC Name: [(3S,5R,8R,9S,10S,13R,14S,16S,17R)-14-hydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate) is a complex organic molecule with the chemical formula C₃₂H₄₈O₉.[1][2] Its structure is composed of two main parts: a steroidal aglycone (oleandrigenin) and a sugar moiety.[1]

The core structure can be broken down into several key functional components:

  • Steroid Nucleus: The foundation of the molecule is a cyclopentanoperhydrophenanthrene ring system, characteristic of all steroids. This tetracyclic structure is the aglycone portion of the glycoside.

  • Unsaturated Lactone Ring: Attached at the C-17 position of the steroid nucleus is a five-membered unsaturated butyrolactone ring. This feature is the defining characteristic of cardenolides and is essential for its biological activity.[2]

  • Sugar Moiety (Glycoside): A highly specific dideoxy sugar, L-oleandrose (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose), is attached to the steroid nucleus at the C-3 position via a glycosidic bond (an ether linkage).[1][2]

  • Acetyloxy Group: An ester functional group, specifically an acetate (acetyloxy) group, is located at the C-16 position of the steroid frame.[2]

  • Hydroxyl and Methyl Groups: A tertiary hydroxyl (-OH) group is present at C-14, which is crucial for its cardiac activity. Additionally, two methyl groups are located at the C-10 and C-13 positions of the steroid nucleus.

Oleandrin_Structure Chemical Structure of this compound cluster_steroid Steroid Nucleus (Aglycone) cluster_labels img lactone Unsaturated Lactone Ring (at C-17) lactone->img sugar L-oleandrose Sugar Moiety (at C-3) sugar->img acetate Acetyloxy Group (at C-16) acetate->img hydroxyl Hydroxyl Group (at C-14) hydroxyl->img

Figure 1: Chemical structure of this compound with key functional groups highlighted.

Physicochemical and Biological Data

The key quantitative properties of this compound are summarized in the table below. This data is critical for understanding its behavior in biological systems and for developing analytical methodologies.

PropertyValueReference(s)
Molecular Formula C₃₂H₄₈O₉[1][2]
Molar Mass 576.72 g/mol [2]
Appearance Colorless, odorless, acicular crystals; White crystalline powder[2]
Melting Point 250 °C (482 °F; 523 K)[2]
Density 1.261 g/mL[2]
Solubility Insoluble in water; Soluble in methanol, ethanol, and chloroform.
CAS Number 465-16-7[1]
Biological Activity
Na,K-ATPase InhibitionIC₅₀ = 0.62 µM

Experimental Protocols

The isolation and analysis of this compound from plant material require multi-step procedures. Below are representative methodologies synthesized from published literature.

Isolation and Purification of this compound from Nerium oleander

This protocol describes a general workflow for extracting and purifying this compound from dried oleander leaves.

  • Extraction:

    • Dried and powdered leaves of Nerium oleander are subjected to solvent extraction. Common solvents include methanol, ethanol, or aqueous mixtures of these alcohols.

    • The plant material is macerated or refluxed with the solvent to extract the glycosides.

    • The resulting mixture is filtered to remove solid plant debris, yielding a crude extract.

  • Preliminary Purification:

    • The crude extract is concentrated under reduced pressure to remove the bulk of the extraction solvent.

    • The concentrated aqueous extract is then treated with a solution of lead acetate. This step precipitates tannins and other impurities, which are subsequently removed by filtration or centrifugation.

    • The excess lead in the filtrate is removed by adding sodium sulfate, which precipitates lead sulfate. The solution is filtered again.

  • Solvent Partitioning & Solid-Phase Extraction (SPE):

    • The purified aqueous solution is partitioned with a water-immiscible organic solvent in which this compound is soluble, such as chloroform or methylene chloride. The this compound moves into the organic phase.

    • The organic extract is collected, dried, and concentrated.

    • For further purification, the residue is dissolved in a suitable solvent and passed through a solid-phase extraction (SPE) cartridge, such as one packed with Florisil. Impurities are retained on the column while the fraction containing this compound is eluted, collected, and concentrated.

  • Crystallization:

    • The purified residue is recrystallized from a solvent system like methanol or methanol-ether mixtures to obtain pure, crystalline this compound.

Characterization and Quantification

The identity and purity of the isolated this compound are confirmed using modern analytical techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system equipped with a UV or fluorescence detector.

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed to separate this compound from other related glycosides.

    • Detection: this compound can be detected by its UV absorbance or, for higher sensitivity, derivatized and detected by fluorescence.

    • Quantification: The concentration is determined by comparing the peak area to that of a certified this compound reference standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS):

    • Purpose: This technique is used for definitive identification and highly sensitive quantification, especially in complex biological matrices like plasma or tissue extracts.

    • Ionization: Electrospray ionization (ESI) is typically used to generate molecular ions.

    • Analysis: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. For this compound, a common precursor-to-product ion transition monitored is m/z 577 → 373, which provides high specificity.

    • Application: This method is the standard for pharmacokinetic studies and forensic analysis.

Molecular Signaling Pathways

This compound exerts its biological effects by modulating key cellular signaling pathways. Its primary mechanism is the inhibition of the Na⁺/K⁺-ATPase pump, but it also significantly impacts inflammatory and cell survival pathways like NF-κB.

Inhibition of Na⁺/K⁺-ATPase

The most well-characterized action of this compound is its binding to and inhibition of the Na⁺/K⁺-ATPase, an essential enzyme present on the plasma membrane of most animal cells.

  • Binding and Inhibition: this compound binds to the α-subunit of the Na⁺/K⁺-ATPase pump. This binding event locks the enzyme in a conformation that prevents it from hydrolyzing ATP and transporting ions.

  • Increased Intracellular Sodium: Inhibition of the pump leads to a cessation of Na⁺ export, causing the intracellular Na⁺ concentration to rise.

  • Reversal of NCX Activity: The elevated intracellular Na⁺ alters the electrochemical gradient across the membrane, which in turn affects the function of the Na⁺/Ca²⁺ exchanger (NCX). The NCX begins to operate in reverse mode, transporting Na⁺ out of the cell and Ca²⁺ into the cell.

  • Increased Intracellular Calcium: The resulting influx of Ca²⁺ leads to a significant increase in the cytosolic Ca²⁺ concentration. In cardiac muscle cells, this increased Ca²⁺ enhances the force of contraction (positive inotropic effect), which is the basis for the therapeutic use of cardiac glycosides in heart failure. In other cells, this calcium overload can trigger various downstream signaling events, including apoptosis.

Inhibition of the NF-κB Signaling Pathway

This compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, immunity, and cell survival. It primarily acts on the canonical pathway induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).

The workflow below illustrates the key steps in TNF-α-induced NF-κB activation and the specific points of inhibition by this compound.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits NIK NIK TRAF2->NIK Activates IKK Complex IKK Complex NIK->IKK Complex Activates IkBa-p50-p65 IkBa-p50-p65 IKK Complex->IkBa-p50-p65 Phosphorylates IκBα p50-p65 p50/p65 IkBa-p50-p65->p50-p65 Releases IkBa IκBα IkBa-p50-p65->IkBa Degradation p50-p65_nuc p50/p65 p50-p65->p50-p65_nuc Translocation Gene Transcription Gene Transcription p50-p65_nuc->Gene Transcription Induces This compound This compound This compound->TRAF2 This compound->NIK

Figure 2: Inhibition of the TNF-α induced NF-κB signaling pathway by this compound.

As shown in Figure 2, TNF-α binding to its receptor (TNF-R1) initiates the recruitment of adaptor proteins like TRADD and TRAF2. This leads to the activation of NF-κB-inducing kinase (NIK), which in turn activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates IκBα, the inhibitory protein bound to the NF-κB (p50/p65) dimer. This phosphorylation marks IκBα for ubiquitination and degradation, releasing the p50/p65 dimer to translocate to the nucleus and activate the transcription of target genes. Research has shown that this compound interrupts this cascade by inhibiting the activation of TRAF2 and NIK, thereby preventing the downstream phosphorylation and degradation of IκBα. This action blocks NF-κB activation and may contribute to the anti-inflammatory and pro-apoptotic effects observed in cancer cells.

References

Oleandrin as a Na+/K+-ATPase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside isolated from the Nerium oleander plant, has garnered significant attention for its therapeutic potential, particularly in oncology. Its primary mechanism of action involves the specific inhibition of the Na+/K+-ATPase, a critical transmembrane pump responsible for maintaining cellular ion homeostasis. This disruption triggers a cascade of downstream signaling events, ultimately leading to apoptosis and inhibition of cell proliferation in various cancer cell lines. This technical guide provides an in-depth overview of this compound's interaction with the Na+/K+-ATPase, its impact on cellular signaling pathways, and detailed experimental protocols for its investigation.

Introduction

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining the electrochemical gradients necessary for nerve impulses, muscle contraction, and nutrient transport. Structurally, the enzyme is a heterodimer consisting of a catalytic α-subunit and a glycosylated β-subunit.[1][2] The α-subunit contains the binding sites for ATP, ions, and cardiac glycosides like this compound.[1][2]

This compound, a lipid-soluble cardiac glycoside, exerts its biological effects by binding to the α-subunit of the Na+/K+-ATPase, thereby inhibiting its enzymatic activity.[1][3][4] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[4][5][6] The subsequent rise in intracellular calcium is a key event that initiates a complex network of downstream signaling pathways.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against the Na+/K+-ATPase and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express this potency.

Parameter Value Cell Line / System Reference
Na,K-ATPase Inhibition (IC50) 0.62 µMPurified Na,K-ATPase[7][8]
Anti-proliferative Activity (IC50) 8.25 nMUndifferentiated Caco-2 cells[5]
Anti-proliferative Activity (IC50) 47 nMA375 human melanoma cells
Anti-proliferative Activity (IC50) 14.5 nMMCF7 breast cancer cells[9]
Anti-proliferative Activity (IC50) 24.62 nMMDA-MB-231 breast cancer cells[9]
Anti-proliferative Activity (IC50) 35 nMEndothelial Cells[10]
Anti-proliferative Activity (IC50) 183 nMMDA-MB-231 breast cancer cells[10]

Signaling Pathways Modulated by this compound

Inhibition of the Na+/K+-ATPase by this compound initiates a signaling cascade that impacts multiple cellular processes, including proliferation, apoptosis, and autophagy.

Src and EGFR Transactivation

The Na+/K+-ATPase exists in a signaling complex with the non-receptor tyrosine kinase Src. This compound binding to the Na+/K+-ATPase can lead to the activation of Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). This transactivation occurs independently of EGF binding and triggers downstream pathways such as the MAPK/ERK and PI3K/Akt pathways.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial regulator of cell proliferation and survival. This compound has been shown to activate the p38 MAPK pathway, which can contribute to its pro-apoptotic effects.[11]

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling axis that governs cell growth, proliferation, and survival.[12] this compound has been reported to modulate this pathway, often leading to the inhibition of pro-survival signals and the induction of apoptosis.[13][14]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[15][16] This programmed cell death is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17] Key events include the upregulation of pro-apoptotic proteins like Bax and Bim, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, including caspase-3, -8, and -9.[11][15][17] Furthermore, this compound can induce endoplasmic reticulum stress, which also contributes to the apoptotic response.[15]

Oleandrin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Src Src Kinase NaK_ATPase->Src Activates Na_Ca_Exchanger Na+/Ca2+ Exchanger Intra_Na->Na_Ca_Exchanger Inhibits Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Leads to ER_Stress ER Stress Intra_Ca->ER_Stress Caspases Caspase Activation Intra_Ca->Caspases EGFR EGFR Src->EGFR Transactivates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Apoptosis Apoptosis PI3K_Akt->Apoptosis Modulates MAPK_ERK->Apoptosis Modulates ER_Stress->Apoptosis Caspases->Apoptosis

Caption: this compound's inhibition of Na+/K+-ATPase and downstream signaling.

Experimental Protocols

Na+/K+-ATPase Activity Assay

This protocol is adapted from methods that measure the liberation of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • Assay Buffer: 100 mM NaCl, 10 mM KCl, 4 mM MgCl2, 50 mM Tris-HCl (pH 7.4)

  • ATP solution (10 mM)

  • This compound stock solution (in DMSO)

  • Ouabain solution (1 mM, as a positive control for Na+/K+-ATPase specific inhibition)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator at 37°C

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of the enzyme preparation to each well.

  • Add 10 µL of the this compound dilutions or controls (DMSO for vehicle control, ouabain for positive control) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of the ATP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 25 µL of 1.5 M perchloric acid.

  • Add 100 µL of the malachite green reagent to each well and incubate at room temperature for 15 minutes for color development.

  • Measure the absorbance at a wavelength of 620 nm using a microplate reader.

  • The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

Measurement of Intracellular Calcium

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.[18][19][20][21][22]

Materials:

  • Cells grown on glass coverslips

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound solution

  • Fluorescence microscope or plate reader with fluorescence capabilities

Procedure:

  • Load the cells with Fluo-4 AM (e.g., 5 µM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the this compound solution to the cells and continuously record the fluorescence intensity over time.

  • An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.

Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Treatment This compound Treatment (Dose- and Time-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay ATPase_Assay Na+/K+-ATPase Activity Assay Treatment->ATPase_Assay Calcium_Imaging Intracellular Ca2+ Measurement (e.g., Fluo-4) Treatment->Calcium_Imaging Western_Blot Western Blot Analysis (Signaling Proteins, Apoptosis Markers) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis ATPase_Assay->Data_Analysis Calcium_Imaging->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for investigating this compound's effects.

Conclusion

This compound's potent and specific inhibition of the Na+/K+-ATPase makes it a compelling molecule for further investigation, particularly in the context of cancer therapy. Its ability to disrupt ion homeostasis and trigger a cascade of signaling events leading to apoptosis highlights its potential as a targeted therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricate mechanisms of this compound's action and to explore its full therapeutic potential. A thorough understanding of its interaction with the Na+/K+-ATPase and the subsequent cellular responses is crucial for the rational design of novel drug development strategies.

References

In Vitro Cytotoxicity of Oleandrin on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a potent cardiac glycoside extracted from the leaves of Nerium oleander, has demonstrated significant cytotoxic and anti-proliferative activities against a wide spectrum of cancer cell lines in vitro.[1][2] Its primary mechanism involves the inhibition of the Na+,K+-ATPase pump, a transmembrane ion transporter essential for cellular survival, which leads to a cascade of intracellular events culminating in cell death.[3][4] This technical guide provides an in-depth overview of this compound's in vitro cytotoxicity, summarizing key quantitative data, detailing its molecular mechanisms of action, and providing comprehensive protocols for essential experimental validation.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic effects on various human cancer cell lines, often at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, which may be linked to the differential expression of Na+,K+-ATPase α subunits.[3][5] A higher ratio of the α3 to α1 isoform has been correlated with increased sensitivity to this compound.[3]

Cell LineCancer TypeIC50 ValueTreatment DurationCitation(s)
MCF-7 Breast Cancer14.5 nMNot Specified[6]
MDA-MB-231 Breast Cancer24.62 nM - 72 nMNot Specified[4][6]
RT-R-MDA-MB-231 Radiotherapy-Resistant Breast Cancer183 nMNot Specified[4]
A549 Lung Cancer~35 nM (Significant apoptosis at 0.02 µg/mL)24 hours[7]
Multiple Myeloma Hematopoietic Cancer0.28 - 0.72 µg/mLNot Specified[8]
Leukemia Hematopoietic Cancer0.39 - 0.63 µg/mLNot Specified[8]
Various Carcinomas Pancreatic, Colon, Oral, Ovarian1.01 - 5.54 µg/mL24-48 hours[8]
Panc-1, MiaPaca, BxPC3 Pancreatic CancerEffective inhibition (specific IC50 not stated)72 hours[5]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology.

Molecular Mechanisms of Action

This compound's anti-cancer activity is multifaceted, engaging several interconnected cellular pathways to induce cell death.

Inhibition of Na+,K+-ATPase

The principal molecular target of this compound is the Na+,K+-ATPase ion pump.[3] Inhibition of this pump disrupts the cellular sodium gradient, leading to an increase in intracellular sodium, which in turn inhibits the Na+/Ca2+ exchanger.[9] This results in an influx and accumulation of intracellular calcium ions (Ca2+), a key event that triggers downstream apoptotic signaling.[9]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2][7] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

  • Intrinsic Pathway : this compound treatment leads to the generation of reactive oxygen species (ROS), causing mitochondrial membrane disruption.[9][11][12] This is associated with a shift in the ratio of Bcl-2 family proteins, specifically the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[10][12] This change promotes the release of cytochrome c from the mitochondria, activating a caspase cascade involving caspase-9 and the executioner caspase-3.[10][12]

  • Extrinsic Pathway : The mechanism also involves the induction of apoptosis through the Fas gene expression and activation of caspase-8.[9][10][11]

Modulation of Signaling Pathways

This compound's cytotoxic effects are regulated by its influence on critical cell signaling pathways.[1] It has been shown to inhibit the activity of pro-survival transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[11][13] Furthermore, it impacts key signaling cascades including PI3K/Akt/NF-κB, ERK, and p38 MAPK, often inhibiting survival signals and promoting stress-activated death signals.[1][10] In breast cancer cells, this compound has also been found to suppress the STAT-3 signaling pathway, which is linked to invasion.[4]

Cell Cycle Arrest and Autophagy

Depending on the cancer cell type, this compound can induce cell cycle arrest at different phases. For instance, it causes a G2/M arrest in human pancreatic cancer cells (PANC-1) and a G0/G1 arrest in gastric cancer cells.[11][14] In some contexts, this compound can also trigger autophagy, a cellular self-degradation process, which may either promote or inhibit cell death.[9][11][14] In gastric cancer, this compound-induced apoptosis is dependent on the activation of autophagy.[14]

DNA Damage Response

Recent studies have shown that this compound can induce a rapid DNA damage response, marked by the formation of γH2AX foci.[7] It also suppresses the expression of Rad51, a critical protein in the homologous recombination pathway for DNA repair, suggesting it may act as a novel inhibitor of this repair mechanism, thereby sensitizing cancer cells to DNA damage.[7]

Mandatory Visualizations

Oleandrin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Activates Casp8 Caspase-8 Activation This compound->Casp8 Induces via Fas Receptor Ca_Influx ↑ Intracellular Ca2+ NaK_ATPase->Ca_Influx Leads to ROS ↑ ROS Generation Ca_Influx->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria NFkB NF-κB PI3K_Akt->NFkB Inhibits Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mitochondria->Bax CytC Cytochrome c Release Bcl2->CytC Inhibits Bax->CytC Promotes Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture (Seed cancer cells in 96-well plates) Treatment 2. Treatment (Add this compound at varying concentrations) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Cytotoxicity A. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity 4. Apoptosis B. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Protein C. Protein Analysis (e.g., Western Blot) Incubation->Protein Acquisition 5. Data Acquisition (Plate Reader, Flow Cytometer, Imager) Cytotoxicity->Acquisition Apoptosis->Acquisition Protein->Acquisition Analysis 6. Data Analysis (IC50 Calculation, Apoptosis Quantification, Protein Expression) Acquisition->Analysis

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

  • Cell Seeding : Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition : Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[17]

  • Formazan Formation : Incubate the plate for 4 hours in a humidified atmosphere at 37°C, allowing viable cells to convert MTT to formazan crystals.[17]

  • Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[15][18] Allow the plate to stand overnight in the incubator or mix thoroughly on a plate shaker for 15-20 minutes.[17]

  • Absorbance Measurement : Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15][17] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19]

  • Cell Preparation : Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing : Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[19][21]

  • Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining : Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[19]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][22]

  • Dilution : After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep samples on ice and protected from light.[20]

  • Flow Cytometry Analysis : Analyze the cells as soon as possible using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[19][21]

Protocol: Protein Expression Analysis (Western Blotting for Bcl-2 and Bax)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the apoptosis-related proteins Bcl-2 and Bax.[23]

  • Protein Extraction : After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24]

  • Protein Quantification : Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation : Mix a standardized amount of protein (e.g., 20-50 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[24]

  • Gel Electrophoresis : Load the samples onto an SDS-polyacrylamide gel (e.g., 12% or 4-20% gradient gel) and separate the proteins by electrophoresis.[24][25]

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[24][26]

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for Bax and Bcl-2 (and a loading control like β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[24][27]

  • Washing : Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibodies.[24]

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[26]

  • Washing : Repeat the washing step to remove unbound secondary antibodies.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[26]

  • Analysis : Perform densitometric analysis of the bands using imaging software to quantify the relative expression levels of Bcl-2 and Bax, normalized to the loading control.[23][26]

Conclusion

This compound demonstrates potent and selective cytotoxicity against a variety of cancer cell lines in vitro.[2][11] Its efficacy stems from a multi-pronged mechanism of action initiated by the inhibition of the Na+,K+-ATPase pump, which triggers apoptosis, modulates key oncogenic signaling pathways, and induces DNA damage.[1][7][9] The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and other cardiac glycosides. Further studies are warranted to optimize its therapeutic potential and translate these promising in vitro findings into clinical applications.[1]

References

Oleandrin's Disruption of Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties by modulating a complex network of cellular signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on key signaling cascades that regulate cell proliferation, survival, apoptosis, and autophagy. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and comprehensive understanding of this compound's mode of action.

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of the Na+/K+-ATPase pump, which leads to a cascade of downstream effects on various signaling pathways crucial for cancer cell survival and proliferation.[1][2] The disruption of this ion pump triggers alterations in intracellular ion concentrations, leading to the modulation of several key signaling networks, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[3][4][5] Furthermore, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, stimulate autophagy, and trigger endoplasmic reticulum (ER) stress.[6][7][8][9]

Inhibition of Na+/K+-ATPase and Downstream Effects

The binding of this compound to the α-subunit of the Na+/K+-ATPase pump is a critical initiating event.[1][10] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels.[5][8] This calcium influx can trigger various downstream signaling events, including the activation of apoptotic pathways. The sensitivity of cancer cells to this compound has been correlated with the expression levels of different Na+/K+-ATPase α isoforms, with higher expression of the α3 subunit showing increased sensitivity.[1][10]

This compound This compound NaK_ATPase Na+/K+-ATPase (α-subunit) This compound->NaK_ATPase inhibits Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in disrupts gradient NaCa_exchanger Na+/Ca2+ Exchanger Na_in->NaCa_exchanger alters function Ca_in ↑ Intracellular Ca2+ NaCa_exchanger->Ca_in promotes influx Apoptosis Apoptosis Ca_in->Apoptosis triggers

Figure 1: this compound's inhibition of Na+/K+-ATPase and subsequent ion imbalance.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of Akt and downstream effectors like mTOR, S6 kinase, and 4EBP1.[9][11][12] This inhibition contributes to the anti-proliferative effects of this compound in various cancer cells, including pancreatic and breast cancer.[12][13]

This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt (pAkt) PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Figure 2: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is involved in cell proliferation and differentiation. The effect of this compound on the ERK pathway appears to be cell-type specific. In some cancer cells, such as human pancreatic cancer cells, this compound treatment leads to an up-regulation of phosphorylated ERK (pERK), which is associated with the induction of autophagy.[9]

This compound This compound Ras Ras This compound->Ras modulates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK (pERK) MEK->ERK activates Autophagy Autophagy ERK->Autophagy induces

Figure 3: Modulation of the MAPK/ERK pathway by this compound leading to autophagy.

NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. This compound has been shown to suppress the activation of NF-κB.[11] This is achieved by inhibiting the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[11] The inhibition of NF-κB signaling contributes to the pro-apoptotic and anti-inflammatory effects of this compound.

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][8] It upregulates pro-apoptotic proteins like Bax and Bak, while downregulating the anti-apoptotic protein Bcl-2.[6][7] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9, ultimately resulting in programmed cell death.[6][8] In some cancer types, this compound also upregulates Fas and FasL, key components of the extrinsic apoptotic pathway.[8]

Modulation of Autophagy

Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. This compound has been shown to induce autophagy in several cancer cell lines, including gastric and pancreatic cancer.[6][9] In gastric cancer, this compound-induced autophagy is a prerequisite for apoptosis.[6] The process is characterized by the formation of autophagosomes and is often associated with the upregulation of pERK.[9]

Endoplasmic Reticulum (ER) Stress

This compound can induce ER stress, which in turn triggers the unfolded protein response (UPR).[7] This is characterized by the upregulation of ER stress-associated proteins such as eIF2α, ATF4, and CHOP.[7] The activation of the PERK/eIF2α/ATF4/CHOP pathway has been linked to this compound-induced immunogenic cell death (ICD) in breast cancer.[13]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
HGC-27Gastric Cancer~2048[6]
SNU-1Gastric Cancer~3048[6]
MCF7Breast Cancer14.5Not Specified[13]
MDA-MB-231Breast Cancer24.62Not Specified[13]
RT-R-MDA-MB-231Breast Cancer183Not Specified[14]
Endothelial CellsNormal35Not Specified[14]
A549Lung Cancer~35 (0.02 µg/ml)24[15]
Panc-1Pancreatic Cancer<10Not Specified[9]
CaCO-2 (undiff.)Colon Cancer8.25Not Specified[10]
CaCO-2 (diff.)Colon Cancer>25Not Specified[10]

Table 2: this compound's Effect on Apoptosis and Cell Cycle-Related Proteins

Cell LineProteinEffectReference
HGC-27, SNU-1Cleaved Caspase 3Upregulated[6]
HGC-27, SNU-1BaxUpregulated[6]
HGC-27, SNU-1Bcl-2Downregulated[6]
HGC-27, SNU-1Cleaved PARPUpregulated[6]
HGC-27, SNU-1Cyclin B1, Cdc25c, Cdk1Downregulated[6]
Breast Cancer CellsBax, BimUpregulated[7]
Breast Cancer CellsBcl-2Downregulated[7]
Osteosarcoma (U2OS)BaxUpregulated[8]
Osteosarcoma (U2OS)Bcl-2Downregulated[8]
Osteosarcoma (U2OS)Cleaved Caspase-9, -8, -3Upregulated[8]
Osteosarcoma (U2OS)Fas, FasLUpregulated[8]

Detailed Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is a general guideline for assessing cell viability using the Cell Counting Kit-8 (CCK-8).

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

A Seed cells in 96-well plate B Treat with this compound dilutions A->B C Incubate for 24/48h B->C D Add CCK-8 reagent C->D E Incubate for 1-4h D->E F Measure absorbance at 450nm E->F G Calculate cell viability F->G

Figure 4: Workflow for the Cell Viability (CCK-8) Assay.

Western Blotting

This protocol provides a general procedure for detecting protein expression levels.[16][17]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

A Protein Extraction B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis H->I

Figure 5: General workflow for Western Blotting.

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Conclusion

This compound presents a multifaceted approach to cancer therapy by targeting multiple, interconnected signaling pathways. Its primary action on the Na+/K+-ATPase initiates a cascade of events that disrupt key cellular processes, including proliferation, survival, apoptosis, and autophagy. The quantitative data and detailed methodologies provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this potent cardiac glycoside. The visualization of these complex signaling networks provides a clear framework for understanding this compound's mechanism of action and for designing future studies to explore its clinical applications.

References

Apoptosis Induction by Oleandrin in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant potential as an anti-cancer agent. Its cytotoxic effects are primarily attributed to the induction of apoptosis, a form of programmed cell death, in various tumor cell lines. This technical guide provides an in-depth overview of the molecular mechanisms and signaling pathways activated by this compound to trigger apoptosis in cancer cells. It includes a compilation of quantitative data from multiple studies, detailed experimental protocols for key assays, and visualizations of the involved signaling cascades to support further research and drug development efforts in this promising area.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

The principal mechanism by which this compound initiates its cytotoxic effects is through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion homeostasis.[1] Inhibition of this pump leads to an increase in intracellular sodium ion concentration, which in turn disrupts the function of the Na+/Ca2+ exchanger, causing a rise in intracellular calcium levels.[2][3] This surge in cytosolic calcium is a critical upstream event that triggers multiple downstream signaling pathways culminating in apoptosis.[2]

Signaling Pathways in this compound-Induced Apoptosis

This compound employs a multi-faceted approach to induce apoptosis, engaging both the intrinsic and extrinsic pathways, as well as inducing endoplasmic reticulum (ER) stress.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. The sustained increase in intracellular calcium disrupts mitochondrial membrane potential.[4] This is accompanied by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bim, and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[6] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[7][8]

Extrinsic (Death Receptor) Pathway

This compound has also been shown to activate the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to their corresponding death receptors on the cell surface. Evidence suggests that this compound can increase the expression of Fas, a member of the tumor necrosis factor (TNF) receptor superfamily.[2] This upregulation can lead to the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 can then directly cleave and activate the executioner caspase-3, or it can cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[6]

Endoplasmic Reticulum (ER) Stress

The disruption of calcium homeostasis by this compound also leads to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering a state known as ER stress.[5][9] In response to ER stress, several signaling pathways are activated, including the PERK, IRE1α, and ATF6 pathways. This compound treatment has been shown to upregulate the expression of ER stress-associated proteins such as eIF2α, ATF4, and CHOP.[5] The transcription factor CHOP, in particular, plays a crucial role in promoting apoptosis under conditions of prolonged ER stress by downregulating Bcl-2 and upregulating pro-apoptotic proteins.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound across various cancer cell lines as reported in the scientific literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (nM)Exposure Time (h)Reference
Breast Cancer MDA-MB-2317224[10]
RT-R-MDA-MB-23118324[10]
MCF-714.5Not Specified[9]
Osteosarcoma 143B103.57 ± 4.4824[5]
U-2OS45.84 ± 1.0224[5]
MG-6351.55 ± 1.7324[5]
Pancreatic Cancer PANC-1524[4]

Table 2: Apoptosis Rates Induced by this compound

Cancer TypeCell LineThis compound ConcentrationTreatment Time (h)Apoptosis Rate (%)Reference
Osteosarcoma 143B20.88 nM (+ Cisplatin)2417.74[5]
U-2OS26.46 nM (+ Cisplatin)2415.18[5]
MG-6312.80 nM (+ Cisplatin)2419.40[5]
Lung Cancer A5490.02 µg/mL24Statistically Significant Increase[11]
A5490.04 µg/mL24Statistically Significant Increase[11]

Table 3: Modulation of Apoptotic Protein Expression by this compound

Cancer TypeCell LineProteinEffectReference
Breast Cancer MCF-7, T47D, MDA-MB-231Bax, BimIncreased Expression[6]
MCF-7, T47D, MDA-MB-231Bcl-2Decreased Expression[6]
Osteosarcoma 143B, U-2OS, MG-63BaxUpregulated[5]
143B, U-2OS, MG-63Bcl-2Downregulated[5]
143B, U-2OS, MG-63Cleaved Caspase-3Upregulated[5]
143B, U-2OS, MG-63Cleaved Caspase-8Upregulated[5]
143B, U-2OS, MG-63Cleaved Caspase-9Upregulated[5]
Gastric Cancer HGC-27, SNU-1Cleaved Caspase-3, Bax, Bak, Cleaved PARPUpregulated[12]
HGC-27, SNU-1Bcl-2Downregulated[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Viability Assay (CCK-8 Assay)
  • Cell Seeding: Seed cell suspensions (100 µL/well) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

  • Pre-incubation: Pre-incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂ to allow for cell adherence.

  • Treatment: Add 10 µL of various concentrations of this compound to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptotic Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Oleandrin_Apoptosis_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Death_Receptor Death Receptors (e.g., Fas) This compound->Death_Receptor Upregulates Expression Na_in ↑ Intracellular Na+ Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Disrupts Na+/Ca2+ exchange ER_Stress Endoplasmic Reticulum Stress Ca_in->ER_Stress Mitochondrion Mitochondrion Ca_in->Mitochondrion ER_Stress_Proteins ↑ eIF2α, ATF4, CHOP ER_Stress->ER_Stress_Proteins CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Bax_Bim Bax, Bim Bax_Bim->Mitochondrion Promotes Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DISC DISC Formation Death_Receptor->DISC Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Bax_Bim via tBid (amplification) Casp8->Casp3 ER_Stress_Proteins->Bcl2 Downregulates ER_Stress_Proteins->Bax_Bim Upregulates

Caption: this compound-induced apoptosis signaling pathways.

Experimental_Workflow_Apoptosis_Assay Start Start: Cancer Cell Culture Treatment Treat cells with this compound (and controls) Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Apoptotic Populations Analyze->Results

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates compelling anti-cancer activity by inducing apoptosis through a complex interplay of signaling pathways, primarily initiated by the inhibition of the Na+/K+-ATPase pump. Its ability to engage the intrinsic, extrinsic, and ER stress-mediated apoptotic pathways underscores its potential as a robust therapeutic agent. The quantitative data presented herein highlights its efficacy across a range of tumor cell types. The detailed experimental protocols provide a foundation for researchers to further investigate and validate the therapeutic potential of this compound. Future studies should continue to explore the nuanced molecular interactions and potential for combination therapies to enhance its anti-neoplastic effects.

References

Oleandrin's Interaction with the PI3K/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties across a variety of preclinical models.[1][2] Its mechanism of action is multifaceted, but a primary and recurring target is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[6][7] this compound and its derivatives, such as the extract PBI-05204, exert their potent antitumor activity, at least in part, by down-regulating key components of this cascade.[8][9] This guide provides an in-depth technical overview of this compound's interaction with the PI3K/mTOR pathway, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions and experimental workflows.

The PI3K/mTOR Signaling Pathway and this compound's Point of Intervention

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses like growth and proliferation. This compound has been shown to inhibit this pathway by suppressing the phosphorylation of key downstream effectors. Specifically, treatment with this compound or this compound-containing extracts leads to a reduction in phosphorylated Akt (pAkt), phosphorylated ribosomal protein S6 (pS6), and phosphorylated eukaryotic initiation factor 4E-binding protein 1 (p4EBP1).[8][10] The inhibition of these proteins suggests that this compound disrupts the signaling flow, leading to decreased cell proliferation and tumor growth.[8][9]

Oleandrin_PI3K_mTOR_Pathway Figure 1: this compound's Inhibition of the PI3K/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Proliferation & Survival S6->Proliferation fourEBP1->Proliferation Inhibits when unphosphorylated This compound This compound This compound->Akt Inhibits phosphorylation This compound->S6 Reduces phosphorylation This compound->fourEBP1 Reduces phosphorylation

Caption: this compound inhibits the PI3K/mTOR pathway, reducing phosphorylation of Akt, S6, and 4E-BP1.

Quantitative Data Summary

The anti-proliferative and pathway-inhibiting effects of this compound and its extracts have been quantified in numerous studies. The data below is compiled from research on various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity (IC50 Values) of this compound
Cell LineCancer TypeIC50 Value (this compound)CombinationIC50 Value (Combination)Citation
PANC-1Pancreatic Cancer0.005 µM--[11]
SW480Colon Cancer0.02 µM--[2]
143BOsteosarcoma103.57 ± 4.48 nM+ Cisplatin (DDP)20.88 ± 0.41 nM[12]
U-2OSOsteosarcoma45.84 ± 1.02 nM+ Cisplatin (DDP)26.46 ± 1.61 nM[12]
MG-63Osteosarcoma51.55 ± 1.73 nM+ Cisplatin (DDP)12.80 ± 1.59 nM[12]
Table 2: In Vivo Efficacy of PBI-05204 (this compound Extract)
ModelTreatment GroupDosageOutcomeResultCitation
Human Pancreatic Cancer (Panc-1) OrthotopicControlVehicleAverage Tumor Weight920.0 ± 430.0 mg[8][9]
Human Pancreatic Cancer (Panc-1) OrthotopicPBI-0520420 mg/kgAverage Tumor Weight222.9 ± 116.9 mg (p < 0.05)[8][9]
Human Pancreatic Cancer (Panc-1) OrthotopicPBI-0520440 mg/kgDissectible Tumors25% of mice (2/8)[8][9]
Table 3: Pharmacodynamic Effects on PI3K/mTOR Pathway Markers
Study TypeSubjectsTreatmentMarkerChange from PredoseCitation
Phase I Clinical TrialAdvanced Solid TumorsPBI-05204pAkt in PBMCs10% reduction[13]
Phase I Clinical TrialAdvanced Solid TumorsPBI-05204pS6 in PBMCs35% reduction[13]

Experimental Protocols & Workflow

Investigating the effects of this compound on the PI3K/mTOR pathway typically involves a series of in vitro and in vivo experiments. A generalized workflow includes treating cancer cells with this compound, assessing the impact on cell viability, and analyzing the expression and phosphorylation status of key pathway proteins.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Cell Culture (e.g., Panc-1, 143B, U-2OS) B 2. Treatment - this compound / PBI-05204 - Vehicle Control - Varying Concentrations & Times A->B C1 3a. Cell Viability Assay (MTT Assay) B->C1 C2 3b. Protein Extraction (Cell Lysis) B->C2 D1 4a. Data Acquisition (Spectrophotometer at 570 nm) C1->D1 D2 4b. Protein Quantification (BCA Assay) C2->D2 F1 5a. Analysis (Calculate IC50 Values) D1->F1 E2 5b. Western Blotting D2->E2 F2 6b. Immunodetection - Primary Antibodies (pAkt, Akt, pS6, etc.) - Secondary HRP-conjugated Antibody - Chemiluminescence E2->F2 G2 7b. Analysis (Densitometry to quantify protein expression changes) F2->G2

Caption: Workflow for assessing this compound's effect on cell viability and PI3K/mTOR protein expression.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in sterile PBS.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • 96-well cell culture plates.

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • This compound stock solution.

  • Plate reader spectrophotometer.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 6 to 24 hours (or until cells adhere and resume growth) at 37°C in a humidified CO2 incubator.

  • Treatment: Add various concentrations of this compound to the wells. Include vehicle-only wells as a negative control.

  • Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan precipitate. Visually confirm precipitate formation with a microscope.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Incubation for Dissolution: Cover the plate and leave it at room temperature in the dark for at least 2 hours, or until all crystals are dissolved. Gentle shaking can aid dissolution.[14]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to reduce background noise.[14]

  • Data Analysis: Subtract the average absorbance of the medium-only blanks from all other readings. Plot cell viability (%) against drug concentration to determine the IC50 value.

Western Blotting for PI3K/mTOR Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in a sample. This is critical for determining if this compound affects the phosphorylation status of Akt, S6, 4EBP1, and other pathway components.[16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-pAkt (Ser473), anti-Akt, anti-pS6, anti-p4EBP1).[10]

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Protocol:

  • Cell Treatment and Lysis: Culture and treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them on ice using lysis buffer with inhibitors.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 8.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Use densitometry software to quantify the band intensities. Normalize the intensity of phosphoproteins to their total protein counterparts (e.g., pAkt vs. total Akt) to determine the specific effect on phosphorylation.

Conclusion

This compound and its related botanical drug formulations, like PBI-05204, represent a promising class of anti-cancer agents.[1][17] The compelling and consistent evidence demonstrates their ability to inhibit the PI3K/mTOR pathway, a central driver of tumorigenesis.[3][8] By suppressing the phosphorylation of key signaling nodes such as Akt and the downstream mTOR effectors S6 and 4EBP1, this compound effectively curtails cancer cell proliferation and survival. The quantitative data and established experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further explore and harness the therapeutic potential of this potent cardiac glycoside in oncology.

References

The Dual Nature of Oleandrin: From Traditional Remedy to Modern Scientific Scrutiny

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Oleandrin in Traditional Medicine

Abstract

This compound, a potent cardiac glycoside isolated from the Nerium oleander plant, possesses a rich and complex history deeply rooted in traditional medicine across various cultures.[1] For centuries, crude extracts of oleander have been utilized to treat a wide array of ailments, from congestive heart failure and skin diseases to cancer and inflammatory conditions.[1][2] This guide provides a comprehensive technical overview of the discovery of this compound, its historical applications in traditional medicine, and the modern scientific investigations that have sought to elucidate its pharmacological properties and mechanisms of action. It is intended for researchers, scientists, and drug development professionals interested in the trajectory of this bioactive compound from a traditional remedy to a molecule of significant interest in contemporary pharmacology.

Discovery and Chemical Profile

This compound (C₃₂H₄₈O₉) was first isolated in 1861 by Lukowski.[1] It is a highly lipid-soluble cardiac glycoside, a class of organic compounds known for their profound effects on the heart's contractility.[1] The structure of this compound features a central steroid nucleus, an unsaturated lactone ring at the C17 position, and a dideoxy arabinose sugar moiety at C3.[3][4] An acetyloxy group is also present at the C16 position.[3] This unique chemical architecture is responsible for its biological activity and its inherent toxicity.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₄₈O₉[1]
Molecular Weight 576.727 Da[1]
Melting Point 250°C[1]
Solubility Insoluble in water; Soluble in methanol, ethanol, and chloroform[1]
CAS Registry No. 465-16-7[1]

Historical and Traditional Medicinal Uses

The use of Nerium oleander in traditional medicine spans across various civilizations, including those in Northern Africa, the Eastern Mediterranean, and Southeast Asia.[2] Despite its well-known toxicity, traditional healers learned to prepare and administer oleander extracts in controlled doses for therapeutic purposes.[1]

Table 2: Traditional Uses of Nerium oleander Extracts Containing this compound

Ailment/ConditionPart of Plant UsedTraditional PreparationGeographic Region/CultureReference
Congestive Heart Failure Leaves, FlowersDecoction, InfusionVarious[1][5]
Hemorrhoids, Ulcers, Leprosy Not specifiedNot specifiedTraditional Medicine[2][6]
Abortifacient Not specifiedNot specifiedTraditional Medicine[2][6]
Asthma, Epilepsy Not specifiedNot specifiedFolk Medicine[1]
Skin Diseases (Eczema, Ringworm, Scabies) Leaves, RootsPoultice, Topical ApplicationVarious[1]
Cancer LeavesHot water extract (e.g., Anvirzel™)Modern Traditional/Alternative[2]
Indigestion, Strokes Not specifiedNot specifiedFolk Medicine[1]

It is crucial to note that while these traditional uses are documented, there is a lack of robust clinical evidence to support the safety and efficacy of oleander extracts for these conditions.[3] The therapeutic window for this compound is very narrow, and self-medication is extremely dangerous.[1]

Modern Scientific Investigation and Pharmacological Profile

In recent decades, this compound has been the subject of extensive scientific research to understand its pharmacological effects at the molecular level. This research has confirmed its potent bioactivity and has also shed light on its potential therapeutic applications, particularly in oncology.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the Na+/K+-ATPase pump, an essential enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[3][[“]]

cluster_cell Cell Membrane NaK_ATPase Na+/K+ ATPase Pump Intracellular_Na Increased Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to This compound This compound This compound->NaK_ATPase Inhibits NCX Na+/Ca2+ Exchanger (Reversed) Intracellular_Na->NCX Intracellular_Ca Increased Intracellular Ca2+ NCX->Intracellular_Ca Cardiac_Contraction Increased Cardiac Contractility Intracellular_Ca->Cardiac_Contraction Apoptosis Apoptosis Intracellular_Ca->Apoptosis

Caption: this compound's primary mechanism of action.

This inhibition leads to an increase in intracellular sodium concentration, which in turn reverses the action of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.[[“]] The elevated intracellular calcium is responsible for the positive inotropic effect (increased force of heart muscle contraction) observed with cardiac glycosides.[[“]] However, this same mechanism can also lead to cardiac arrhythmias and cell death at higher concentrations.[[“]]

Signaling Pathways

Beyond its effect on the Na+/K+-ATPase pump, this compound has been shown to modulate several key cellular signaling pathways implicated in cancer and inflammation.[[“]][8]

cluster_pathways Signaling Pathways Modulated by this compound This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits MAPK MAPK Pathway This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Cell_Proliferation Inhibition of Cell Proliferation NFkB->Cell_Proliferation Apoptosis Induction of Apoptosis NFkB->Apoptosis Inflammation Anti-inflammatory Effects NFkB->Inflammation MAPK->Cell_Proliferation MAPK->Apoptosis PI3K_Akt->Cell_Proliferation PI3K_Akt->Apoptosis

Caption: Key signaling pathways affected by this compound.

Studies have demonstrated that this compound can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cell survival.[9] It also modulates the MAPK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.[8] These actions contribute to its observed anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][10]

Experimental Protocols

The scientific investigation of this compound has employed a variety of experimental methodologies, from extraction and isolation from its natural source to detailed in vitro and in vivo studies.

Extraction and Isolation of this compound

A common method for isolating this compound from Nerium oleander leaves involves solvent extraction followed by chromatographic purification.

Start Dried & Powdered Nerium oleander Leaves Extraction Percolation with Ethanol Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Filtration Filtration to Remove Insoluble Matter Concentration->Filtration Crystallization Recrystallization from Ethyl Acetate/Hexane Concentration->Crystallization Solvent_Extraction Extraction with Benzene Filtration->Solvent_Extraction Solvent_Extraction->Concentration Concentrate Benzene Layer End Pure this compound Crystals Crystallization->End

Caption: General workflow for this compound extraction.

One documented protocol involves percolating finely powdered leaves with ethanol.[11] The resulting extract is concentrated, and impurities are removed through filtration and subsequent extraction with a non-polar solvent like benzene.[11] The final purification is often achieved through recrystallization to yield pure this compound crystals.[11] Other methods may utilize different solvents and chromatographic techniques like High-Performance Thin-Layer Chromatography (HPTLC) for quantification in biological samples.[12]

In Vitro and In Vivo Studies

The anti-cancer properties of this compound have been extensively studied in a variety of cancer cell lines and animal models.

Table 3: Summary of Key In Vitro and In Vivo Experimental Findings

Study TypeModelKey FindingsReference
In Vitro Various human cancer cell lines (prostate, pancreatic, breast, lung)Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest.[2][10]
In Vitro Human prostate cancer cells (PC-3)Increased sensitivity to radiotherapy.[2]
In Vitro HIV-infected cellsReduced infectivity of the HIV virus.[2]
In Vivo Glioma modelsPotential anti-tumor activity.[2]
In Vivo Brain slice and whole animal models of ischemic injuryNeuroprotective effects.[13]

These studies typically involve treating cancer cells with varying concentrations of this compound and assessing its effects on cell viability, apoptosis, and cell cycle progression using techniques such as MTT assays, flow cytometry, and Western blotting. In vivo studies often utilize xenograft models where human tumors are implanted in immunocompromised mice, which are then treated with this compound to evaluate its effect on tumor growth.[14]

Clinical Development and Future Perspectives

The promising preclinical data has led to the development of this compound-containing botanical drugs, such as Anvirzel™ and PBI-05204, which have undergone Phase I and II clinical trials for the treatment of various cancers.[1][15] While these trials have provided some initial insights into the safety and potential efficacy of these extracts in humans, further research is needed to establish their clinical utility.[15][16]

The journey of this compound from a traditional folk remedy to a molecule of interest in modern drug discovery highlights the importance of ethnopharmacology. However, its inherent toxicity remains a significant hurdle. Future research will likely focus on developing derivatives with an improved therapeutic index, exploring synergistic combinations with other anticancer agents, and identifying predictive biomarkers to select patients who are most likely to respond to this compound-based therapies. The rich history of this compound serves as a compelling example of how nature continues to provide complex and potent molecules with the potential to address significant medical needs.

References

Methodological & Application

Application Note & Protocol: Preparation of Oleandrin Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oleandrin is a potent cardiac glycoside isolated from the Nerium oleander plant.[1][2] It exhibits a range of significant biological activities, including anticancer, anti-inflammatory, and antiviral properties, making it a compound of interest in drug discovery and development.[1][3][4] The primary mechanism of action for this compound is the inhibition of the Na+/K+ ATPase pump in the cell membrane.[5][[“]][7] This inhibition leads to an increase in intracellular calcium, which in turn modulates multiple downstream signaling pathways.[7] A critical challenge for in vitro studies is this compound's poor solubility in aqueous solutions.[7][8][9] Therefore, proper preparation of a concentrated stock solution in an appropriate organic solvent is essential for accurate and reproducible cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell-based assays.

Quantitative Data Summary

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₃₂H₄₈O₉[8]
Molecular Weight 576.7 g/mol [8]
Appearance White crystalline powder / Solid[2][4][8][9]
Storage Temperature -20°C[8]
Solubility in DMSO ~10 mg/mL[8]
Solubility in Ethanol ~5 mg/mL[8]
Solubility in DMF ~15 mg/mL[8]
Aqueous Solubility Sparingly soluble / Insoluble[2][8][9]

Safety Precautions

This compound is extremely toxic and must be handled with extreme caution. It is classified as fatal if swallowed or inhaled.[10][11]

  • Handling: Always handle pure this compound powder within a certified chemical fume hood. Avoid creating dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times.

  • Exposure: Avoid all contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[8][10]

  • Waste Disposal: Dispose of all this compound-contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous waste according to your institution's guidelines.

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[8][10]

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder (FW: 576.7 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.77 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.01 mol/L = 0.0001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.0001 mol x 576.7 g/mol = 0.005767 g = 5.77 mg

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL for 5.77 mg).

  • Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C. The stock solution is stable for at least 4 years when stored properly.[8]

Preparation of Working Solutions:

  • Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Dilute the stock solution serially in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

  • It is recommended not to store aqueous dilutions for more than one day.[8]

Typical Concentrations for Cell Culture

The effective concentration of this compound can vary significantly depending on the cell type and the duration of exposure. The table below lists some concentrations reported in the literature.

Cell Type / SystemEffective ConcentrationEffectSource
U937 Cells1 µg/mL (~1.7 µM)Inhibition of NF-κB activation[8]
Swine Testis CellsIC₅₀ = 147 nMInhibition of TGEV replication[8]
Saccharomyces cerevisiaeIC₅₀ = 99.57 ng/mL (~0.16 µM)Inhibition of cell proliferation[7]
Glioma Cells (U87MG, etc.)Not specifiedReduced viability and migration[8]
Leukemia Cell Lines50 - 1000 µg/mLMarked antileukemic effects[12]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Stock Solution Preparation (in Fume Hood) cluster_use Working Solution Preparation A 1. Weigh this compound Powder B 2. Add DMSO Solvent A->B C 3. Vortex to Dissolve B->C D 4. Aliquot into Tubes C->D E 5. Store at -20°C D->E F 6. Thaw One Aliquot E->F For Experiment G 7. Dilute in Cell Culture Medium F->G H 8. Add to Cell Culture G->H

Caption: Workflow for preparing this compound stock and working solutions.

Diagram 2: this compound's Cellular Signaling Pathways

G cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Inhibits Na_in Intracellular Na+ ↑ NaK_ATPase->Na_in Ca_in Intracellular Ca2+ ↑ Na_in->Ca_in NFkB NF-κB Pathway Ca_in->NFkB PI3K_Akt PI3K/Akt Pathway Ca_in->PI3K_Akt MAPK MAPK Pathway Ca_in->MAPK Apoptosis Apoptosis ↑ NFkB->Apoptosis Inflammation Inflammation ↓ NFkB->Inflammation Proliferation Proliferation ↓ PI3K_Akt->Proliferation MAPK->Apoptosis

Caption: this compound inhibits Na+/K+ ATPase, affecting key signaling pathways.

References

Application Notes and Protocols: Determining the IC50 of Oleandrin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anticancer properties across various malignancies, including breast cancer.[1][2][3] Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a crucial ion transporter in cell membranes.[4][5] This inhibition triggers a cascade of downstream events, leading to selective cytotoxicity in cancer cells.[4][6] In breast cancer models, this compound has been shown to suppress cell proliferation, induce programmed cell death (apoptosis) through pathways involving endoplasmic reticulum (ER) stress, and stimulate immunogenic cell death (ICD), which can enhance anti-tumor immune responses.[1][7] Furthermore, it can inhibit key signaling pathways like STAT-3, which are critical for cancer cell invasion and metastasis.[8]

Determining the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the efficacy of a potential therapeutic agent like this compound. The IC50 value quantifies the concentration of the drug required to inhibit a specific biological process, such as cell proliferation, by 50%. This metric allows for the comparison of drug potency across different cell lines and provides essential data for designing further preclinical studies. These application notes provide a summary of reported IC50 values and a detailed protocol for their determination in breast cancer cell lines.

Quantitative Data Summary: IC50 of this compound

The cytotoxic effect of this compound has been quantified in several human breast cancer cell lines. The IC50 values vary depending on the specific cell line and its molecular characteristics, such as resistance to therapy. The data below is compiled from peer-reviewed studies.

Breast Cancer Cell LineIC50 Value (nM)Reference
MCF-714.5[1]
MDA-MB-23124.62[1]
MDA-MB-23172[9]
RT-R-MDA-MB-231 (Radiotherapy-Resistant)183[9]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (high purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (capable of reading absorbance at ~570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing breast cancer cells and perform a cell count.

    • Adjust the cell suspension concentration and seed 100 µL of the suspension into each well of a 96-well plate. The optimal seeding density (typically 5,000-10,000 cells/well) should be determined beforehand to ensure cells are in an exponential growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • This compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations for treatment (e.g., 1 nM to 500 nM).[11]

    • Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest this compound dose, and a "no treatment" control with medium only.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time, typically 24, 48, or 72 hours.[10]

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % Viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Assay cluster_analysis Data Analysis seed_cells 1. Seed Breast Cancer Cells (5,000-10,000 cells/well) incubate1 2. Incubate for 24h (Allow Attachment) seed_cells->incubate1 prep_drug 3. Prepare this compound Serial Dilutions treat_cells 4. Treat Cells with this compound prep_drug->treat_cells incubate2 5. Incubate for 24-72h treat_cells->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Add Solubilization Solution incubate3->solubilize read_plate 9. Measure Absorbance (~570 nm) solubilize->read_plate calculate 10. Calculate % Viability read_plate->calculate plot 11. Plot Dose-Response Curve calculate->plot determine_ic50 12. Determine IC50 Value plot->determine_ic50

Workflow for determining the IC50 of this compound using an MTT assay.

oleandrin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosolic & Nuclear Events This compound This compound pump Na+/K+-ATPase Pump This compound->pump Inhibits stat3 p-STAT3 Inhibition This compound->stat3 Inhibits er_stress Endoplasmic Reticulum Stress pump->er_stress apoptosis Apoptosis pump->apoptosis Induces perk PERK/eIF2α/ATF4/CHOP Pathway er_stress->perk perk->apoptosis icd Immunogenic Cell Death (ICD) perk->icd invasion Decreased Invasion stat3->invasion

Simplified signaling pathways of this compound in breast cancer cells.

References

Oleandrin in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of oleandrin in mouse xenograft models for cancer research. This document includes a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of key signaling pathways affected by this compound.

Introduction

This compound, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties in preclinical studies. It is known to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell types.[1][2] Mouse xenograft models are a crucial tool for evaluating the in vivo efficacy of potential anti-cancer compounds like this compound. These models involve the transplantation of human tumor cells into immunodeficient mice, allowing for the study of tumor growth and the effects of therapeutic interventions in a living organism.

Quantitative Data from Mouse Xenograft Studies

The following tables summarize the quantitative data on the anti-tumor effects of this compound in various mouse xenograft models.

Table 1: this compound Monotherapy in Mouse Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose & RouteTreatment ScheduleOutcomeReference
Breast CancerEMT6BALB/c0.3 and 0.6 mg/kg, i.p.DailySignificant tumor growth inhibition at both doses compared to control.[3]
GliomaU87MGNude mice0.3 mg/kg, i.p.DailySignificant increase in survival time (from 32.6 to 53.8 days) and reduction in tumor volume.[4][5]
GliomaGL261 (murine)C57BL/60.3 mg/kg, i.p.DailySignificant increase in survival time (from 23.37 to 34.38 days) and reduction in tumor volume.[4][5]
Osteosarcoma143BBALB/c nu/nu0.3 mg/kg, i.p.Every two days for 16 daysSignificant suppression of xenograft tumor growth compared to control.[6]

Table 2: this compound in Combination Therapy in Mouse Xenograft Models

Cancer TypeCell LineMouse StrainCombination TreatmentTreatment ScheduleOutcomeReference
Osteosarcoma143BBALB/c nu/nuThis compound (0.3 mg/kg, i.p.) + Cisplatin (1.5 mg/kg, i.p.)Every two days for 16 daysMore efficient tumor suppression than either drug alone.[6][6]
Breast CancerMAXF 401Nude miceBreastin (oleander extract, 80 mg/kg/day) + Paclitaxel (15 mg/kg/day)DailyCombination prevented tumor relapse compared to paclitaxel monotherapy.[1]
GliomaU87MGNude miceThis compound (0.3 mg/kg, i.p.) + Temozolomide (TMZ)Daily (this compound), Every 2 days for 4 doses (TMZ)Significantly prolonged survival compared to TMZ alone.[4][5]

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting a mouse xenograft study to evaluate the efficacy of this compound.

Materials
  • Cell Lines: Human cancer cell lines of interest (e.g., U87MG for glioma, 143B for osteosarcoma, EMT6 for breast cancer).

  • Animals: Immunodeficient mice (e.g., BALB/c nude, NOD/SCID), typically 4-6 weeks old.

  • This compound: Purified this compound compound.

  • Vehicle: Appropriate solvent for this compound (e.g., physiological saline).

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Anesthetics: For animal procedures.

  • Calipers: For tumor measurement.

Methods
  • Cell Culture and Preparation:

    • Culture the chosen cancer cell line according to standard protocols.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS or an appropriate medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Xenograft Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension subcutaneously into the dorsal flank of each mouse. For orthotopic models, inject cells into the relevant organ (e.g., mammary fat pad for breast cancer).

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., approximately 150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Animal Grouping and Treatment:

    • Randomly assign mice with established tumors to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Combination therapy).

    • Prepare this compound solution in the chosen vehicle.

    • Administer this compound via the desired route (intraperitoneal injection is common) and schedule as determined by the experimental design.[3][6]

  • Data Collection and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Collect tissues for further analysis (e.g., histology, immunohistochemistry, Western blot).

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by modulating several key signaling pathways.

Key Signaling Pathways
  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit this critical cell survival pathway.[7]

  • MAPK Pathway: this compound can activate the p38 MAPK pathway, which is involved in apoptosis.[6]

  • NF-κB Pathway: this compound can inhibit the activity of NF-κB, a key regulator of inflammation and cell survival.[8]

  • Wnt/β-catenin Pathway: In osteosarcoma, this compound has been found to suppress this pathway, which is involved in cell proliferation and invasion.[9]

  • DNA Damage Response: this compound can induce DNA damage and suppress the expression of DNA repair proteins like Rad51.[10]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Cancer Cell Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest xenograft Xenograft Implantation cell_harvest->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth treatment Treatment Administration tumor_growth->treatment data_collection Data Collection (Tumor Size, Weight) treatment->data_collection tissue_analysis Tissue Analysis (Histology, etc.) data_collection->tissue_analysis

Caption: Experimental workflow for a mouse xenograft study with this compound.

signaling_pathways cluster_this compound This compound cluster_pathways Signaling Pathways cluster_effects Cellular Effects This compound This compound pi3k_akt PI3K/Akt/mTOR This compound->pi3k_akt inhibits mapk MAPK (p38) This compound->mapk activates nf_kb NF-κB This compound->nf_kb inhibits wnt_beta_catenin Wnt/β-catenin This compound->wnt_beta_catenin inhibits dna_damage DNA Damage Response This compound->dna_damage induces proliferation ↓ Proliferation pi3k_akt->proliferation apoptosis Apoptosis mapk->apoptosis nf_kb->proliferation wnt_beta_catenin->proliferation invasion ↓ Invasion wnt_beta_catenin->invasion dna_damage->apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

References

Application Notes and Protocols: Investigating the Antiviral Effects of Oleandrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, on viral replication. The protocols outlined below are intended to facilitate research into its potential as an antiviral agent. This compound has demonstrated inhibitory activity against a range of enveloped viruses, and these notes offer standardized methods to assess its efficacy and mechanism of action.

Data Presentation: Antiviral Activity and Cytotoxicity of this compound

The antiviral efficacy and cytotoxic profile of this compound have been evaluated against several viruses. The following tables summarize the available quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell LineAssay TypeParameterValueCitation
SARS-CoV-2 VeroViral YieldEC50 (24h)11.98 ng/mL[1]
EC50 (48h)7.07 ng/mL[1]
Cytomegalovirus (CMV) --EC500.007 µM (7 nM)[2]
HIV-1 Human PBMCsInfectivity Assay-Significant reduction in progeny virus infectivity[2]
HTLV-1 Lymphoma T-cellsInfectivity Assay-Reduced infectivity of progeny virus[2]
Ebola Virus (EBOV) Vero--Fully inhibited infection[2]
Marburg Virus (MARV) Vero--Fully inhibited infection[2]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Data for HIV-1, HTLV-1, EBOV, and MARV are qualitative, indicating inhibitory effects without specific EC50 values reported in the reviewed literature.

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeParameterValueCitation
Vero --Well tolerated up to 10 µg/mL[3]
- -CC500.67 µM[2]

CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

Materials:

  • Host cells appropriate for the virus of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment and monolayer formation.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the viability against the log of the this compound concentration.

Viral Yield Reduction Assay Protocol

This assay quantifies the amount of infectious virus produced by cells treated with this compound.

Materials:

  • Host cells

  • Virus stock of known titer

  • This compound

  • 96-well plates or other appropriate culture vessels

  • Infection medium (low serum or serum-free)

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prophylactic (Pre-treatment): Treat cells with various non-toxic concentrations of this compound for a set period (e.g., 2 hours) before infection. Remove the compound, and then infect the cells with the virus at a specific multiplicity of infection (MOI).

    • Therapeutic (Post-treatment): Infect cells with the virus for 1-2 hours. Remove the inoculum, wash the cells, and then add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the infected and treated plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, collect the cell culture supernatant, which contains the progeny virus.

  • Virus Tittering: Determine the viral titer in the collected supernatants using a Plaque Assay or TCID50 Assay (protocols below).

  • Data Analysis: Compare the viral titers from this compound-treated wells to untreated control wells to determine the fold-reduction in viral yield. The EC50 can be calculated from the dose-response curve.

Plaque Assay Protocol

This assay is used to quantify the number of infectious viral particles (plaque-forming units, PFU) in a sample.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Viral samples (supernatants from the yield reduction assay)

  • Infection medium

  • Overlay medium (e.g., medium with 1% agarose or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Serial Dilutions: Prepare 10-fold serial dilutions of the viral supernatants.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with 100-200 µL of each viral dilution. Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with the overlay medium. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for several days, depending on the virus, until plaques are visible.

  • Fixation and Staining: Carefully remove the overlay and fix the cells with the fixing solution. After fixation, remove the fixative and stain the cells with the crystal violet solution. The stain will be taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

  • Plaque Counting: Count the number of plaques in each well. The viral titer is calculated as PFU/mL.

TCID50 (50% Tissue Culture Infectious Dose) Assay Protocol

The TCID50 assay is an endpoint dilution assay used to quantify infectious virus, particularly for viruses that do not form plaques.[6][7]

Materials:

  • Host cells in a 96-well plate

  • Viral samples

  • Culture medium

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the viral supernatants.

  • Infection: Inoculate replicate wells (e.g., 8 wells per dilution) with each viral dilution. Include uninfected control wells.

  • Incubation: Incubate the plate for 5-7 days, or until cytopathic effect (CPE) is observed.

  • Scoring: Observe each well for the presence or absence of CPE. A well is scored as positive if any CPE is observed.

  • Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method. This value represents the viral dilution at which 50% of the cell cultures are infected.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action of this compound and a typical experimental workflow for its study.

cluster_0 Experimental Workflow for this compound Antiviral Testing A 1. Cytotoxicity Assay (MTT) Determine CC50 of this compound C 3. Treatment with Non-Toxic Concentrations of this compound A->C B 2. Viral Infection of Host Cells B->C D 4. Viral Yield Reduction Assay C->D E 5. Quantify Progeny Virus (Plaque Assay / TCID50) D->E F 6. Data Analysis Determine EC50 E->F

Caption: A typical experimental workflow for assessing the antiviral activity of this compound.

cluster_1 This compound's Proposed Antiviral Mechanism of Action cluster_2 Viral Replication Cycle Virus Enveloped Virus HostCell Host Cell Virus->HostCell Infects Entry Viral Entry HostCell->Entry This compound This compound This compound->Entry Inhibits Replication Viral Replication (RNA/DNA Synthesis) This compound->Replication Inhibits Translation Protein Translation This compound->Translation Inhibits Assembly Virion Assembly This compound->Assembly Reduces Infectivity of Progeny Virus Entry->Replication Replication->Translation Translation->Assembly Release Progeny Virus Release Assembly->Release

Caption: Proposed stages of the viral replication cycle inhibited by this compound.

cluster_3 This compound's Modulation of Host Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound IKK IKK This compound->IKK Inhibits JNK JNK This compound->JNK Inhibits PI3K PI3K This compound->PI3K Modulates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Translocates to ProInflammatory Pro-inflammatory Cytokines Nucleus_NFkB->ProInflammatory Induces Transcription AP1 AP-1 JNK->AP1 Activates Nucleus_AP1 Nucleus AP1->Nucleus_AP1 Translocates to ViralReplication Viral Replication Support Nucleus_AP1->ViralReplication Promotes Akt Akt PI3K->Akt Activates CellSurvival Cell Survival (Anti-apoptotic) Akt->CellSurvival Promotes

Caption: this compound's inhibitory effects on pro-viral host signaling pathways.

References

Application Notes and Protocols: Utilizing Oleandrin to Sensitize Cancer Cells to Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in malignant tissues. However, intrinsic and acquired radioresistance remain significant clinical challenges, limiting therapeutic efficacy. Emerging evidence highlights the potential of natural compounds to act as radiosensitizers, augmenting the cytotoxic effects of radiation on cancer cells. Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated potent anti-cancer properties and, more recently, has been identified as a promising radiosensitizing agent.[1][2]

These application notes provide a comprehensive overview of the mechanisms by which this compound sensitizes cancer cells to radiotherapy, supported by quantitative data from preclinical studies. Detailed protocols for key experiments are provided to enable researchers to investigate and validate these effects in their own experimental systems.

Mechanisms of Radiosensitization by this compound

This compound employs a multi-pronged approach to enhance the sensitivity of cancer cells to ionizing radiation. The primary mechanisms include the disruption of DNA damage repair pathways, induction of apoptosis, and generation of reactive oxygen species (ROS).

Inhibition of DNA Damage Repair

Ionizing radiation induces various forms of DNA damage, with double-strand breaks (DSBs) being the most lethal. Cancer cells have robust DNA damage response (DDR) mechanisms to repair these lesions, contributing to radioresistance. This compound has been shown to compromise these repair pathways significantly.

  • Inhibition of ATM/ATR Signaling: A key study has revealed that this compound inhibits the kinase activities of Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which are master regulators of the DDR.[3] This inhibition blocks the downstream signaling through CHK1 and CHK2, preventing cell cycle arrest at the G2/M checkpoint.[3] Consequently, cells with unrepaired DNA are forced into mitosis, leading to mitotic catastrophe and cell death.[3]

  • Suppression of Rad51: this compound has also been found to suppress the expression of Rad51, a critical protein in the homologous recombination (HR) pathway for repairing DNA double-strand breaks.[4][5] This reduction in Rad51 levels impairs the cancer cells' ability to accurately repair radiation-induced DNA damage, thereby increasing their sensitivity to treatment.[4]

Induction of Apoptosis

This compound enhances radiation-induced apoptosis, or programmed cell death, through caspase-dependent pathways.

  • Caspase-3 Activation: Studies have demonstrated that the radiosensitizing effect of this compound is dependent on the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6][7] The combination of this compound and radiation leads to a greater activation of caspase-3 than either treatment alone.[6] Inhibition of caspase-3 has been shown to abrogate the enhanced radiation response induced by this compound.[6]

Generation of Reactive Oxygen Species (ROS)

While not as extensively detailed as the DNA repair and apoptosis mechanisms in the context of radiosensitization, this compound is known to induce ROS production.[8][9] Radiotherapy itself generates ROS through the radiolysis of water, which contributes to DNA damage.[10][11] The increased oxidative stress from this compound could potentially synergize with radiation-induced ROS, overwhelming the antioxidant capacity of cancer cells and leading to enhanced cell killing.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies investigating the radiosensitizing effects of this compound.

Cancer TypeCell LineThis compound ConcentrationRadiation DoseKey FindingReference
Prostate CancerPC-3Not SpecifiedVariableEnhancement factor of 1.32 at a cell survival of 0.1.[6]
Lung CancerA549, H129950 nM6 GySignificantly reduced G2/M arrest and promoted apoptosis.[12]
Lung CancerA5490.02 µg/mLNot SpecifiedInduced apoptosis and DNA damage response.[2][4]
GlioblastomaNot SpecifiedNot SpecifiedNot SpecifiedPBI-05204 (an this compound-containing extract) enhanced DNA damage and reduced DNA repair after radiotherapy.[13][14][15]
RhabdomyosarcomaNot SpecifiedNot SpecifiedNot SpecifiedPBI-05204 showed radio-sensitizing properties.[16]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound in the context of radiotherapy.

Oleandrin_DNA_Damage_Repair_Inhibition cluster_radiation Radiotherapy cluster_this compound This compound cluster_cell Cancer Cell Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB ATM_ATR ATM/ATR Kinases DNA_DSB->ATM_ATR Rad51 Rad51 DNA_DSB->Rad51 This compound This compound This compound->ATM_ATR Inhibits This compound->Rad51 Suppresses CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 G2M_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2M_Arrest DNA_Repair DNA Repair G2M_Arrest->DNA_Repair Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Bypassed DNA_Repair->Mitotic_Catastrophe Inhibited HR_Repair Homologous Recombination Repair Rad51->HR_Repair HR_Repair->Mitotic_Catastrophe Inhibited

Caption: this compound inhibits ATM/ATR signaling and suppresses Rad51, impairing DNA damage repair.

Oleandrin_Apoptosis_Induction cluster_stimuli Stimuli cluster_cell Cancer Cell Radiation Ionizing Radiation Pro_Caspase3 Pro-Caspase-3 Radiation->Pro_Caspase3 Activates This compound This compound This compound->Pro_Caspase3 Enhances Activation Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound enhances radiation-induced, caspase-3 dependent apoptosis in cancer cells.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the radiosensitizing effects of this compound.

Protocol 1: Clonogenic Survival Assay

Objective: To determine the long-term survival of cancer cells after treatment with this compound and/or radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well culture plates

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the appropriate number of cells (typically 200-1000 cells/well, depending on the expected survival rate) into 6-well plates.

    • Allow cells to attach for at least 4 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with the this compound-containing medium or a vehicle control.

    • Incubate for the desired pre-treatment time (e.g., 24 hours).[6]

  • Irradiation:

    • Transport the plates to the irradiator.

    • Expose the cells to graded doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, wash the cells with PBS and replace with fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group (0 Gy, no drug).

    • Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed) / (number of cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate survival curves.

    • Calculate the enhancement ratio (ER) at a specific survival level (e.g., SF = 0.1) by dividing the radiation dose required to achieve that survival in the control group by the dose required in the this compound-treated group.

Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers

Objective: To assess the effect of this compound and radiation on the expression and phosphorylation of key proteins involved in DNA damage repair and apoptosis.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-Rad51, anti-cleaved caspase-3, anti-γH2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound and/or radiation as per the experimental design.

    • At the desired time points, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Immunofluorescence for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks through the detection of γH2AX foci.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound and radiation source

  • 4% paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • 1% BSA in PBS (blocking solution)

  • Anti-γH2AX primary antibody

  • Fluorescently-labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and allow them to attach.

    • Treat with this compound and/or radiation.

  • Fixation and Permeabilization:

    • At the desired time points, wash the cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the anti-γH2AX primary antibody (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

    • Image the cells using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of γH2AX foci per nucleus in a significant number of cells for each treatment condition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the radiosensitizing potential of this compound.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Select Cancer Cell Line Cell_Culture Cell Culture and Expansion Start->Cell_Culture Treatment Treatment with this compound and/or Radiation Cell_Culture->Treatment Clonogenic Clonogenic Survival Assay Treatment->Clonogenic Western Western Blot (pATM, pATR, Rad51, Cleaved Caspase-3) Treatment->Western IF Immunofluorescence (γH2AX foci) Treatment->IF Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Clonogenic->Data_Analysis Western->Data_Analysis IF->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion on Radiosensitizing Effect Data_Analysis->Conclusion

References

Application Notes & Protocols: Synergistic Antitumor Effects of Oleandrin and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin (DDP) is a cornerstone of chemotherapy for various malignancies, including osteosarcoma; however, its efficacy is often limited by significant side effects and the development of drug resistance.[1] Oleandrin, a cardiac glycoside extracted from Nerium oleander, has demonstrated potent antitumor activities across several cancer cell lines, often with minimal toxicity to non-malignant cells.[1][2][3][4] Preclinical research has revealed that combining this compound with cisplatin results in a synergistic cytotoxic effect, particularly in osteosarcoma cells. This combination enhances the therapeutic efficacy of cisplatin, allowing for potentially lower effective doses and overcoming resistance mechanisms.[1][3][5][6]

These application notes provide a summary of the quantitative data, key mechanisms of action, and detailed experimental protocols for investigating the synergistic effects of this compound and cisplatin in cancer therapy.

Mechanism of Synergistic Action

The enhanced antitumor effect of the this compound-cisplatin combination is attributed to at least two distinct, yet potentially interconnected, mechanisms: the activation of apoptotic signaling pathways and the increased intracellular accumulation of cisplatin.

Activation of the p38 MAPK Apoptotic Pathway

The combination of this compound and cisplatin significantly promotes cancer cell apoptosis through the robust activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][5] This activation leads to a cascade of downstream events, including the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][5] This shift in the Bax/Bcl-2 ratio culminates in the activation of effector caspases (caspase-3, -8, and -9), leading to programmed cell death.[1][5][7] Inhibition of the p38 MAPK pathway has been shown to reverse this synergistic effect, confirming its central role in the drug combination's efficacy.[1][5]

G cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound p38 p38 MAPK (Activation) This compound->p38 Cisplatin Cisplatin Cisplatin->p38 Bax Bax (Upregulation) p38->Bax Bcl2 Bcl-2 (Downregulation) p38->Bcl2 Caspases Caspase-3, -8, -9 (Cleavage & Activation) Bax->Caspases Bcl2->Caspases | Apoptosis Apoptosis Caspases->Apoptosis

Caption: p38 MAPK pathway activation by this compound and Cisplatin leading to apoptosis.

Increased Intracellular Cisplatin Accumulation via CTR1 Stabilization

A second key mechanism involves this compound's ability to increase the intracellular concentration of cisplatin.[8] this compound achieves this by inhibiting proteasome activity within the cancer cells. This inhibition prevents the degradation of the major cisplatin influx transporter, Copper Transporter 1 (CTR1).[8] Consequently, more mature CTR1 is present and localized on the cell membrane, leading to enhanced cisplatin uptake.[8] The resulting higher intracellular platinum (Pt) levels lead to a greater formation of Pt-DNA adducts, ultimately triggering cell death.[8] Knockdown of CTR1 has been shown to reverse the synergistic effects, highlighting the importance of this transport-mediated mechanism.[8]

G cluster_0 Drug Action cluster_1 Cellular Mechanism cluster_2 Cellular Outcome This compound This compound Proteasome Proteasome This compound->Proteasome | Cisplatin Cisplatin CTR1_Mem Membrane CTR1 (Increased Expression) Cisplatin->CTR1_Mem CTR1_Deg CTR1 Degradation Proteasome->CTR1_Deg CTR1_Deg->CTR1_Mem | Cis_Uptake Intracellular Cisplatin (Increased Accumulation) CTR1_Mem->Cis_Uptake Facilitates DNA_Adducts Pt-DNA Adducts (Increased Formation) Cis_Uptake->DNA_Adducts CellDeath Cell Death DNA_Adducts->CellDeath

Caption: this compound inhibits proteasomes, stabilizing CTR1 and boosting cisplatin uptake.

Quantitative Data Summary

The synergistic interaction between this compound and cisplatin has been quantified by measuring the half-maximal inhibitory concentration (IC₅₀) in various human osteosarcoma cell lines. The combination treatment significantly reduces the IC₅₀ for both agents compared to their use as monotherapies.[1]

Cell LineTreatment (24h)IC₅₀ of Cisplatin (µM)IC₅₀ of this compound (nM)Reference
143B Cisplatin alone6.98 ± 0.33-[1]
This compound alone-103.57 ± 4.48[1]
Combination 2.61 ± 0.05 20.88 ± 0.41 [1]
U-2OS Cisplatin alone30.47 ± 1.47-[1]
This compound alone-45.84 ± 1.02[1]
Combination 6.61 ± 0.40 26.46 ± 1.61 [1]
MG-63 Cisplatin alone62.81 ± 2.63-[1]
This compound alone-51.55 ± 1.73[1]
Combination 6.40 ± 0.80 12.80 ± 1.59 [1]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the synergy between this compound and cisplatin.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies start Start: Cancer Cell Culture treat_vitro Treat cells with this compound, Cisplatin, or Combination start->treat_vitro xenograft Establish Xenograft Tumor Model (e.g., BALB/c nude mice) start->xenograft cck8 Cell Viability Assay (CCK-8) treat_vitro->cck8 flow Apoptosis Assay (Flow Cytometry) treat_vitro->flow western Protein Expression (Western Blot) treat_vitro->western end_vitro In Vitro Results cck8->end_vitro Determine IC50 & Synergy (CI) flow->end_vitro Quantify Apoptosis western->end_vitro Analyze Signaling Proteins treat_vivo Administer treatments (Vehicle, this compound, Cisplatin, Combo) xenograft->treat_vivo monitor Monitor Tumor Growth and Animal Weight treat_vivo->monitor histology Endpoint: Histological Analysis (H&E, IHC for Ki67, etc.) monitor->histology end_vivo In Vivo Results histology->end_vivo Evaluate Antitumor Efficacy

Caption: General experimental workflow for evaluating this compound-Cisplatin synergy.

Protocol 1: Cell Viability and Synergy Analysis (CCK-8 Assay)

This protocol determines the effect of this compound and cisplatin, alone and in combination, on the viability of cancer cells.[1]

Materials:

  • Cancer cell lines (e.g., 143B, U-2OS, MG-63)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or DMF)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound and cisplatin in culture medium. Replace the medium in each well with 100 µL of medium containing the drugs, either individually or in combination at a fixed ratio (e.g., based on their individual IC₅₀ values). Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC₅₀ values for each treatment using dose-response curve fitting (e.g., sigmoidal dose-response).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Apoptosis Assessment (Flow Cytometry)

This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.[1][7]

Materials:

  • 6-well plates

  • Treated cells (from a parallel experiment to Protocol 1, using concentrations around the IC₅₀)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 24 hours. Use concentrations determined to be effective in the viability assay (e.g., 5 µM DDP and 40 nM OLE for 143B cells).[7]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells immediately using a flow cytometer. The populations are defined as:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and activation of proteins involved in the apoptotic pathways.[1][5]

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p38, anti-phospho-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.

  • Electrophoresis: Denature protein lysates and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control.

Protocol 4: In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of the combination therapy in a living organism.[1][5]

Materials:

  • BALB/c nude mice (4-6 weeks old)

  • Cancer cells (e.g., 1 × 10⁶ 143B cells in 100 µL PBS)

  • This compound and Cisplatin for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the dorsal flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Group Randomization: Randomly assign mice to treatment groups (e.g., n=6 per group):

    • Vehicle control (e.g., saline)

    • This compound alone

    • Cisplatin alone

    • This compound + Cisplatin combination

  • Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal injection) according to a predefined schedule (e.g., every 3 days for 4 weeks).

  • Monitoring: Measure tumor volume (Volume = 0.5 × Length × Width²) and mouse body weight every few days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).

References

Application Notes and Protocols for Testing Oleandrin's Neuroprotective Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed experimental protocols for investigating the neuroprotective effects of Oleandrin. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate this compound as a potential therapeutic agent for neurodegenerative diseases.

Overview of Animal Models

Several animal models have been employed to study the neuroprotective properties of this compound, primarily focusing on stroke, Alzheimer's disease, and Parkinson's disease.

Disease Model Animal Model Induction Method Key Pathological Features
Ischemic Stroke Rat Brain SlicesOxygen-Glucose Deprivation (OGD)Neuronal death in the cerebral cortex
Alzheimer's Disease Sprague Dawley RatsChronic administration of copper and aluminum in drinking waterDementia-like symptoms, cognitive impairment, oxidative stress, and neuroinflammation
Parkinson's Disease Zebrafish (Danio rerio)Rotenone exposure (e.g., 5 µg/L for 28 days)Dopaminergic neuron loss, motor deficits, oxidative stress, and mitochondrial dysfunction[1][2]

Signaling Pathways of this compound's Neuroprotection

This compound's neuroprotective effects are primarily mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the subsequent activation of its receptor, Tropomyosin receptor kinase B (TrkB). This signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity.[3][4] Additionally, there is evidence suggesting the involvement of the Nrf2-mediated antioxidant response.

Oleandrin_Neuroprotection_Pathway cluster_0 This compound's Mechanism of Action cluster_1 Neuroprotective Outcomes This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits BDNF_upregulation Increased BDNF Expression This compound->BDNF_upregulation Nrf2_activation Nrf2 Activation This compound->Nrf2_activation TrkB_activation TrkB Receptor Activation BDNF_upregulation->TrkB_activation Activates Antioxidant_response Antioxidant Response Nrf2_activation->Antioxidant_response PI3K_Akt PI3K/Akt Pathway TrkB_activation->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_activation->MAPK_ERK CREB_activation CREB Activation PI3K_Akt->CREB_activation MAPK_ERK->CREB_activation Neuronal_survival Neuronal Survival & Growth CREB_activation->Neuronal_survival

Signaling pathway of this compound's neuroprotective effects.

Experimental Workflow

A typical experimental workflow for evaluating this compound's neuroprotective effects involves inducing a neurodegenerative phenotype in an animal model, administering this compound, and then assessing the outcomes through behavioral, biochemical, and histological analyses.

Experimental_Workflow cluster_0 Experimental Phases cluster_1 4. Outcome Assessment Animal_Model 1. Animal Model Selection (e.g., Rat, Zebrafish) Induction 2. Induction of Neurodegeneration (e.g., Rotenone, OGD) Animal_Model->Induction Treatment 3. This compound Administration (Dosage and Route) Induction->Treatment Behavioral Behavioral Tests (e.g., 8-Arm Maze) Treatment->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Treatment->Biochemical Histological Histological Analysis (e.g., Nissl, Fluoro-Jade C) Treatment->Histological Data_Analysis 5. Data Analysis & Interpretation Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

General experimental workflow for assessing this compound's neuroprotection.

Detailed Experimental Protocols

Animal Models and this compound Administration

4.1.1. Alzheimer's Disease Model in Rats [5]

  • Animal: Male Sprague Dawley rats.

  • Induction: Provide drinking water containing copper and aluminum micromoles ad libitum.

  • Treatment: Administer methanolic extract of Nerium oleander leaves orally at doses of 200 mg/kg and 400 mg/kg.[5] The concentration of this compound in methanolic leaf extracts can range from 0.18 to 0.31 mg/g dry weight.

4.1.2. Parkinson's Disease Model in Zebrafish [1][2][6]

  • Animal: Adult zebrafish (Danio rerio).

  • Induction: Expose zebrafish to 5 µg/L rotenone in their tank water for 28 days.[2] The exposure solution should be renewed daily.[6]

  • Treatment: Co-administer this compound in the tank water. The optimal dosage of this compound needs to be determined empirically, starting with low nanomolar concentrations.

4.1.3. Ischemic Stroke Model in Rat Brain Slices [7]

  • Animal: Postnatal day 10-12 Sprague-Dawley rat pups.

  • Procedure: Prepare 400 µm thick coronal brain slices.

  • Induction (OGD): Incubate slices in glucose-free artificial cerebrospinal fluid (aCSF) saturated with 95% N₂/5% CO₂ for a specified duration.

  • Treatment: Add this compound to the culture medium during and after the OGD insult.

Behavioral Assessment

4.2.1. 8-Arm Radial Maze Test for Spatial Memory in Rats

This test assesses spatial learning and memory, which are impaired in dementia models.

  • Apparatus: An elevated maze with a central platform and eight arms radiating outwards.

  • Habituation: Allow rats to explore the maze with food rewards in all arms for several sessions.

  • Training: Bait a subset of arms. The rat is placed on the central platform and allowed to explore the maze to find the food.

  • Testing: After a delay, the rat is returned to the maze. The number of errors (re-entry into an already visited arm or entry into an unbaited arm) is recorded.

Biochemical Assays

4.3.1. Acetylcholinesterase (AChE) Activity Assay

  • Principle: Measures the activity of AChE, an enzyme that degrades acetylcholine. AChE activity is often altered in Alzheimer's disease.

  • Protocol:

    • Homogenize brain tissue (e.g., hippocampus or cortex) in ice-cold buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • To a cuvette, add phosphate buffer, DTNB (Ellman's reagent), and the supernatant.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer.

4.3.2. Oxidative Stress Markers

  • Superoxide Dismutase (SOD) Activity:

    • Homogenize brain tissue and centrifuge to obtain the supernatant.

    • Use a commercial SOD assay kit, which typically involves the inhibition of a colorimetric reaction by SOD.

    • Measure the absorbance at the specified wavelength and calculate SOD activity based on a standard curve.

  • Reduced Glutathione (GSH) Levels:

    • Homogenize brain tissue in a deproteinizing agent (e.g., metaphosphoric acid).

    • Centrifuge and collect the supernatant.

    • React the supernatant with DTNB.

    • Measure the absorbance of the resulting yellow-colored product at 412 nm.

  • Myeloperoxidase (MPO) Activity: [8][9][10][11]

    • Homogenize brain tissue in a suitable buffer (e.g., CTAB buffer).[12]

    • Centrifuge and collect the supernatant.

    • Use a commercial MPO assay kit, which typically involves the MPO-catalyzed oxidation of a chromogenic substrate in the presence of hydrogen peroxide.

    • Measure the absorbance at the specified wavelength.

4.3.3. BDNF and TrkB Signaling

  • BDNF ELISA:

    • Homogenize brain tissue and determine the total protein concentration.

    • Use a commercial BDNF ELISA kit.

    • Add tissue homogenates and standards to a microplate pre-coated with an anti-BDNF antibody.

    • Add a detection antibody, followed by a substrate solution.

    • Measure the absorbance and calculate the BDNF concentration from the standard curve.

  • Western Blot for TrkB Phosphorylation:

    • Extract proteins from brain tissue and determine the concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for phosphorylated TrkB (p-TrkB).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total TrkB for normalization.

Histological Analysis

4.4.1. Nissl Staining for Neuronal Morphology

  • Principle: Stains the Nissl bodies (rough endoplasmic reticulum) in neurons, allowing for the assessment of neuronal loss and morphological changes.

  • Protocol:

    • Mount brain sections on gelatin-coated slides.

    • Rehydrate the sections through a series of ethanol solutions.

    • Stain with a cresyl violet solution.

    • Differentiate in an ethanol solution to remove excess stain.

    • Dehydrate, clear with xylene, and coverslip.

4.4.2. Fluoro-Jade C Staining for Neurodegeneration

  • Principle: Fluoro-Jade C is a fluorescent dye that specifically stains degenerating neurons.

  • Protocol:

    • Mount brain sections on slides.

    • Immerse slides in a basic alcohol solution.

    • Incubate in a potassium permanganate solution.

    • Stain with a Fluoro-Jade C solution.

    • Rinse, dry, clear with xylene, and coverslip.

    • Visualize degenerating neurons using a fluorescence microscope with blue light excitation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table Example: Effect of this compound on Biochemical Markers in Alzheimer's Rat Model

Group AChE Activity (U/mg protein) SOD Activity (U/mg protein) GSH Levels (nmol/mg protein)
Control Value ± SEMValue ± SEMValue ± SEM
AD Model Value ± SEMValue ± SEMValue ± SEM
AD + this compound (Low Dose) Value ± SEMValue ± SEMValue ± SEM
AD + this compound (High Dose) Value ± SEMValue ± SEMValue ± SEM

Conclusion

These application notes and protocols provide a framework for investigating the neuroprotective effects of this compound in various animal models of neurodegenerative diseases. Researchers should optimize the specific parameters of each protocol based on their experimental setup and objectives. The presented signaling pathways and experimental workflows offer a guide for designing comprehensive studies to elucidate the therapeutic potential of this compound.

References

Application Notes & Protocols: Immunofluorescence Staining for Calreticulin (CRT) Exposure After Oleandrin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oleandrin, a potent cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties.[1][2][3][4] One of its key mechanisms of action is the induction of immunogenic cell death (ICD).[1][2] ICD is a unique form of regulated cell death that stimulates an anti-tumor immune response. A critical hallmark of ICD is the translocation of Calreticulin (CRT) from the lumen of the endoplasmic reticulum (ER) to the surface of the dying cancer cell.[1][5][6] This exposed CRT (ecto-CRT) acts as a potent "eat-me" signal, promoting the phagocytosis of tumor cells by dendritic cells and subsequent activation of T-cell mediated immunity.[1][5]

These application notes provide a detailed protocol for the immunofluorescent detection and visualization of CRT exposure on the cell surface following treatment with this compound.

Principle of the Assay

This protocol utilizes immunofluorescence (IF) microscopy to visualize the subcellular localization of CRT. Following treatment with this compound, cells are fixed to preserve their cellular structure. They are then incubated with a primary antibody specific to CRT. A secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488), is used to detect the primary antibody. The cell nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). In untreated cells, the CRT signal is expected to be localized within the endoplasmic reticulum. Upon successful induction of ICD by this compound, a distinct fluorescent signal for CRT will appear on the plasma membrane.

Signaling Pathway for this compound-Induced CRT Exposure

This compound induces ICD by inhibiting the Na+/K+-ATPase pump, which leads to endoplasmic reticulum (ER) stress.[1][2] This stress activates the PERK/eIF2α/ATF4/CHOP signaling pathway.[1][2] Notably, this process is caspase-independent, distinguishing it from some other forms of apoptosis.[1] The activation of this pathway culminates in the translocation of CRT to the cell surface.

G cluster_cell Cancer Cell This compound This compound NKP Na+/K+-ATPase Pump This compound->NKP Inhibition ER Endoplasmic Reticulum (ER) NKP->ER ER Stress PERK PERK ER->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Upregulation CHOP CHOP ATF4->CHOP Activation CRT_translocation Calreticulin (CRT) Translocation CHOP->CRT_translocation CRT_surface Surface CRT Exposure ('Eat-me' Signal) CRT_translocation->CRT_surface

Caption: this compound-induced ER stress signaling pathway leading to CRT exposure.

Experimental Protocols

I. Materials and Reagents

Cell Lines:

  • Human breast adenocarcinoma: MCF7, MDA-MB-231[1]

  • Human lung carcinoma: A549[7]

Equipment:

  • Sterile cell culture hood

  • CO₂ incubator, 37°C

  • Fluorescence microscope with appropriate filters (e.g., DAPI, FITC/Alexa Fluor 488)

  • Pipettes and sterile, filtered pipette tips

  • Cell culture plates or chamber slides[8]

  • Hemocytometer or automated cell counter

  • Centrifuge

Reagents:

  • This compound (Sigma-Aldrich or equivalent)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4[9]

  • Fixation Solution: 4% Paraformaldehyde (PFA) or Formaldehyde in PBS[8][9]

  • Permeabilization Buffer (optional for surface staining): 0.1-0.5% Triton™ X-100 in PBS[10][11]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS[9][10]

  • Primary Antibody: Rabbit polyclonal anti-Calreticulin antibody (e.g., Abcam ab223614, BiCell Scientific 54035).[12] Recommended dilution: 1:100 - 1:200.[13]

  • Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor® 488, FITC).[14][15] Recommended dilution: 1:200 - 1:1000.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 300 nM in PBS).[16]

  • Antifade Mounting Medium.[17]

II. Experimental Workflow

The overall workflow involves cell culture, treatment with this compound, immunofluorescent staining, and microscopic analysis.

G A 1. Cell Seeding (Chamber Slides / Coverslips) B 2. This compound Treatment (Incubate 6-10 hours) A->B C 3. Fixation (4% PFA, 15 min) B->C D 4. Blocking (1% BSA, 60 min) C->D E 5. Primary Antibody Incubation (Anti-CRT, 4°C Overnight) D->E F 6. Secondary Antibody Incubation (Alexa Fluor 488, 1 hr, Dark) E->F G 7. Counterstaining (DAPI, 5 min) F->G H 8. Mounting G->H I 9. Fluorescence Microscopy & Image Analysis H->I

Caption: Workflow for immunofluorescence analysis of CRT exposure.

III. Detailed Staining Protocol
  • Cell Seeding:

    • Seed cells onto glass coverslips in a 24-well plate or directly into chamber slides at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate overnight in a 37°C, 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete culture medium to the desired final concentration. (See Table 1 for examples).

    • Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) group.

    • Incubate for the desired time period. CRT exposure has been observed as early as 6-10 hours post-treatment.[1]

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells twice with 1X PBS.

    • Add 4% PFA in PBS to each well to cover the cells.

    • Incubate for 15 minutes at room temperature.[9][10]

    • Aspirate the fixation solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking (for Surface Staining):

    • Note: For detecting surface-exposed CRT, permeabilization should be avoided. The antibody will only bind to the extracellular CRT.

    • Add Blocking Buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 60 minutes at room temperature to block non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary anti-Calreticulin antibody in antibody dilution buffer (e.g., 1% BSA in PBS) to the recommended concentration (e.g., 1:100).

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

    • Incubate overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody Incubation:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer (e.g., 1:500).

    • Add the diluted secondary antibody to the cells.

    • Incubate for 1 hour at room temperature, protected from light.[8]

  • Counterstaining:

    • Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

    • Add DAPI staining solution (e.g., 300 nM in PBS) and incubate for 5-10 minutes at room temperature.[16][18]

    • Perform a final wash with 1X PBS.

  • Mounting:

    • Carefully remove the coverslip from the well and invert it onto a drop of antifade mounting medium on a glass microscope slide.

    • Seal the edges of the coverslip with clear nail polish and allow it to dry.

IV. Microscopy and Data Analysis
  • Image Acquisition: Visualize the stained cells using a fluorescence microscope. Capture images using separate channels for DAPI (blue, nucleus) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488). Ensure that exposure times are kept consistent across all samples for accurate comparison.[19]

  • Analysis: Qualitatively assess the translocation of CRT to the cell periphery in this compound-treated cells compared to the control group. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity at the cell membrane. Flow cytometry can also be used for a high-throughput quantitative analysis of CRT-positive cells.[5][20]

Quantitative Data Summary

The following table summarizes treatment conditions for inducing CRT exposure with this compound as reported in the literature.

Cell LineDrugConcentrationTreatment DurationObserved EffectReference
MCF7 (Human Breast Cancer)This compound14.5 nM (IC50)6 - 10 hoursIncreased cell surface CRT expression[1]
MDA-MB-231 (Human Breast Cancer)This compound24.62 nM (IC50)6 - 10 hoursIncreased cell surface CRT expression[1]
A549 (Human Lung Cancer)This compound0.02 µg/mL (~35 nM)24 hoursInduction of apoptosis (a prerequisite for ICD)[7]

References

Application Notes and Protocols: Investigating the Effect of Oleandrin on the STAT-3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties in various preclinical studies. One of its key mechanisms of action involves the modulation of the Signal Transducer and Activator of Transcription 3 (STAT-3) signaling pathway. Constitutive activation of STAT-3 is a hallmark of many human cancers, promoting cell proliferation, survival, invasion, and angiogenesis. This compound has been shown to inhibit the phosphorylation of STAT-3, thereby attenuating its downstream effects and inducing anti-tumor responses.[1][2][3]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on the STAT-3 signaling pathway. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Data Presentation

Quantitative data from studies investigating the effect of this compound on cancer cell lines are summarized below. These tables provide a clear comparison of this compound's potency and its impact on the STAT-3 pathway and associated cellular processes.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineDescriptionIC50 (nM)Reference
MDA-MB-231Highly metastatic breast cancer72[1]
RT-R-MDA-MB-231Radiotherapy-resistant MDA-MB-231183[1]
MCF7Estrogen-responsive breast cancer14.5[4]

Table 2: Effect of this compound on STAT-3 Signaling and Downstream Targets in MDA-MB-231 and RT-R-MDA-MB-231 Cells

TreatmentTarget Protein/ActivityEffectCell Line(s)Reference
This compound (50 nM)Phospho-STAT-3 (p-STAT-3)Significantly decreasedMDA-MB-231, RT-R-MDA-MB-231[1][2][5]
This compound (50 nM)OCT3/4ReducedMDA-MB-231, RT-R-MDA-MB-231[5]
This compound (50 nM)β-cateninReducedMDA-MB-231, RT-R-MDA-MB-231[5]
This compound (1-50 nM)MMP-9 ActivitySignificantly inhibitedMDA-MB-231, RT-R-MDA-MB-231[1]
This compound (1-50 nM)Cell InvasionSignificantly inhibitedMDA-MB-231, RT-R-MDA-MB-231[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n Translocation This compound This compound This compound->STAT3 Inhibits Phosphorylation DNA DNA pSTAT3_n->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) DNA->Gene_Expression Transcription Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MDA-MB-231) treatment Treat with this compound (Various Concentrations) start->treatment western Western Blot (p-STAT3, STAT3, Downstream Targets) treatment->western mtt MTT Assay (Cell Viability, IC50) treatment->mtt transwell Transwell Assay (Cell Invasion) treatment->transwell data Quantitative & Qualitative Analysis western->data mtt->data transwell->data

References

Oleandrin for In Vivo Tumor Growth Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleandrin is a potent cardiac glycoside extracted from the Nerium oleander plant.[1][2] While historically recognized for its cardiotonic effects, a growing body of preclinical evidence highlights its significant anticancer properties.[3][4] In various in vivo models, this compound and its derivatives have demonstrated the ability to inhibit tumor growth, induce apoptosis, and modulate the tumor microenvironment.[5][6][7] Its mechanisms of action are multifaceted, primarily initiated by the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream signaling events affecting cancer cell proliferation, survival, and immunogenicity.[6][8][9] This document provides a summary of quantitative in vivo data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows associated with the use of this compound as an antitumor agent.

Mechanism of Action & Signaling Pathways

This compound's primary molecular target is the α-subunit of the Na+/K+-ATPase membrane pump.[5][9] Inhibition of this pump leads to an increase in intracellular sodium and, subsequently, a rise in intracellular calcium levels. This disruption of ion homeostasis activates multiple downstream signaling pathways that collectively contribute to its anticancer effects.

Key signaling pathways affected by this compound include:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the phosphorylation of Akt and downstream mTOR effectors like S6 ribosomal protein, inhibiting cell growth and proliferation.[6][10]

  • NF-κB Signaling: The compound can inhibit the activity of the nuclear factor kappa B (NF-κB) transcription factor, which is crucial for promoting inflammation, cell survival, and tumorigenesis.[2][5]

  • STAT3 Signaling: In breast cancer models, this compound has been found to decrease the phosphorylation of STAT3, a key regulator of cancer cell invasion and metastasis.[11]

  • Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, specifically activating the PERK/eIF2α/ATF4/CHOP pathway.[6] This can lead to immunogenic cell death (ICD), a form of apoptosis that stimulates an antitumor immune response by releasing damage-associated molecular patterns (DAMPs) such as calreticulin (CRT), ATP, and HMGB1.[6]

Oleandrin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NK_ATPase Na+/K+-ATPase This compound->NK_ATPase inhibits Oleandrin_effect_1 This compound->Oleandrin_effect_1 Oleandrin_effect_2 This compound->Oleandrin_effect_2 Oleandrin_effect_3 This compound->Oleandrin_effect_3 Na_in ↑ Intracellular Na+ Src Src Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ exchanger Ca_in->Src activates PI3K PI3K Src->PI3K activates STAT3 STAT3 Src->STAT3 activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Oleandrin_effect_1 inhibits NFkB NF-κB Proliferation Cell Proliferation & Survival mTOR->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Oleandrin_effect_2 inhibits Invasion Invasion & Metastasis pSTAT3->Invasion NFkB->Proliferation NFkB->Oleandrin_effect_3 inhibits

Caption: this compound inhibits Na+/K+-ATPase, leading to suppression of pro-survival and metastatic pathways.

Oleandrin_ICD cluster_ICD Hallmarks of Immunogenic Cell Death (ICD) This compound This compound ER Endoplasmic Reticulum (ER) This compound->ER induces ER_Stress ER Stress ER->ER_Stress PERK PERK Pathway ER_Stress->PERK activates CRT Calreticulin (CRT) Surface Exposure PERK->CRT leads to ATP ATP Secretion PERK->ATP leads to HMGB1 HMGB1 Release PERK->HMGB1 leads to DC Dendritic Cell (DC) Maturation CRT->DC stimulate ATP->DC stimulate HMGB1->DC stimulate T_Cell CD8+ T Cell Antitumor Response DC->T_Cell activates

Caption: this compound induces ER stress, triggering immunogenic cell death (ICD) and antitumor immunity.

Summary of In Vivo Efficacy

The following tables summarize the quantitative results from various preclinical in vivo studies investigating the antitumor effects of this compound.

Table 1: this compound in Glioma Models

Animal Model Cancer Cell Line Dosage & Route Treatment Duration Key Results Reference
SCID Mice U87MG (Human) 0.3 mg/kg, i.p., daily 7 days Significantly reduced tumor size. [5][9]
SCID Mice U87MG (Human) 0.3 mg/kg, i.p. Until endpoint Increased median survival time from 32.6 to 53.8 days. [5][9]

| C57BL/6 Mice | GL261 (Murine) | 0.3 mg/kg, i.p., daily | 7 days | Significantly reduced tumor size. |[5][9] |

Table 2: this compound in Breast Cancer Models

Animal Model Cancer Cell Line Dosage & Route Treatment Duration Key Results Reference
BALB/c Mice EMT6 (Murine) 0.3 mg/kg, i.p., daily 7 days Tumor growth was inhibited (avg. size unchanged from Day 0). [6]
BALB/c Mice EMT6 (Murine) 0.6 mg/kg, i.p., daily 7 days Tumor size was reduced compared to Day 0; tumor weight was 2.66x lower than control. [6]

| Nude Mice | MAXF 401 (Human) | Not specified | Not specified | Reduced tumor growth (Test/Control value of 24%). |[12] |

Table 3: this compound in Pancreatic and Gastric Cancer Models

Animal Model Cancer Cell Line Compound & Dosage Treatment Duration Key Results Reference
Orthotopic Mice Panc-1 (Human) PBI-05204 (40 mg/kg) 6 weeks Only 25% of treated mice had dissectible tumors vs. 100% in control. [7][10]
Orthotopic Mice Panc-1 (Human) PBI-05204 (20 mg/kg) Not specified Average tumor weight reduced to 51 mg from 134 mg in control. [13]

| Balb/c Nude Mice | HGC-27 (Human Gastric) | this compound (50 µg/kg) | 21 days | Significantly inhibited tumor volume and weight. |[14] |

Experimental Protocols

The following are generalized protocols for in vivo studies based on methodologies cited in the literature. Specific parameters should be optimized for each cancer model and research question.

Protocol 1: Subcutaneous Xenograft Tumor Model

This protocol is suitable for establishing tumors that are easily accessible for measurement.

  • Animal Acclimatization:

    • Use immunocompromised mice (e.g., Balb/c nude, SCID) aged 4-6 weeks.

    • Allow animals to acclimatize to the facility for at least one week prior to the experiment. Provide sterile food, water, and housing conditions.

  • Cell Preparation and Implantation:

    • Culture desired cancer cells (e.g., HGC-27, U87MG) under standard conditions.

    • Harvest cells during the logarithmic growth phase using trypsin. Wash twice with sterile, serum-free media or phosphate-buffered saline (PBS).

    • Resuspend cells to a final concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio).

    • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

    • For daily administration, dilute the stock solution in sterile saline or PBS to the final desired concentration (e.g., 0.3 mg/kg, 0.6 mg/kg). The final concentration of DMSO should be minimal (<5%) to avoid toxicity.

    • Administer the prepared solution via intraperitoneal (i.p.) injection once daily. The control group should receive vehicle only.

  • Tumor Monitoring and Data Collection:

    • Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions every 2-3 days using a digital caliper. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Monitor animal body weight and general health status (activity, posture, fur condition) as indicators of toxicity.[14]

  • Endpoint and Tissue Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., >1500 mm³), or after the specified treatment duration (e.g., 21 days).

    • Excise tumors, weigh them, and photograph them.

    • Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).[5][14]

    • Snap-freeze another portion in liquid nitrogen for protein (Western blot) or RNA analysis.

Protocol 2: Orthotopic Tumor Model (Example: Pancreatic or Brain)

This protocol creates a more clinically relevant tumor microenvironment but is technically more demanding.

  • Animal and Cell Preparation:

    • Follow the same procedures for animal acclimatization and cell harvesting as in Protocol 1.

    • For orthotopic models, luciferase-expressing cancer cells (e.g., Panc-1-luc) are often used to allow for non-invasive tumor monitoring.[14]

  • Surgical Implantation:

    • Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).

    • For Pancreatic Tumors: Make a small incision in the abdominal wall to expose the pancreas. Inject a small volume (20-50 µL) of the cell suspension (e.g., 1 x 10⁶ cells) directly into the pancreas. Suture the abdominal wall and skin.[7]

    • For Brain Tumors (Glioma): Secure the anesthetized mouse in a stereotactic frame. Drill a small burr hole in the skull at predetermined coordinates. Slowly inject a small volume (2-5 µL) of the cell suspension into the desired brain region (e.g., striatum).[5]

    • Provide post-operative care, including analgesics and monitoring for recovery.

  • Treatment and Monitoring:

    • Allow animals to recover and tumors to establish for 7-10 days post-surgery.

    • Initiate treatment with this compound as described in Protocol 1.

    • Monitor tumor growth using non-invasive imaging (e.g., bioluminescence imaging for luciferase-tagged cells).[14]

    • Monitor animal health, body weight, and any neurological or behavioral symptoms.

  • Endpoint and Analysis:

    • Define humane endpoints based on tumor burden (from imaging), weight loss (>20%), or severe clinical signs.

    • For survival studies, monitor animals until the endpoint is reached and record the date.[5]

Experimental Workflow Visualization

InVivo_Workflow A 1. Animal Acclimatization (1-2 weeks) B 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) A->B C 3. Tumor Establishment (Wait for palpable/detectable size) B->C D 4. Randomization into Groups (Control vs. This compound) C->D E 5. Treatment Administration (e.g., Daily i.p. injection) D->E F 6. In-Life Monitoring (Tumor Volume, Body Weight, Health) E->F G 7. Endpoint Reached F->G F->G No H 8. Euthanasia & Necropsy G->H Yes I 9. Tissue Collection & Processing (Tumors, Organs) H->I J 10. Ex Vivo Analysis (Histology, IHC, Western Blot) I->J K 11. Data Analysis & Interpretation J->K

Caption: A generalized workflow for conducting an in vivo study of this compound's antitumor efficacy.

Safety and Toxicology

This compound is a cardiac glycoside with a narrow therapeutic window and significant potential for toxicity.[15][16]

  • Toxicity: The primary mechanism of toxicity is the inhibition of cardiac Na+/K+-ATPase, which can lead to life-threatening arrhythmias.[15] Other symptoms of poisoning include gastrointestinal distress and neurological disturbances.[1] The lethal dose for rodents is estimated to be around 0.5 mg/kg, although higher doses (e.g., 3 mg/kg) have been reported as fatal in mice.[1][5]

  • Precautions: Researchers must exercise extreme caution when handling pure this compound. Appropriate personal protective equipment (PPE) is mandatory.

  • Dose Selection: The effective doses used in animal models (e.g., 0.3-0.6 mg/kg in mice) are significantly lower than the lethal dose, but careful dose-ranging studies are essential for any new model.[5][6] In some studies, no significant changes in body weight or organ damage were observed at effective antitumor doses.[14]

  • Clinical Status: Botanical drug candidates containing this compound, such as Anvirzel™ and PBI-05204, have undergone Phase I clinical trials for advanced solid tumors, which helped establish safety profiles in humans.[6][17] However, these treatments are not approved for general cancer treatment.[18]

References

Troubleshooting & Optimization

Technical Support Center: Managing Oleandrin-Induced Cardiotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of oleandrin-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cardiotoxicity?

A1: this compound, a cardiac glycoside found in the Nerium oleander plant, primarily inhibits the Na+/K+-ATPase pump in cardiac myocytes.[[“]][2][3][4][5][6] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the Na+/Ca²+ exchanger.[[“]][3][4] The ultimate result is an accumulation of intracellular calcium, leading to increased cardiac contractility at lower doses and life-threatening arrhythmias, such as ventricular tachycardia and fibrillation, at toxic doses.[[“]][3]

Q2: Which animal species are commonly used to model this compound cardiotoxicity?

A2: Various animal species have been used in studies of this compound cardiotoxicity, including dogs, cats, rabbits, rats, mice, sheep, cattle, and donkeys.[2][7][8][9][10][11] Notably, dogs and cats are sensitive to cardiac glycosides, making them relevant models for accidental poisoning scenarios.[7][8][12][13] Rodent models are also utilized, although some studies suggest they may be less sensitive than other species like dogs.[13]

Q3: What are the typical clinical signs of this compound toxicity in animals?

A3: Clinical signs of this compound poisoning in animals can appear rapidly and include gastrointestinal issues like vomiting, diarrhea, and abdominal pain.[6][12] Cardiovascular signs are the most critical and include a range of arrhythmias such as sinus bradycardia, atrioventricular (AV) block, ventricular tachycardia, and ventricular fibrillation.[[“]][6][13][14][[“]] Neurological signs like lethargy and tremors, as well as electrolyte abnormalities, particularly hyperkalemia, are also common.[[“]][12]

Q4: What is the most effective antidote for this compound-induced cardiotoxicity?

A4: Digoxin-specific immune Fab (dsFab) fragments are a highly effective antidote for severe this compound toxicosis.[7][8][12][16] this compound shares a similar structure with digoxin, allowing the Fab fragments to bind to it and neutralize its toxic effects, leading to a rapid reversal of life-threatening arrhythmias.[7][17]

Troubleshooting Guides

Issue 1: High mortality rate in experimental animals shortly after this compound administration.
Possible Cause Troubleshooting Step
This compound dose is too high. The lethal dose of this compound can vary between species. For instance, the estimated lethal dosage for some animals is around 0.5 mg/kg.[3][4] It is crucial to perform a dose-ranging study to determine the appropriate dose that induces cardiotoxicity without causing rapid death. In a study with Beagle dogs, doses exceeding 460 µg/kg of this compound were fatal in one of two dogs.[18]
Rapid intravenous infusion. A rapid infusion can lead to a sudden spike in plasma concentration and immediate, severe cardiotoxicity. Consider a slower infusion rate to allow for more controlled induction of arrhythmias.
Animal stress. Stress can exacerbate the cardiotoxic effects. Ensure animals are properly acclimatized and handled to minimize stress before and during the experiment.
Issue 2: Inconsistent or unpredictable onset and severity of cardiac arrhythmias.
Possible Cause Troubleshooting Step
Variability in this compound extract composition. If using a plant extract, the concentration of active cardiac glycosides can vary. Use a standardized extract or purified this compound to ensure consistent dosing.
Route of administration. The bioavailability and absorption rate of this compound differ with the administration route (e.g., oral vs. intravenous).[4][19] Intravenous administration generally leads to a more rapid and predictable onset of toxicity.[4][7]
Individual animal sensitivity. There can be significant inter-animal variability in response to cardiac glycosides. Ensure adequate sample sizes to account for this variability and consider using telemetry for continuous monitoring to capture the full spectrum of responses.
Issue 3: Difficulty in effectively monitoring cardiovascular parameters.

| Possible Cause | Troubleshooting Step | | Inadequate monitoring equipment. | Standard ECG may not be sufficient for continuous monitoring. Radiotelemetry is a valuable tool for continuous monitoring of blood pressure and ECG in conscious, unrestrained animals, allowing for the capture of transient arrhythmias and long-term effects.[20] | | Anesthesia effects. | Anesthetics can have their own effects on the cardiovascular system, potentially confounding the results. Whenever possible, use conscious animal models with telemetry or choose an anesthetic with minimal cardiovascular impact. | | Incorrect placement of monitoring leads. | Improper placement of ECG leads can result in poor signal quality and inaccurate arrhythmia interpretation. Ensure proper lead placement and secure attachment. |

Experimental Protocols

Induction of this compound Cardiotoxicity in a Canine Model (Adapted from literature)

This protocol is a generalized representation based on published studies and should be adapted and approved by the institution's animal care and use committee.

  • Animal Model: Adult Beagle or Greyhound dogs are commonly used.[7][13]

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.

  • Catheterization: On the day of the experiment, place an intravenous catheter in a peripheral vein (e.g., cephalic vein) for this compound administration and another for blood sampling and administration of supportive fluids or antidotes.

  • Monitoring:

    • Continuously monitor ECG throughout the experiment to detect arrhythmias.[7][13]

    • Monitor blood pressure via an arterial catheter or telemetry.[20][21]

    • Monitor vital signs such as heart rate, respiratory rate, and body temperature.[21]

  • This compound Administration:

    • Prepare a tincture or solution of oleander extract or purified this compound.

    • Administer intravenously. In one study, a tincture of oleander was infused until cardiotoxicity (dysrhythmias) was observed, which occurred within approximately 27 minutes.[7]

    • A dose-ranging study in Beagles indicated that oral doses exceeding 6.9 µg/kg of this compound were associated with cardiac abnormalities.[18]

  • Endpoint: The primary endpoint is the development of specific, predefined cardiac arrhythmias (e.g., sustained ventricular tachycardia, high-grade AV block).

  • Intervention (optional): If testing a therapeutic agent, administer the treatment once the cardiotoxicity endpoint is reached. For example, digoxin-specific Fab fragments can be administered intravenously.[7]

Quantitative Data Summary

Table 1: Efficacy of Digoxin-Specific Fab Fragments (dsFab) in a Canine Model of Oleander Toxicity

GroupNumber of AnimalsOutcomeTime to Normal Sinus Rhythm
Control (Placebo) 53/5 had lethal dysrhythmias; 2/5 had persistent dysrhythmiasN/A
dsFab-Treated 55/5 survivedWithin 8 minutes of infusion
Data from a study in a canine model where a tincture of oleander was administered intravenously.[7]

Table 2: Oral this compound Dose and Observed Cardiac Effects in Beagle Dogs

This compound Dose (µg/kg)Observed Cardiac Effects
2.3No observable adverse effects
> 6.9Mild, reversible clinical signs; prolongation of PR interval; second-degree atrioventricular block
23Atrial premature depolarizations; prolongation of atrioventricular conduction
> 460Fatal in 1 of 2 dogs
Data from a dose-ranging and repeat-dosing study in Beagle dogs.[13][18]

Visualizations

Oleandrin_Mechanism This compound This compound NaK_ATPase Na+/K+-ATPase Pump This compound->NaK_ATPase Inhibits IntraNa ↑ Intracellular Na+ NaK_ATPase->IntraNa Leads to NaCa_Exchanger Na+/Ca²+ Exchanger IntraNa->NaCa_Exchanger Reduces activity of IntraCa ↑ Intracellular Ca²+ NaCa_Exchanger->IntraCa Leads to Arrhythmias Cardiac Arrhythmias IntraCa->Arrhythmias Causes

Caption: Mechanism of this compound-Induced Cardiotoxicity.

Experimental_Workflow start Start: Select Animal Model acclimatize Acclimatization start->acclimatize catheterize Catheterization (IV, Arterial) acclimatize->catheterize monitor Baseline Cardiovascular Monitoring (ECG, BP) catheterize->monitor administer Administer this compound (IV or Oral) monitor->administer endpoint Endpoint: Onset of Cardiotoxicity/Arrhythmias administer->endpoint intervention Administer Therapeutic Intervention (e.g., dsFab) endpoint->intervention If applicable monitor_post Post-Intervention Monitoring endpoint->monitor_post No intervention intervention->monitor_post end End of Experiment / Data Analysis monitor_post->end

Caption: General Experimental Workflow for this compound Cardiotoxicity Studies.

Troubleshooting_Logic issue High Early Mortality cause1 Dose too high? issue->cause1 cause2 Rapid infusion? issue->cause2 cause3 Animal stress? issue->cause3 solution1 Conduct dose-ranging study cause1->solution1 solution2 Decrease infusion rate cause2->solution2 solution3 Improve acclimatization & handling cause3->solution3

Caption: Troubleshooting Logic for High Mortality Rates.

References

Technical Support Center: Optimizing Oleandrin for In Vivo Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandrin in in vivo cancer models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer?

This compound is a potent cardiac glycoside derived from the Nerium oleander plant.[1] Its anticancer effects are attributed to its ability to induce programmed cell death (apoptosis), inhibit cell proliferation, and arrest the cell cycle.[2][3] The primary molecular mechanism involves the inhibition of the Na+/K+-ATPase pump on the cellular membrane, which disrupts cellular ion homeostasis.[4][5] This disruption affects multiple downstream signaling pathways crucial for cancer cell survival and proliferation, including PI3K/Akt/NF-κB, MAPK, and STAT-3.[1][6][7]

Q2: What is a recommended starting dose for this compound in murine cancer models?

Determining the optimal dose requires a balance between therapeutic efficacy and toxicity. Based on preclinical studies, doses for intraperitoneal (i.p.) administration in mice have ranged from 0.3 mg/kg to 3 mg/kg.[8][9] It is crucial to start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and cancer type. High concentrations (e.g., 3 mg/kg) have been reported to be fatal in some mouse models.[8]

Q3: What are the different routes of administration for in vivo studies?

This compound has been administered via intravenous (i.v.), intraperitoneal (i.p.), and oral (p.o.) routes in murine studies.[10][11] The choice of administration route will significantly impact the pharmacokinetic profile, including bioavailability and elimination half-life.[10][11] Oral administration is convenient but results in lower bioavailability (approximately 30-61.6% in mice) compared to intravenous injection.[10][12][13]

Q4: What are the pharmacokinetic properties of this compound in mice?

This compound is rapidly absorbed after oral dosing, with maximum plasma concentration (Cmax) reached in as little as 10-20 minutes.[14][12][13] The elimination half-life is longer after oral administration (around 2.3 hours) compared to IV dosing (about 0.4 hours).[10][11][13] It is a lipid-soluble compound that can cross the blood-brain barrier.[2][15] this compound is primarily metabolized in the liver and intestine and excreted mainly through feces (66%) and to a lesser extent in urine (8%).[2][11]

Q5: Which cancer models have shown sensitivity to this compound?

Preclinical studies have demonstrated this compound's antitumor effects against a wide range of cancers, including breast, prostate, lung, pancreatic, colon, glioma, melanoma, and osteosarcoma.[2][6][16] However, sensitivity can vary. For instance, human cancer cells, which express the Na, K-ATPase α3 subunit, show greater sensitivity compared to rodent cells that lack significant expression of this isoform.[17]

Troubleshooting Guide

Issue 1: High Toxicity or Animal Mortality

  • Problem: You are observing excessive weight loss (>15-20%), lethargy, diarrhea, or animal death after this compound administration.

  • Possible Cause: The administered dose is above the maximum tolerated dose (MTD) for your specific animal strain, age, or cancer model. This compound has a narrow therapeutic window, and toxicity is a significant concern.[14] The lethal dose for animals is estimated to be around 0.5 mg/kg.[13][17]

  • Solution:

    • Reduce the Dose: Immediately lower the dosage by 25-50%.

    • Conduct a Dose-Ranging Study: If you haven't already, perform a pilot study with a range of doses (e.g., 0.3 mg/kg, 0.6 mg/kg, 1.0 mg/kg) to establish the MTD.

    • Monitor Closely: Increase the frequency of animal monitoring (daily or twice daily) for clinical signs of toxicity, including changes in weight, behavior, and posture.

    • Check Vehicle/Solubility: Ensure this compound is properly solubilized. Poor solubility can lead to inconsistent dosing and localized toxicity. This compound is insoluble in water but soluble in methanol, ethanol, and chloroform.[18]

Issue 2: Lack of Tumor Growth Inhibition

  • Problem: The tumor xenografts are growing at a similar rate to the vehicle control group.

  • Possible Causes:

    • Insufficient Dose: The dose may be too low to exert a therapeutic effect.

    • Resistant Cancer Model: The chosen cancer cell line may be resistant to this compound's mechanism of action. Human tumor cells are generally more sensitive than rodent tumor cells.[17]

    • Administration Route: The route of administration may result in poor bioavailability at the tumor site. Oral bioavailability is significantly lower than IV.[10]

    • Treatment Schedule: The dosing frequency may be insufficient to maintain therapeutic concentrations.

  • Solution:

    • Increase the Dose: Cautiously escalate the dose, ensuring it remains below the MTD.

    • Change Administration Route: Consider switching from oral to intraperitoneal or intravenous administration for higher bioavailability.

    • Increase Dosing Frequency: Change the schedule from every other day to daily, monitoring closely for toxicity.

    • Confirm Cell Line Sensitivity: Run an in vitro cytotoxicity assay (e.g., MTT or CCK-8) to confirm the IC50 of this compound on your specific cancer cell line.[19]

Issue 3: Inconsistent Results Between Animals

  • Problem: There is high variability in tumor response within the same treatment group.

  • Possible Causes:

    • Inaccurate Dosing: Errors in animal weight measurement, dose calculation, or injection volume.

    • Poor Formulation: The this compound solution may not be homogenous, leading to inconsistent concentrations being administered.

    • Variable Drug Absorption: Particularly with oral gavage, differences in stomach content and gastrointestinal motility can affect absorption.

  • Solution:

    • Standardize Procedures: Ensure all technicians follow a standardized protocol for animal handling, weighing, and drug administration.

    • Improve Formulation: Ensure this compound is fully dissolved. Use fresh preparations and vortex the solution before each administration.

    • Refine Administration Technique: For oral gavage, ensure consistent timing relative to feeding schedules. For IP injections, ensure proper placement to avoid injection into the gut or bladder.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (i.v.)Oral (p.o.)Intraperitoneal (i.p.)Source(s)
Dose 40 µg/kg80 µg/kg700 mg/kg (extract)[10][11]
Cmax (Time to Peak) 5-15 min (in tissue)10-20 min< 30 min[14][11][12]
Elimination Half-life (t½) 0.4 ± 0.1 hr2.3 ± 0.5 hrNot Reported[10][11][13]
Bioavailability 100%~30% - 61.6%Not Reported[10][12][13]
AUC₀₋∞ (ng·hr/mL) 24.6 ± 11.114.4 ± 4.3Not Reported[10][13]

Table 2: Reported In Vivo Dosages and Effects

Cancer ModelAnimalRouteDosageOutcomeSource(s)
Glioma (U87MG)Mousei.p.0.3 mg/kgSignificantly increased survival time[8]
Glioma (U87MG)Mousei.p.3 mg/kgFatal[8]
Breast CancerMousei.p.0.3 & 0.6 mg/kgInhibited tumor growth, increased immune cell infiltration[9]
General SafetyBeagle DogOral2.3 µg/kg/dayNo observable adverse effects[20]
General SafetyBeagle DogOral> 6.9 µg/kg/dayMild, reversible clinical signs[20]

Experimental Protocols

Protocol: Evaluating this compound Efficacy in a Murine Xenograft Model

  • Cell Culture: Culture human cancer cells (e.g., A549, MDA-MB-231) under standard conditions. Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Animal Model: Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice). Allow animals to acclimate for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: V = (W² x L) / 2.

  • Randomization: Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize animals into treatment and control groups (n=5-10 mice per group).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). For administration, dilute the stock solution to the final desired concentration in a vehicle such as saline or PBS. The final concentration of the solvent (e.g., ethanol) should be low (<10%) and consistent across all groups.

  • Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 10% ethanol) following the same schedule and route as the treatment group.

    • This compound Treatment Group: Administer the prepared this compound solution (e.g., 0.6 mg/kg) via intraperitoneal injection daily or every other day.

  • Monitoring:

    • Tumor Volume: Continue to measure tumor volume every 2-3 days.

    • Body Weight: Record the body weight of each animal every 2-3 days as an indicator of toxicity.

    • Clinical Signs: Observe animals daily for any signs of distress or toxicity (e.g., lethargy, ruffled fur, diarrhea).

  • Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, if body weight loss exceeds 20%, or if severe signs of toxicity are observed. Collect tumors, blood, and major organs for further analysis (e.g., histology, western blot, qPCR).

Visualizations

Oleandrin_Signaling_Pathways This compound This compound NaK_ATPase Na+/K+-ATPase (Membrane Pump) This compound->NaK_ATPase Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Survival Cell Survival This compound->Survival Inhibits Invasion Invasion This compound->Invasion Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Ion_Imbalance Intracellular Ion Imbalance NaK_ATPase->Ion_Imbalance PI3K_Akt PI3K/Akt Pathway Ion_Imbalance->PI3K_Akt Modulates MAPK MAPK Pathway Ion_Imbalance->MAPK Modulates STAT3 STAT-3 Pathway Ion_Imbalance->STAT3 Modulates NFkB NF-κB PI3K_Akt->NFkB Activates MAPK->NFkB MMP9 MMP-9 STAT3->MMP9 Activates NFkB->Proliferation Promotes NFkB->Survival Promotes MMP9->Invasion Promotes

Caption: Key signaling pathways modulated by this compound in cancer cells.

In_Vivo_Workflow start Start: Animal Acclimation implantation Tumor Cell Implantation (Day 0) start->implantation monitoring1 Tumor Growth Monitoring implantation->monitoring1 randomization Randomization into Groups (Tumor ~100mm³) monitoring1->randomization treatment Treatment Initiation: This compound vs. Vehicle randomization->treatment monitoring2 Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring2 endpoint Endpoint Criteria Met: - Max Tumor Size - >20% Weight Loss monitoring2->endpoint Check every 2-3 days euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis: - Tumor Growth Curves - Survival Analysis euthanasia->analysis

Caption: Experimental workflow for an in vivo this compound efficacy study.

References

Technical Support Center: Overcoming Oleandrin Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering oleandrin resistance in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential molecular mechanisms?

A1: Acquired resistance to this compound, a cardiac glycoside, can arise from several molecular changes within the cancer cells. While this compound can bypass some classic multidrug resistance mechanisms, specific resistance can still develop. Potential mechanisms include:

  • Alterations in Drug Target: Changes in the Na+/K+-ATPase pump, the primary target of this compound, can reduce binding affinity.

  • Upregulation of Pro-Survival Signaling Pathways: Increased activity of pathways like PI3K/Akt/mTOR or MAPK can counteract the apoptotic signals induced by this compound.[1][2]

  • Enhanced DNA Damage Repair (DDR): this compound has been shown to induce DNA damage.[3] Upregulation of DDR proteins, such as XRCC1, could lead to resistance, while suppression of Rad51 is part of its mechanism of action.[3]

  • Activation of Anti-Apoptotic Mechanisms: Overexpression of anti-apoptotic proteins like Bcl-2 can inhibit this compound-induced cell death.

  • Changes in Drug Efflux: Although this compound is known to inhibit P-glycoprotein, alterations in other ABC transporters could potentially contribute to reduced intracellular drug concentrations.[2]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You should perform a dose-response assay (e.g., MTT or CCK-8) on your suspected resistant cell line and compare the IC50 value to that of the parental, sensitive cell line. A resistance index (RI) can be calculated as follows:

RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

An RI significantly greater than 1 indicates the development of resistance.

Q3: Are there any known strategies to overcome this compound resistance?

A3: Yes, several strategies can be employed to overcome or circumvent this compound resistance:

  • Combination Therapy: Combining this compound with other chemotherapeutic agents can be effective. Synergistic effects have been observed with cisplatin and paclitaxel.[2] This approach can target multiple pathways and reduce the likelihood of resistance.

  • Targeting Resistance Pathways: If a specific pro-survival pathway is identified as upregulated in the resistant cells (e.g., STAT-3), using a specific inhibitor for that pathway in combination with this compound may restore sensitivity.[4][5]

  • Modulating DNA Damage Repair: Since this compound's mechanism involves DNA damage, inhibitors of key DDR proteins that are upregulated in resistant cells could be a potential strategy.[3]

Q4: Can this compound be used to overcome resistance to other drugs?

A4: Yes, this compound has been shown to be an inhibitor of the multidrug-resistance-conferring efflux pump P-glycoprotein in many studies.[2] This suggests that it can be used in combination with other anticancer drugs that are substrates of P-glycoprotein to enhance their efficacy and overcome resistance. Additionally, some studies indicate that this compound may bypass classical drug resistance mechanisms mediated by ATP-binding cassette transporters (ABCB1, ABCB5, ABCC1, ABCG2), oncogenes (EGFR, RAS), and tumor suppressors (TP53, WT1).[2][6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in cytotoxicity assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Drug Preparation and Storage Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Store the stock solution at the recommended temperature and protect it from light to prevent degradation.
Incubation Time Use a consistent incubation time for all experiments. A 24 to 72-hour incubation is common for this compound.[4]
Assay Variability Ensure proper mixing of the assay reagent (e.g., MTT, CCK-8) in each well and avoid introducing bubbles. Read the plate promptly after the recommended incubation time for the assay.
Cell Line Instability If the cell line has been in culture for many passages, it may have developed heterogeneity. Consider using a lower passage number of the parental cell line.
Problem 2: Difficulty in generating a stable this compound-resistant cell line.
Possible Cause Troubleshooting Step
Initial Drug Concentration Too High Start with a low concentration of this compound (e.g., the IC20 or IC30) to allow for gradual adaptation. A high initial concentration may lead to widespread cell death with no surviving clones.
Insufficient Recovery Time Allow the cells sufficient time to recover and repopulate after each treatment cycle before increasing the drug concentration.
Loss of Resistant Phenotype Drug resistance can sometimes be transient. It is advisable to maintain a low concentration of this compound in the culture medium to sustain the selective pressure. Periodically re-evaluate the IC50 to confirm the resistant phenotype.
Mycoplasma Contamination Mycoplasma can affect cellular response to drugs. Regularly test your cell lines for mycoplasma contamination.

Quantitative Data

Table 1: Example IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Notes
MCF7Breast Cancer14.5Parental, sensitive cell line.[1]
MDA-MB-231Breast Cancer24.62Parental, sensitive cell line.[1]
MDA-MB-231Breast Cancer72Radiotherapy-sensitive.[4][5]
RT-R-MDA-MB-231Breast Cancer183Radiotherapy-resistant.[4][5]

Note: IC50 values can vary between laboratories and experimental conditions.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

This protocol describes a general method for developing an this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (high-purity)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates, etc.)

  • Reagents for cytotoxicity assays (e.g., MTT, CCK-8)

Procedure:

  • Determine the initial IC50: Perform a dose-response curve to accurately determine the IC50 of this compound for the parental cell line.

  • Initial Treatment: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC20 or IC30).

  • Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells show a stable growth rate at the current concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.

  • Characterization of Resistant Line: Periodically, perform cytotoxicity assays to determine the new IC50 of the treated cell population. A significant increase in the IC50 compared to the parental line indicates the development of resistance.

  • Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool.

  • Cryopreservation: Cryopreserve the resistant cells at different stages of development.

Protocol 2: Western Blot Analysis of Signaling Proteins

This protocol is for assessing the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt, STAT-3) in sensitive versus resistant cell lines.

Materials:

  • Sensitive and resistant cancer cell lines

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse the sensitive and resistant cells (with and without this compound treatment) using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression and phosphorylation levels between sensitive and resistant cells.

Visualizations

Oleandrin_Resistance_Workflow cluster_0 Phase 1: Development of Resistant Line cluster_1 Phase 2: Characterization & Overcoming Resistance A Parental Cell Line B Determine this compound IC50 A->B C Continuous Culture with Increasing this compound Conc. B->C D Periodically Assess IC50 C->D E This compound-Resistant Cell Line (RI > 1) D->E F Molecular Characterization (Western Blot, RNA-Seq) E->F G Identify Resistance Mechanism (e.g., Pathway Upregulation) F->G H Test Combination Therapy (e.g., this compound + Pathway Inhibitor) G->H I Assess Synergy & Restored Sensitivity H->I

Caption: Workflow for developing and overcoming this compound resistance.

STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Exp Gene Expression (Proliferation, Anti-apoptosis) Nucleus->Gene_Exp Drives

Caption: this compound's inhibition of the STAT-3 signaling pathway.

PI3K_Akt_Pathway This compound This compound pAkt p-Akt (Active) This compound->pAkt Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: this compound's inhibitory effect on the PI3K/Akt pathway.

References

Technical Support Center: Mitigating Off-Target Effects of Oleandrin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of Oleandrin in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound's primary on-target effect is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2][3][4][5] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, contributing to its cardiotonic and some of its anticancer effects.[5][6]

Q2: What are the known off-target effects of this compound observed in vitro?

Beyond its primary target, this compound has been shown to modulate several other signaling pathways, which can be considered off-target effects, particularly in the context of its anticancer activity. These include:

  • Inhibition of NF-κB activation: this compound can block the activation of NF-κB induced by various stimuli.[7][8][9]

  • Modulation of AP-1 activation: It has been shown to inhibit the activation of activator protein-1 (AP-1).[7][8]

  • Inhibition of c-Jun NH2-terminal kinase (JNK): this compound can suppress the activation of JNK.[7][8]

  • Induction of Endoplasmic Reticulum (ER) Stress: this compound can trigger ER stress, leading to apoptosis in some cancer cells.[10][11]

  • Modulation of MAPK and PI3K/Akt pathways: This compound is known to affect these critical cancer-related signaling cascades.[12]

  • Induction of apoptosis and autophagy: this compound can induce programmed cell death and autophagy through various mechanisms.[10][11][13][14][15]

Q3: How can I differentiate between on-target and off-target cytotoxicity of this compound in my cell line?

Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Cell Line Selection: Utilize cell lines with varying expression levels of the Na+/K+-ATPase α-subunits. Cells with higher expression of the α3 subunit have been shown to be more sensitive to this compound, suggesting this is a key on-target determinant.[1][2][3][4] Comparing cytotoxicity in a high-α3 expressing cell line versus a low-α3 expressing line can provide initial insights.

  • Genetic Knockdown/Overexpression: Use siRNA to knockdown the expression of the Na+/K+-ATPase α3 subunit. A significant reduction in this compound's cytotoxicity would strongly suggest an on-target effect.[1][3] Conversely, overexpressing the α1 subunit, which is less sensitive to this compound, can decrease sensitivity.[1][3]

  • Competitive Binding Assays: Perform competitive binding assays using a known Na+/K+-ATPase inhibitor to see if it can displace this compound, confirming binding to the target.

  • Rescue Experiments: Attempt to rescue the cells from this compound-induced cytotoxicity by manipulating downstream signaling pathways. For example, if you hypothesize an off-target effect on a specific kinase, co-treatment with a specific activator of that kinase might rescue the cells.

  • CRISPR/Cas9-mediated gene editing: For definitive validation, CRISPR/Cas9 can be used to knock out the gene encoding the Na+/K+-ATPase α3 subunit. The abrogation of this compound's effect in the knockout cells would confirm its on-target action.

Q4: Are there general strategies to minimize non-specific binding of this compound in my in vitro assays?

Yes, several general laboratory practices can help minimize non-specific binding and improve the reliability of your data:

  • Optimize Serum Concentration: Serum proteins can bind to small molecules, reducing their effective concentration. Test a range of serum concentrations (e.g., 1%, 5%, 10%) to find the optimal balance between cell health and minimizing non-specific binding.

  • Use of Blocking Agents: For biochemical assays, blocking agents like Bovine Serum Albumin (BSA) can be used to coat surfaces and prevent non-specific adsorption of this compound.

  • Inclusion of Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20) in your assay buffers can help to reduce non-specific hydrophobic interactions.

  • Proper Washing Steps: Ensure thorough and consistent washing of cell monolayers or beads between incubation steps to remove unbound this compound.

  • Control Wells: Always include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated cells, to establish a baseline and account for any solvent effects.

Troubleshooting Guides

Issue 1: High background signal in cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo®).
Potential Cause Troubleshooting Step
Contamination of reagents or cell culture Use fresh, sterile reagents and ensure aseptic technique during cell culture.
Precipitation of this compound Visually inspect the media for any precipitate. If observed, prepare fresh this compound dilutions and ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO).
High cell seeding density Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent cells can lead to high background.
Interaction of this compound with assay reagents Run a cell-free control with your highest concentration of this compound and the assay reagent to check for any direct chemical reaction that might generate a signal.
Insufficient washing If your protocol involves washing steps, ensure they are performed thoroughly to remove any residual this compound that might interfere with the assay.
Issue 2: Inconsistent IC50 values for this compound across experiments.
Potential Cause Troubleshooting Step
Variability in cell health and passage number Use cells within a consistent and low passage number range. Ensure cells are healthy and have a high viability (>95%) before seeding for an experiment.
Inconsistent incubation times Adhere strictly to the planned incubation times for this compound treatment and assay development.
Pipetting errors Use calibrated pipettes and ensure proper mixing when preparing serial dilutions of this compound.
Edge effects in multi-well plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS.
Fluctuations in incubator conditions Ensure your incubator provides a stable environment with consistent temperature, humidity, and CO2 levels.
Issue 3: Difficulty in detecting apoptosis at expected this compound concentrations.
Potential Cause Troubleshooting Step
Cell line is resistant to apoptosis Confirm that your cell line is known to undergo apoptosis in response to other known inducers. Some cell lines may be more prone to other forms of cell death like autophagy.
Sub-optimal time point for measurement Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis after this compound treatment.
Caspase activation is transient Measure caspase activity at earlier time points post-treatment, as the peak of activation can be transient.
Incorrect assay for the apoptotic pathway This compound can induce both intrinsic and extrinsic apoptotic pathways.[14] Ensure your assay (e.g., Caspase-8 for extrinsic, Caspase-9 for intrinsic, and Caspase-3 as an executioner caspase) is appropriate for the expected mechanism.
Low sensitivity of the apoptosis assay Consider using a more sensitive method for detecting apoptosis, such as flow cytometry with Annexin V/PI staining.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF7Breast Cancer14.5[10]
MDA-MB-231Breast Cancer24.62[10]
MDA-MB-231Breast Cancer72[16]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer183[16]
CaCO-2 (undifferentiated)Colon Cancer8.25[2][4][5]
CaCO-2 (differentiated)Colon Cancer>25[4]
PANC-1Pancreatic Cancer4.7[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Colorimetric Caspase-3 Activity Assay

This protocol is a general guideline for a colorimetric caspase-3 assay.

Materials:

  • Cells treated with this compound and controls

  • Cell lysis buffer

  • Reaction buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Induce apoptosis in your cells by treating them with various concentrations of this compound for the desired time. Include an untreated control.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer.

  • Add reaction buffer containing DTT to each well.

  • Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Mandatory Visualizations

Oleandrin_Signaling_Pathways cluster_OnTarget On-Target Effect cluster_OffTarget Off-Target Effects This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits NFkB NF-κB This compound->NFkB Inhibits AP1 AP-1 This compound->AP1 Inhibits JNK JNK This compound->JNK Inhibits ER_Stress ER Stress This compound->ER_Stress Induces Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in Leads to Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in Leads to Apoptosis Apoptosis Ca_in->Apoptosis ER_Stress->Apoptosis

Caption: this compound's on-target and major off-target signaling pathways.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening & Optimization cluster_Phase2 Phase 2: Differentiating On- vs. Off-Target Effects cluster_Phase3 Phase 3: Mechanistic Studies Start Start: Select Cell Lines (Varying Na+/K+-ATPase expression) Assay_Opt Optimize Assay Conditions (Serum, Cell Density) Start->Assay_Opt MTT_Assay Perform MTT Assay (Determine IC50) Assay_Opt->MTT_Assay siRNA siRNA Knockdown of Na+/K+-ATPase α3 MTT_Assay->siRNA Comp_Bind Competitive Binding Assay MTT_Assay->Comp_Bind MTT_siRNA Re-evaluate IC50 in knockdown cells siRNA->MTT_siRNA Apoptosis_Assay Caspase Activity Assay Annexin V/PI Staining MTT_siRNA->Apoptosis_Assay Comp_Bind->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins (NF-κB, etc.) Apoptosis_Assay->Western_Blot End End: Correlate On- and Off-Target Effects Western_Blot->End

Caption: Workflow to mitigate and differentiate this compound's off-target effects.

References

Technical Support Center: Oleandrin Interference in Digoxin Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing oleandrin interference in digoxin immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with digoxin immunoassays?

A1: this compound, a cardiac glycoside found in the oleander plant, shares a significant structural similarity with digoxin.[1][2][3] Both molecules possess a similar steroid nucleus and a lactone ring, which are key epitopes recognized by the antibodies used in many digoxin immunoassays.[1] This structural resemblance leads to cross-reactivity, where the assay incorrectly measures this compound as digoxin.

Q2: What are the typical symptoms of this compound interference in an experimental setting?

A2: The primary symptom is the detection of "apparent" digoxin in samples that should be digoxin-free, or falsely elevated or lowered digoxin concentrations in samples containing both substances.[4][5] This can lead to misinterpretation of results, especially in pre-clinical studies involving herbal extracts or in clinical toxicology cases. For instance, a patient with no history of digoxin intake might present with toxic "digoxin" levels.[6]

Q3: Can this compound interference result in both falsely high and falsely low digoxin readings?

A3: Yes, the interference can be bidirectional.[5][7] Some immunoassays, particularly older competitive formats, can show positive interference (falsely elevated levels).[4][8] In contrast, other assays, or even the same assay at different this compound concentrations, can exhibit negative interference, leading to falsely lower digoxin measurements.[4][5] This bidirectional interference is a complex phenomenon influenced by the assay architecture and antibody characteristics.[5]

Q4: Are all digoxin immunoassays equally affected by this compound?

A4: No, the degree of interference varies significantly among different immunoassay platforms and antibody specificities.[4][9] Studies have shown that fluorescence polarization immunoassays (FPIA) are highly susceptible to this compound interference, often showing the highest false elevations.[4][8][10] In contrast, some chemiluminescent immunoassays (CLIA) have demonstrated minimal to no cross-reactivity.[4][10]

Troubleshooting Guides

Problem 1: Unexpectedly high digoxin levels in a known digoxin-free sample.

Possible Cause: The sample may be contaminated with this compound or other structurally related cardiac glycosides.

Troubleshooting Steps:

  • Review Sample Source: Determine if the sample originates from a subject (human or animal) with potential exposure to oleander plants or herbal remedies containing oleander extracts.[5][11]

  • Select an Alternative Assay: If this compound exposure is suspected, re-assay the sample using a digoxin immunoassay method known for low cross-reactivity with this compound, such as certain chemiluminescent immunoassays (CLIA).[4]

  • Confirmation by Mass Spectrometry: For definitive confirmation, utilize a chromatographic method such as liquid chromatography-mass spectrometry (LC-MS) to specifically identify and quantify this compound and digoxin independently.[12][13]

Problem 2: Inconsistent digoxin measurements between different immunoassay methods.

Possible Cause: This discrepancy can be a strong indicator of interference from a cross-reacting substance like this compound.

Troubleshooting Steps:

  • Assay Comparison: Analyze the sample using multiple digoxin immunoassays with different methodologies (e.g., FPIA, MEIA, CLIA). A significant variation in results suggests interference.[4]

  • Consult Assay-Specific Literature: Refer to studies that have quantified the cross-reactivity of this compound for the specific assays you are using. This can help in interpreting the divergent results.[4][5][8][10]

  • Serial Dilution: Perform a serial dilution of the sample and re-assay. Non-linear results upon dilution can indicate the presence of an interfering substance.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound cross-reactivity in various digoxin immunoassays from published studies.

Table 1: Apparent Digoxin Concentrations in Drug-Free Serum Supplemented with Oleander Extract [4]

Immunoassay TypeApparent Digoxin Concentration (ng/mL)
FPIA (Fluorescence Polarization Immunoassay)2.36
MEIA (Microparticle Enzyme Immunoassay)0.32
Beckman Assay (Synchron LX)0.93
Turbidimetric Assay (ADVIA 1650)0.82
CLIA (Chemiluminescent Assay)No cross-reactivity

Data from a study where 1 mL of drug-free serum was supplemented with 5.0 µL of oleander extract.

Table 2: Effect of this compound on Measured Digoxin Concentrations in a Digoxin-Containing Serum Pool [8][14]

Immunoassay TypeBaseline Digoxin (ng/mL)Digoxin after Oleander Extract (ng/mL)
FPIA0.964.38
Digoxin II AssayNot specifiedFalsely lowered
Digoxin III Assay0.895.28
Dimension Vista (Flex Reagent)1.01.8
EMIT1.01.5
Tina Quant1.01.1

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Interference

This protocol is adapted from studies investigating the cross-reactivity of this compound in digoxin immunoassays.[4][5][7]

Objective: To determine the extent of interference from this compound or oleander extract in a specific digoxin immunoassay.

Materials:

  • Digoxin-free serum pool

  • Pure this compound standard (e.g., from Sigma-Aldrich) or a standardized oleander leaf extract

  • Ethanol (for dissolving this compound)

  • The digoxin immunoassay system to be tested

  • Calibrators and controls for the digoxin assay

Methodology:

  • Preparation of this compound Stock Solution: Dissolve a known amount of pure this compound in ethanol to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Preparation of Spiked Samples:

    • Take aliquots of the digoxin-free serum pool.

    • Spike these aliquots with varying concentrations of the this compound stock solution to achieve a range of final this compound concentrations relevant to expected physiological or toxic levels (e.g., 50 ng/mL to 5 µg/mL).[5] An equivalent volume of ethanol should be added to a control aliquot of the serum pool.

    • For oleander extract, add specific volumes of the extract to the serum aliquots (e.g., 0.1 to 10 µL/mL).[5]

  • Measurement of Apparent Digoxin:

    • Analyze the spiked and control samples using the digoxin immunoassay according to the manufacturer's instructions.

    • Record the "apparent" digoxin concentration for each sample.

  • Data Analysis:

    • Plot the apparent digoxin concentration against the concentration of added this compound.

    • Calculate the percentage cross-reactivity if required by the assay manufacturer's guidelines.

Visualizations

cluster_molecules Structural Similarity cluster_assay Immunoassay Digoxin Digoxin Antibody Digoxin Antibody Digoxin->Antibody Binds (Target) This compound This compound This compound->Antibody Cross-reacts (Interference)

Caption: Structural similarity leading to immunoassay cross-reactivity.

start Sample with Suspected This compound Interference decision1 Are digoxin levels unexpectedly high or inconsistent? start->decision1 reassay Re-assay with a low cross-reactivity method (e.g., CLIA) decision1->reassay Yes no_interference Interference Unlikely decision1->no_interference No lcms Confirm with LC-MS reassay->lcms end Interference Confirmed lcms->end

Caption: Troubleshooting workflow for suspected this compound interference.

cluster_pump Na+/K+-ATPase Pump extracellular Extracellular Space intracellular Intracellular Space membrane Cell Membrane NaK_ATPase Na+/K+-ATPase K_in K+ influx NaK_ATPase->K_in Na_out Na+ efflux Na_out->NaK_ATPase Digoxin Digoxin Digoxin->NaK_ATPase Inhibits This compound This compound This compound->NaK_ATPase Inhibits

Caption: Inhibition of Na+/K+-ATPase by digoxin and this compound.

References

Navigating the Risks: A Technical Guide to Oleandrin Handling and Disposal in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the potent cardiac glycoside oleandrin presents both significant opportunities and considerable safety challenges. This technical support center provides essential guidance on its safe handling, storage, and disposal, alongside troubleshooting for common experimental issues.

This compound's inherent toxicity necessitates stringent safety protocols to mitigate the risk of accidental exposure. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a highly toxic substance. The primary hazards include fatal outcomes if swallowed or inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1][2] All parts of the oleander plant contain toxic cardiac glycosides, with this compound being a major component.[3]

Q2: What are the symptoms of this compound exposure?

A2: Symptoms of this compound poisoning can manifest rapidly and affect multiple systems.[4]

  • Gastrointestinal: Nausea, vomiting, abdominal pain, and diarrhea are common initial symptoms.[5][6]

  • Cardiac: Irregular or slow heartbeat, low blood pressure, and various arrhythmias can occur.[7][8]

  • Neurological: Dizziness, headache, drowsiness, confusion, and fainting have been reported.[8][9]

  • Other: Blurred vision or seeing halos around objects (xanthopsia) can also be a sign of toxicity.[4][5]

Q3: What immediate actions should be taken in case of accidental exposure?

A3: In the event of any exposure, immediate medical attention is critical.

  • Skin Contact: Immediately wash the affected area with soap and water and rinse thoroughly.[2] Remove contaminated clothing.

  • Eye Contact: Rinse the opened eye for several minutes under running water and seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Immediately call for medical help.[2]

  • Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[1]

For any suspected exposure, contact your local poison control center immediately.[10]

Q4: What are the appropriate storage conditions for this compound?

A4: this compound should be stored in a tightly closed, properly labeled container in a secure, designated area away from incompatible substances.[1][2] The storage area should be well-ventilated.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Contamination of reagents or equipment with this compound.Review handling procedures to prevent cross-contamination. Implement a thorough decontamination protocol for all glassware and equipment after use.
Visible powder residue after cleaning Improper decontamination procedure.Use a solvent known to dissolve this compound (e.g., methanol, ethanol, chloroform) for initial cleaning, followed by a standard laboratory detergent and water rinse.[11] All cleaning materials should be disposed of as hazardous waste.
Mild skin irritation after handling Inadequate personal protective equipment (PPE).Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Nitrile gloves are a common choice, but compatibility with the specific solvents being used should be verified.

Quantitative Toxicity Data

ParameterValueSpeciesReference
Lethal Dose (estimated) 0.5 mg/kgAnimals[5]
Fatal Blood Concentration (estimated) 20 ng/mLHuman[5]
Potentially Fatal Ingestion (leaves) 5-15 leavesHuman[3]

Experimental Protocols

Protocol 1: Decontamination of Glassware and Surfaces
  • Pre-rinse: Carefully rinse all contaminated glassware and surfaces with a solvent in which this compound is soluble, such as methanol or ethanol.[11] Collect the solvent rinse as hazardous waste.

  • Wash: Wash the pre-rinsed items with a laboratory-grade detergent and warm water.

  • Rinse: Thoroughly rinse with tap water, followed by a final rinse with deionized water.

  • Dry: Allow items to air dry completely or use a laboratory oven.

  • Waste Disposal: All disposable materials used in the decontamination process (e.g., paper towels, gloves) must be disposed of as hazardous chemical waste.

Protocol 2: Small Spill Cleanup
  • Alert Personnel: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and at least two pairs of chemical-resistant gloves.

  • Containment: If the spill is a liquid, contain it using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material or spilled powder using non-sparking tools and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area using the procedure outlined in Protocol 1.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Visualizing Safe Practices

Oleandrin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Data Sheet (SDS) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Understand Hazards Weigh_in_Hood Weigh this compound in a Fume Hood Don_PPE->Weigh_in_Hood Enter Lab Use_Designated_Equipment Use Designated and Labeled Equipment Weigh_in_Hood->Use_Designated_Equipment Minimize_Aerosol Minimize Aerosol Generation Use_Designated_Equipment->Minimize_Aerosol Decontaminate_Equipment Decontaminate Equipment and Surfaces Minimize_Aerosol->Decontaminate_Equipment Experiment Complete Segregate_Waste Segregate and Label Hazardous Waste Decontaminate_Equipment->Segregate_Waste Dispose_Properly Dispose of Waste via EH&S Segregate_Waste->Dispose_Properly

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Oleandrin_Spill_Response Spill_Occurs This compound Spill Occurs Assess_Spill Assess Spill Size and Risk Spill_Occurs->Assess_Spill Small_Spill Small, Contained Spill? Assess_Spill->Small_Spill Large_Spill Large or Uncontained Spill Small_Spill->Large_Spill No Cleanup_Procedure Follow Small Spill Cleanup Protocol Small_Spill->Cleanup_Procedure Yes Evacuate Evacuate Area, Alert EH&S Large_Spill->Evacuate Report_Incident Report Incident Evacuate->Report_Incident Cleanup_Procedure->Report_Incident

Caption: Decision tree for responding to an this compound spill.

Oleandrin_Toxicity_Pathway This compound This compound NaK_ATPase Na+/K+ ATPase Pump This compound->NaK_ATPase Binds to Inhibition Inhibition NaK_ATPase->Inhibition Increase_Na Increased Intracellular Na+ Inhibition->Increase_Na NCX Na+/Ca2+ Exchanger Increase_Na->NCX Alters Gradient Increase_Ca Increased Intracellular Ca2+ NCX->Increase_Ca Reduced Ca2+ Efflux Cardiac_Effects Cardiac Arrhythmias and Toxicity Increase_Ca->Cardiac_Effects

Caption: Simplified signaling pathway of this compound's cardiotoxicity.

References

Determining the therapeutic window of Oleandrin in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Oleandrin Therapeutic Window Determination

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the therapeutic window of this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the therapeutic window and why is it important for this compound?

A1: The therapeutic window is the range of drug dosages that can treat disease effectively without causing toxic effects.[1] For a potent cardiac glycoside like this compound, which has a known narrow therapeutic window, defining this range is critical to ensure its safe and effective use in preclinical studies.[2][3] Operating within this window maximizes the therapeutic benefit while minimizing the risk of adverse events.[4]

Q2: What are the key parameters to determine this compound's therapeutic window?

A2: The key parameters are:

  • IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits 50% of a biological process, such as cancer cell growth.[5]

  • LD50 (Median lethal dose): The dose of this compound that is lethal to 50% of the tested animal population.[6][7]

  • Effective Dose (ED50): The dose that produces a therapeutic effect in 50% of the population.[1] The therapeutic index is often calculated as the ratio of LD50 to ED50.[1]

Q3: What are the reported IC50 values for this compound in cancer cell lines?

A3: The IC50 values for this compound vary depending on the cancer cell line. For example, in one study, the IC50 of this compound was 72 nM in MDA-MB-231 breast cancer cells and 183 nM in radiotherapy-resistant MDA-MB-231 cells.[8] Another study on PANC-1 pancreatic cancer cells reported an IC50 of 0.005 μM (5 nM).[9] It's crucial to determine the IC50 in the specific cell line being investigated.

Q4: What are the reported LD50 values for this compound in animal models?

A4: The LD50 of this compound can vary significantly depending on the animal species and the preparation of the extract. For instance, one study in mice reported an LD50 of 520.987 mg/kg for an alcoholic extract and 62.565 mg/kg for a hexane extract of oleander leaves.[7] Another source estimates the lethal dosage for animals to be about 0.5 mg/kg.[10] For cattle, the minimum oral lethal dose of oleander leaves is reported as 50 mg/kg.[11]

Q5: What is a typical effective dose range for this compound in preclinical cancer models?

A5: In a mouse model of breast cancer, intraperitoneal administration of this compound at 0.3 mg/kg and 0.6 mg/kg inhibited tumor growth.[12] In a separate study with Beagle dogs, adverse effects were noted at doses exceeding 0.3 mg/kg of oleander extract (equivalent to 6.9 µg/kg of this compound).[13] A dose of over 460 µg of this compound/kg was fatal in one of two dogs in that study.[14] These findings highlight the narrow therapeutic range and the importance of careful dose-finding studies.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Possible Cause: Incomplete dissolution of this compound.

    • Solution: this compound is lipophilic.[10] Ensure it is fully dissolved in a suitable solvent like DMSO before preparing serial dilutions in culture media. Vortex thoroughly.

  • Possible Cause: Contamination of cell cultures.

    • Solution: Regularly check for microbial contamination. Use aseptic techniques and periodically test cultures for mycoplasma.

Problem 2: Unexpected animal mortality during in vivo studies.
  • Possible Cause: Incorrect dose calculation or administration.

    • Solution: Double-check all dose calculations, paying close attention to units (mg/kg vs. µg/kg). Ensure accurate animal body weights are used. Use calibrated equipment for oral gavage or injections.

  • Possible Cause: Vehicle toxicity.

    • Solution: Run a vehicle-only control group to assess any adverse effects of the solvent used to dissolve this compound.

  • Possible Cause: Animal stress.

    • Solution: Handle animals gently and minimize stress during procedures. Acclimatize animals to the experimental conditions before starting the study.

Problem 3: Lack of tumor growth inhibition in efficacy studies.
  • Possible Cause: Sub-therapeutic dose of this compound.

    • Solution: Conduct a dose-response study to determine the optimal therapeutic dose for the specific tumor model.

  • Possible Cause: Poor bioavailability of the administered this compound.

    • Solution: The oral bioavailability of this compound in mice has been reported to be approximately 30%.[15] Consider alternative routes of administration, such as intraperitoneal injection, which was shown to be effective in a breast cancer mouse model.[12]

  • Possible Cause: Rapid tumor growth kinetics.

    • Solution: Initiate treatment at an earlier stage of tumor development. Monitor tumor growth more frequently to accurately assess treatment effects.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Breast Cancer72[8]
RT-R-MDA-MB-231Radiotherapy-Resistant Breast Cancer183[8]
PANC-1Pancreatic Cancer5[9]
MCF7Breast Cancer14.5[12]
MDA-MB-231Breast Cancer24.62[12]

Table 2: In Vivo Toxicity of this compound (LD50 Values)

Animal ModelOleander PreparationRoute of AdministrationLD50Reference
MiceAlcoholic Extract of LeavesOral521.0 mg/kg
MiceHexane Extract of LeavesOral62.6 mg/kg
MicePowdered Leaves SuspensionOral1164.8 mg/kg
CattleOleander LeavesOral50 mg/kg[6]
SheepOleander LeavesOral250 mg/kg[6]

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Mouse Model

Treatment GroupDoseRoute of AdministrationOutcomeReference
ControlPBSIntraperitoneal-[12]
This compound0.3 mg/kgIntraperitonealTumor growth inhibition[12]
This compound0.6 mg/kgIntraperitonealSignificant tumor growth inhibition[12]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Acute Oral Toxicity Study (LD50 Determination) in Mice
  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: Prepare different concentrations of this compound or its extract in a suitable vehicle.

  • Dosing: Administer a single oral dose of the test substance to different groups of mice (e.g., 5-10 mice per group).[7] Include a control group that receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 24 hours and up to 14 days.[16]

  • LD50 Calculation: Calculate the LD50 value using a statistical method such as the probit analysis.[7]

In Vivo Efficacy Study in a Xenograft Mouse Model
  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x length x width²).[12]

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at predetermined doses and schedules (e.g., daily intraperitoneal injections).[12] The control group receives the vehicle.

  • Endpoint: Continue treatment for a specified period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size.

  • Data Collection: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight.

  • Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to evaluate the anti-tumor efficacy.

Visualizations

Oleandrin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits NF_kB NF-κB Pathway This compound->NF_kB Inhibits Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Na->NCX Inhibits Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca PI3K_Akt PI3K/Akt Pathway Intracellular_Ca->PI3K_Akt MAPK MAPK Pathway Intracellular_Ca->MAPK Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK->Apoptosis Anti_inflammatory Anti-inflammatory Effects NF_kB->Anti_inflammatory

Caption: this compound's mechanism of action involves the inhibition of Na+/K+-ATPase and modulation of various signaling pathways.[17][18][[“]]

Experimental_Workflow In_Vitro In Vitro Studies (IC50 Determination) Dose_Selection Dose Range Selection In_Vitro->Dose_Selection In_Vivo_Tox In Vivo Toxicity Studies (LD50 Determination) In_Vivo_Tox->Dose_Selection In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Models) Dose_Selection->In_Vivo_Efficacy Therapeutic_Window Therapeutic Window Determination In_Vivo_Efficacy->Therapeutic_Window

Caption: A general workflow for determining the therapeutic window of this compound in preclinical models.

Troubleshooting_Logic Unexpected_Result Unexpected Result (e.g., High Variability, No Efficacy) Check_Protocol Review Experimental Protocol Unexpected_Result->Check_Protocol Reagent_Quality Verify Reagent Quality (e.g., this compound Purity, Cell Line Health) Unexpected_Result->Reagent_Quality Equipment_Calibration Check Equipment Calibration (e.g., Pipettes, Balances) Unexpected_Result->Equipment_Calibration Refine_Experiment Refine and Repeat Experiment Check_Protocol->Refine_Experiment Reagent_Quality->Refine_Experiment Equipment_Calibration->Refine_Experiment

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

Technical Support Center: P-glycoprotein (P-gp) Efflux of Oleandrin and Potential Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the P-glycoprotein (P-gp) mediated efflux of oleandrin and the investigation of its potential inhibitors.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

A1: Yes, this compound is recognized as a substrate of P-glycoprotein (P-gp). This interaction implies that P-gp can actively transport this compound out of cells, which can significantly impact its intracellular concentration, bioavailability, and overall therapeutic efficacy. The expression levels of P-gp in tissues can therefore influence the pharmacokinetics and toxicity of this compound.

Q2: Can this compound also act as an inhibitor of P-gp?

A2: Some studies suggest that in addition to being a substrate, this compound may also possess inhibitory activity against P-gp. This dual role is not uncommon for cardiac glycosides. As an inhibitor, this compound could potentially block the efflux of other co-administered drugs that are also P-gp substrates, leading to potential drug-drug interactions.

Q3: What are some potential natural product inhibitors of P-gp that could be investigated alongside this compound?

A3: A wide variety of natural compounds have been identified as P-gp inhibitors. These are often categorized into chemical classes such as flavonoids, alkaloids, terpenoids, and coumarins. Co-administration of these inhibitors with P-gp substrates like this compound is a strategy being explored to overcome multidrug resistance in cancer therapy.

Q4: What are the standard in vitro assays to determine if a compound is a P-gp substrate or inhibitor?

A4: Several well-established in vitro assays are used to characterize the interaction of compounds with P-gp. These include:

  • Bidirectional Transport Assays: Typically using cell lines like Caco-2 or MDCK that express P-gp, this assay measures the transport of a compound across a cell monolayer in both the apical-to-basolateral and basolateral-to-apical directions.

  • ATPase Activity Assays: This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. Substrates and inhibitors of P-gp can modulate its ATPase activity.

  • Calcein-AM Efflux Assay: This is a fluorescence-based assay where the retention of the fluorescent substrate calcein is measured in cells overexpressing P-gp. Inhibition of P-gp leads to increased intracellular fluorescence.

Troubleshooting Guides

Caco-2 Permeability Assay for this compound

Issue: High variability in apparent permeability (Papp) values for this compound between experiments.

  • Possible Cause 1: Inconsistent Caco-2 cell monolayer integrity.

    • Troubleshooting Step: Ensure consistent cell seeding density and culture time (typically 21 days) to allow for proper differentiation and formation of tight junctions. Regularly monitor the transepithelial electrical resistance (TEER) values of the monolayers. Only use monolayers with TEER values within the laboratory's established acceptable range.

  • Possible Cause 2: Variability in P-gp expression levels.

    • Troubleshooting Step: P-gp expression in Caco-2 cells can vary with passage number and culture conditions. It is advisable to use cells within a defined passage number range. Consider inducing P-gp expression with agents like vinblastine for a more robust and consistent P-gp expression, which can lead to a more sensitive assay for identifying P-gp substrates.

  • Possible Cause 3: this compound concentration is too high, leading to saturation of the transporter.

    • Troubleshooting Step: Determine the optimal concentration range for this compound where transport is not saturated. This can be achieved by performing concentration-dependent transport studies to determine the Michaelis-Menten constant (Km).

Issue: Efflux ratio of this compound is close to 1, suggesting it is not a P-gp substrate.

  • Possible Cause 1: Low P-gp expression in the cell line.

    • Troubleshooting Step: Confirm the P-gp expression level in your Caco-2 or other cell line using Western blotting or qPCR. As mentioned above, consider using a P-gp-induced cell line or a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.

  • Possible Cause 2: this compound has high passive permeability.

    • Troubleshooting Step: For highly permeable compounds, the contribution of active efflux to the overall transport can be masked. In such cases, the use of a specific P-gp inhibitor, such as verapamil or PSC833, is crucial to confirm P-gp-mediated efflux. A significant decrease in the efflux ratio in the presence of an inhibitor would confirm P-gp involvement.

P-gp ATPase Activity Assay

Issue: No significant change in ATPase activity in the presence of this compound.

  • Possible Cause 1: The concentration of this compound is not in the optimal range to stimulate or inhibit ATPase activity.

    • Troubleshooting Step: Test a wide range of this compound concentrations. Some compounds can exhibit a biphasic response, stimulating ATPase activity at lower concentrations and inhibiting it at higher concentrations.

  • Possible Cause 2: The membrane preparation has low P-gp activity.

    • Troubleshooting Step: Use a positive control substrate (e.g., verapamil) known to stimulate P-gp ATPase activity to validate the assay system. Ensure that the membrane vesicles are properly prepared and stored to maintain P-gp functionality.

Calcein-AM Efflux Assay

Issue: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause 1: Incomplete hydrolysis of Calcein-AM or leakage of calcein.

    • Troubleshooting Step: Optimize the incubation time and concentration of Calcein-AM. Ensure that the cells are healthy and have sufficient esterase activity to hydrolyze the Calcein-AM.

  • Possible Cause 2: The chosen cell line has low P-gp expression.

    • Troubleshooting Step: This assay is most effective in cells with high levels of P-gp expression. Use a cell line known to overexpress P-gp (e.g., K562/MDR).

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Interaction with P-gp

ParameterCell LineValueReference Compound
Efflux RatioCaco-23.5Digoxin (Efflux Ratio > 2)
IC50 (P-gp Inhibition)MDCK-MDR15.2 µMVerapamil (IC50 ~1 µM)
Km (ATPase Assay)P-gp Membranes12.8 µMVerapamil (Km ~5 µM)
Vmax (ATPase Assay)P-gp Membranes150 nmol/min/mgVerapamil (Vmax ~200 nmol/min/mg)

Table 2: Examples of Natural Product P-gp Inhibitors

Compound ClassExampleSourceReported IC50
FlavonoidQuercetinFruits, Vegetables10-50 µM
AlkaloidBerberineBerberis species20-100 µM
TerpenoidGinsenoside Rh2Panax ginseng5-25 µM
CoumarinFuranocoumarinsGrapefruit juice1-10 µM

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Transport Assay
  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Assessment: Measure the TEER of the monolayers. Discard any inserts with TEER values outside the acceptable range.

  • Transport Study:

    • For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.

    • To assess the role of P-gp, perform the transport studies in the presence and absence of a known P-gp inhibitor (e.g., 100 µM verapamil).

  • Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.

Protocol 2: P-gp ATPase Activity Assay
  • Reagents: P-gp-containing membranes (commercially available or prepared from P-gp overexpressing cells), ATP, and a phosphate detection reagent.

  • Assay Setup: In a 96-well plate, add the P-gp membranes to the assay buffer.

  • Compound Addition: Add varying concentrations of this compound or a positive control (e.g., verapamil) to the wells. Include a negative control (vehicle) and a baseline control (without ATP).

  • Initiate Reaction: Add ATP to initiate the ATPase reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

  • Phosphate Detection: Stop the reaction and add the phosphate detection reagent.

  • Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.

  • Data Analysis: Calculate the percentage of stimulation or inhibition of ATPase activity relative to the basal activity.

Protocol 3: Calcein-AM Efflux Assay
  • Cell Seeding: Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well black, clear-bottom plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor (e.g., verapamil), or vehicle control.

  • Calcein-AM Loading: Add Calcein-AM to all wells and incubate to allow for cellular uptake and hydrolysis to fluorescent calcein.

  • Fluorescence Measurement: Measure the intracellular fluorescence at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: An increase in calcein fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux. Calculate the IC50 value for P-gp inhibition.

Visualizations

P_gp_Efflux_Pathway cluster_cell Intracellular cluster_extracellular Extracellular Oleandrin_in This compound Pgp P-glycoprotein (P-gp) Oleandrin_in->Pgp Binds to P-gp ADP ADP + Pi Pgp->ADP Oleandrin_out This compound Pgp->Oleandrin_out Efflux ATP ATP ATP->Pgp Provides Energy

Caption: P-glycoprotein mediated efflux of this compound.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Seed Caco-2 cells on permeable supports A2 Culture for 21 days A1->A2 A3 Measure TEER for monolayer integrity A2->A3 B1 Add this compound to apical or basolateral side A3->B1 B2 Incubate and collect samples from receiver chamber B1->B2 B3 Analyze this compound concentration (LC-MS/MS) B2->B3 C1 Calculate Papp (A-B) and Papp (B-A) B3->C1 C2 Calculate Efflux Ratio (Papp B-A / Papp A-B) C1->C2

Caption: Caco-2 bidirectional transport assay workflow.

ATPase_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis A1 Add P-gp membranes to 96-well plate A2 Add this compound and controls A1->A2 B1 Initiate reaction with ATP A2->B1 B2 Incubate at 37°C B1->B2 C1 Add phosphate detection reagent B2->C1 C2 Measure absorbance C1->C2 C3 Calculate % stimulation/inhibition C2->C3

Technical Support Center: Controlling for Oleandrin's Effects on Calcium Influx

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oleandrin and its effects on intracellular calcium.

Troubleshooting Guides

Issue 1: Uncontrolled Calcium Influx in this compound Experiments

This compound, a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels through the Na+/Ca2+ exchanger, causing a significant calcium influx.[1][[“]][3] This can mask other cellular effects of this compound or lead to cytotoxicity.

Solution: To dissect the specific effects of this compound independent of calcium influx, it is crucial to incorporate appropriate controls. Two primary methods are recommended: the use of intracellular calcium chelators and the application of calcium channel blockers.

Experimental Protocols

Protocol 1: Intracellular Calcium Chelation using BAPTA-AM

This protocol describes how to use the cell-permeant calcium chelator BAPTA-AM to buffer intracellular calcium and control for this compound-induced calcium influx.

Materials:

  • Cells of interest cultured on coverslips or in microplates suitable for fluorescence microscopy

  • This compound stock solution (in DMSO or ethanol)

  • BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) stock solution (in DMSO)

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic F-127 (optional, to aid dye loading)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells on an appropriate imaging surface and allow them to adhere and reach the desired confluency.

  • BAPTA-AM Loading:

    • Prepare a BAPTA-AM loading solution in HBSS. A typical starting concentration is 1-10 µM. It is recommended to empirically determine the optimal concentration for your cell type.[4]

    • Incubate cells with the BAPTA-AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with warm HBSS to remove extracellular BAPTA-AM.

  • Calcium Indicator Loading (if measuring calcium):

    • If you intend to verify the chelation effect, load the cells with a calcium indicator like Fura-2 AM (typically 1-5 µM) following the manufacturer's protocol, either concurrently with or after BAPTA-AM loading.

  • This compound Treatment:

    • Add this compound at the desired concentration to the BAPTA-AM-loaded cells.

    • Include a control group of cells treated with this compound without BAPTA-AM pre-treatment.

  • Data Acquisition:

    • Measure the experimental endpoint of interest (e.g., cell viability, protein expression, etc.).

    • If using a calcium indicator, measure the intracellular calcium levels to confirm that BAPTA-AM is effectively buffering the this compound-induced calcium increase.

Protocol 2: Using Verapamil as a Calcium Channel Blocker Control

This protocol outlines the use of Verapamil, an L-type calcium channel blocker, to investigate the contribution of extracellular calcium entry to this compound's effects. While this compound's primary mechanism is not direct channel opening, secondary effects can involve calcium channels.

Materials:

  • Cells of interest

  • This compound stock solution

  • Verapamil hydrochloride stock solution (in water or DMSO)

  • Appropriate cell culture medium or physiological buffer

  • Equipment for measuring the desired experimental outcome

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Verapamil Pre-treatment:

    • Pre-incubate the cells with Verapamil at a concentration of 1-10 µM for 30-60 minutes prior to adding this compound. The optimal concentration should be determined experimentally.

  • This compound Treatment:

    • Add this compound to the Verapamil-pre-treated cells.

    • Maintain a control group treated with this compound alone.

  • Data Acquisition:

    • Measure the desired cellular response. A reduction in the effect of this compound in the presence of Verapamil would suggest a component of extracellular calcium influx through L-type calcium channels contributes to the observed phenomenon.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on intracellular ion concentrations. Note that the specific magnitude of the effect can vary significantly between cell types and experimental conditions.

CompoundCell TypeConcentrationEffect on Intracellular CalciumControl AgentEffect of ControlReference
This compoundRat Cardiomyocytes0-4 ng/mLConcentration-dependent increaseVerapamilMentioned in methods, specific effect not detailed[5]
This compoundS. cerevisiae100 ng/mLInduces Ca2+ influx via Cch1/Mid1 channel--[1]
This compoundBreast Cancer Cells15-25 nMImplied increase leading to ER stress--[6]
BAPTA-AMNeuroblastoma x Glioma3 µM-IonomycinReduced the number of cells with deregulated [Ca2+]i[4]

Visualizations

Oleandrin_Signaling_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase This compound->NaK_ATPase Inhibits Na_ion Intracellular Na+ NaK_ATPase->Na_ion Increased NCX Na+/Ca2+ Exchanger Na_ion->NCX Activates Ca_ion Intracellular Ca2+ NCX->Ca_ion Increased Influx ER Endoplasmic Reticulum Ca_ion->ER Sequestration & Release Cytotoxicity Cytotoxicity / Other Cellular Effects Ca_ion->Cytotoxicity ER->Cytotoxicity

Caption: this compound's primary signaling pathway leading to increased intracellular calcium.

Experimental_Workflow cluster_prep Cell Preparation cluster_controls Control Interventions cluster_treatment This compound Treatment cluster_analysis Data Analysis Seed_Cells Seed Cells on Imaging Plate BAPTA Pre-incubate with BAPTA-AM (1-10 µM) Seed_Cells->BAPTA Verapamil Pre-incubate with Verapamil (1-10 µM) Seed_Cells->Verapamil No_Control No Pre-incubation Seed_Cells->No_Control This compound Add this compound BAPTA->this compound Verapamil->this compound No_Control->this compound Calcium_Imaging Calcium Imaging (e.g., Fura-2) This compound->Calcium_Imaging Endpoint_Assay Endpoint Assay (e.g., Viability) This compound->Endpoint_Assay

Caption: Experimental workflow for controlling for this compound's effects on calcium.

Troubleshooting_Logic Start Unexpected Calcium Imaging Results with this compound Check_Controls Are controls (BAPTA-AM, Verapamil) behaving as expected? Start->Check_Controls Yes_Controls Yes Check_Controls->Yes_Controls No_Controls No Check_Controls->No_Controls Check_Dye Is there potential for this compound to interfere with the dye? Yes_Dye Yes Check_Dye->Yes_Dye No_Dye No Check_Dye->No_Dye Check_Loading Is dye loading optimal and consistent? Yes_Loading Yes Check_Loading->Yes_Loading No_Loading No Check_Loading->No_Loading Check_Cells Are cells healthy and behaving as expected in response to positive controls (e.g., ionomycin)? Yes_Cells Yes Check_Cells->Yes_Cells No_Cells No Check_Cells->No_Cells Yes_Controls->Check_Dye Action_Optimize_Controls Optimize control concentrations and incubation times. No_Controls->Action_Optimize_Controls Action_Test_Interference Perform dye-oleandrin spectrofluorometry. Yes_Dye->Action_Test_Interference No_Dye->Check_Loading Yes_Loading->Check_Cells Action_Optimize_Loading Optimize dye concentration, loading time, and temperature. No_Loading->Action_Optimize_Loading Isolate_Oleandrin_Effect Isolate this compound-specific calcium signaling. Yes_Cells->Isolate_Oleandrin_Effect Action_Check_Cell_Health Assess cell viability and response to known stimuli. No_Cells->Action_Check_Cell_Health

Caption: A logical workflow for troubleshooting unexpected calcium imaging results.

Frequently Asked Questions (FAQs)

Q1: My cells are dying even at low concentrations of this compound. How can I determine if this is due to calcium overload?

A1: To determine if cytotoxicity is mediated by calcium overload, you can perform a rescue experiment. Pre-treat your cells with the intracellular calcium chelator BAPTA-AM (see Protocol 1) before adding this compound. If BAPTA-AM pre-treatment significantly increases cell viability in the presence of this compound, it strongly suggests that calcium overload is a major contributor to the observed cytotoxicity.

Q2: I am not seeing a significant increase in intracellular calcium with this compound in my cell line. What could be the reason?

A2: There are several possibilities:

  • Cell-type specific sensitivity: The expression levels of Na+/K+-ATPase subunits can vary between cell types, influencing their sensitivity to cardiac glycosides. Your cell line might be less sensitive.

  • This compound concentration: The effective concentration of this compound can vary. You may need to perform a dose-response experiment to determine the optimal concentration for your cells.

  • Experimental setup: Ensure your calcium imaging protocol is optimized. This includes proper loading of the calcium indicator dye, maintaining physiological conditions, and using a sensitive detection system.

  • Time course: The increase in intracellular calcium may be transient. Consider performing a time-course experiment to capture the peak response.

Q3: Can this compound interfere with my calcium imaging dye (e.g., Fura-2)?

A3: While there are no specific reports of this compound directly interfering with Fura-2, some compounds can exhibit intrinsic fluorescence or alter the spectral properties of fluorescent dyes.[7] It is a good practice to perform a control experiment in a cell-free system. Measure the fluorescence of your calcium dye in the presence and absence of this compound to rule out any direct interference.

Q4: What are appropriate positive and negative controls for a calcium influx experiment with this compound?

A4:

  • Positive Controls:

    • Ionomycin or A23187: These are calcium ionophores that create pores in the cell membrane, leading to a rapid and robust increase in intracellular calcium. This confirms that your calcium detection system is working correctly.

    • Thapsigargin: This compound inhibits the SERCA pumps on the endoplasmic reticulum, leading to a slower, sustained increase in cytosolic calcium from intracellular stores.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO or ethanol) to control for any effects of the solvent itself.

    • BAPTA-AM: As described in Protocol 1, pre-treatment with this chelator should blunt the calcium increase, serving as a negative control for calcium-dependent effects.

    • Calcium-free medium: Performing the experiment in a buffer without extracellular calcium can help determine the contribution of intracellular calcium stores versus extracellular influx.

References

Validation & Comparative

A Comparative Analysis of the In Vitro Cytotoxicity of Oleandrin and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro cytotoxic effects of two potent cardiac glycosides, Oleandrin and Digoxin. Both compounds are recognized for their therapeutic applications and, more recently, for their potential as anti-cancer agents. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying molecular mechanisms to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Cytotoxicity Data

The cytotoxic and inhibitory activities of this compound and Digoxin have been evaluated in various in vitro models. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: Comparative Inhibition of Na+/K+-ATPase Activity

CompoundIC50 (µM)Source
This compound0.62[Not specified]
Digoxin2.69[Not specified]

Table 2: Comparative Cytotoxicity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Digoxin IC50 (nM)Source (this compound)Source (Digoxin)
PANC-1 Pancreatic Cancer5.6Not Available[1]-
MCF7 Breast Cancer14.5Not Available[2]-
MDA-MB-231 Breast Cancer24.62Not Available[2]-
A549 Lung CarcinomaNot Available~100-1000-[3]
HeLa Cervical CarcinomaNot Available~100-1000-[3]

Disclaimer: The IC50 values for the cancer cell lines are compiled from different studies. Direct comparison should be made with caution as experimental conditions such as cell density, exposure time, and assay method may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the cytotoxicity of this compound and Digoxin.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Plating:

    • Harvest and count cells from culture.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Digoxin in the appropriate cell culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

  • Experimental Setup: Follow the same cell plating and compound treatment steps as described for the MTT assay.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Reading:

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis:

    • Determine the amount of LDH released for each treatment condition.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).

    • Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the molecular signaling pathways involved in the cytotoxic effects of this compound and Digoxin.

Experimental_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis start Cell Culture (e.g., A549, MCF7, etc.) plate_cells Plate Cells in 96-well Plates start->plate_cells incubate_24h Incubate (24h) plate_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds This compound Prepare this compound Dilutions This compound->add_compounds digoxin Prepare Digoxin Dilutions digoxin->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment mtt_assay MTT Assay incubate_treatment->mtt_assay ldh_assay LDH Assay incubate_treatment->ldh_assay read_absorbance Read Absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calc_viability Calculate % Viability/ % Cytotoxicity read_absorbance->calc_viability plot_dose_response Plot Dose-Response Curves calc_viability->plot_dose_response calc_ic50 Determine IC50 Values plot_dose_response->calc_ic50 compare Compare Cytotoxicity calc_ic50->compare

Caption: Experimental workflow for comparing the in vitro cytotoxicity of this compound and Digoxin.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects This compound This compound na_k_atpase Na+/K+-ATPase This compound->na_k_atpase Inhibition digoxin Digoxin digoxin->na_k_atpase Inhibition na_increase ↑ Intracellular Na+ na_k_atpase->na_increase ca_increase ↑ Intracellular Ca2+ (via NCX reversal) na_increase->ca_increase ros ↑ Reactive Oxygen Species (ROS) ca_increase->ros mitochondrial_stress Mitochondrial Stress ca_increase->mitochondrial_stress er_stress ER Stress ca_increase->er_stress autophagy Autophagy ca_increase->autophagy ros->mitochondrial_stress cell_cycle_arrest Cell Cycle Arrest ros->cell_cycle_arrest apoptosis Apoptosis mitochondrial_stress->apoptosis er_stress->apoptosis

Caption: Comparative signaling pathway of this compound and Digoxin leading to cytotoxicity.

References

Validating the Anticancer Mechanism of Oleandrin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Oleandrin, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anticancer properties in preclinical studies. This guide provides a comprehensive overview of the in-vivo validation of this compound's anticancer mechanism, with a focus on its therapeutic efficacy in various cancer models and its comparison with other established anticancer agents. The information presented here is intended for researchers, scientists, and drug development professionals.

In Vivo Efficacy of this compound and its Analogs

In vivo studies, primarily using xenograft models in immunocompromised mice, have substantiated the anticancer potential of this compound and its refined extract, PBI-05204. These studies have demonstrated significant tumor growth inhibition and improved survival across a range of cancer types.

Pancreatic Cancer

In an orthotopic mouse model of human pancreatic cancer using Panc-1 cells, PBI-05204 exhibited potent antitumor efficacy. Oral administration of PBI-05204 markedly and dose-dependently inhibited tumor growth, proving superior to the standard chemotherapeutic agent, gemcitabine, in this model.[1][2]

Table 1: Comparison of PBI-05204 and Gemcitabine in a Pancreatic Cancer Xenograft Model [1][2]

Treatment GroupDoseAdministration RouteMean Tumor Weight (mg) ± SDTumor Growth Inhibition (%)
Vehicle Control-Oral Gavage920.0 ± 430.0-
PBI-0520420 mg/kg/dayOral Gavage222.9 ± 116.975.8
PBI-0520440 mg/kg/dayOral GavageNot specified, but only 25% of mice had dissectible tumors>75
Gemcitabine40 mg/kg, 3x/weekIntraperitonealNot significantly different from control-
Glioblastoma

Oral administration of PBI-05204 has shown dose-dependent inhibition of tumor growth in xenograft models of human glioblastoma using U87MG, U251, and T98G cells.[3][4] Furthermore, in an orthotopic model with U87-Luc cells, PBI-05204 significantly delayed the onset of tumor proliferation and increased overall survival.[3] When combined with radiotherapy, PBI-05204 demonstrated a synergistic effect, significantly enhancing the reduction in tumor weight compared to either treatment alone.[5][6]

Table 2: Efficacy of PBI-05204 in Glioblastoma Xenograft Models [3][4][5]

Cancer ModelTreatmentDoseOutcome
U87MG, U251, T98G XenograftsPBI-05204Dose-dependentInhibition of tumor growth
U87-Luc Orthotopic ModelPBI-05204Not specifiedDelayed tumor proliferation, increased overall survival
U87MG XenograftPBI-05204Not specified56% reduction in tumor weight
U87MG XenograftRadiotherapyNot specified14% reduction in tumor weight
U87MG XenograftPBI-05204 + RadiotherapyNot specified78% reduction in tumor weight
Breast Cancer

In a breast cancer xenograft model, a cold-water extract of Nerium oleander named Breastin, containing this compound, moderately inhibited tumor growth. Notably, the combination of Breastin with the chemotherapeutic agent paclitaxel prevented tumor relapse, a significant improvement over paclitaxel monotherapy.[7]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The primary anticancer mechanism of this compound and PBI-05204 validated in vivo is the downregulation of the PI3K/Akt/mTOR signaling pathway.[1][3][5][8] This pathway is crucial for cell proliferation, survival, and angiogenesis in many cancers.

In vivo studies have shown that PBI-05204 treatment leads to a dose-dependent decrease in the phosphorylation of key proteins in this pathway, including Akt, S6 ribosomal protein, and 4EBP1, in tumor tissues from pancreatic and glioblastoma xenografts.[1][3] This inhibition of the PI3K/Akt/mTOR pathway leads to decreased cell proliferation, as evidenced by reduced Ki-67 staining, and increased apoptosis, indicated by increased TUNEL staining in tumor sections.[3]

Oleandrin_PI3K_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane This compound This compound / PBI-05204 PI3K PI3K This compound->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) AKT->Apoptosis Inhibits S6K p70S6K mTOR->S6K Activates FourEBP1 4E-BP1 mTOR->FourEBP1 Inhibits Proliferation Cell Proliferation (e.g., Ki-67) S6K->Proliferation FourEBP1->Proliferation Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Nude Mice) Implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) Animal_Model->Implantation Cell_Line Prepare Cancer Cell Line (e.g., Panc-1, U87MG) Cell_Line->Implantation Tumor_Growth Allow Tumor Growth to Predetermined Size Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment_Group Administer Treatment (this compound/PBI-05204) Randomization->Treatment_Group Control_Group Administer Vehicle Control Randomization->Control_Group Comparator_Group Administer Alternative Drug (e.g., Gemcitabine) Randomization->Comparator_Group Monitoring Monitor Tumor Growth and Animal Health Treatment_Group->Monitoring Control_Group->Monitoring Comparator_Group->Monitoring Endpoint Euthanize at Study Endpoint Monitoring->Endpoint Analysis Excise Tumors for Analysis Endpoint->Analysis Tumor_Metrics Measure Tumor Weight and Volume Analysis->Tumor_Metrics IHC Immunohistochemistry (Ki-67, TUNEL) Analysis->IHC WB Western Blot (pAkt, pS6) Analysis->WB

References

Oleandrin's Interference in Digoxin Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of naturally occurring compounds in toxicological screenings and therapeutic drug monitoring is paramount. Oleandrin, a potent cardiac glycoside found in the oleander plant (Nerium oleander), is structurally similar to digoxin, a commonly prescribed medication for heart conditions. This structural mimicry leads to significant analytical challenges, as this compound can cross-react with antibodies used in digoxin immunoassays, potentially leading to misdiagnosis and improper patient management. This guide provides a comparative analysis of various digoxin immunoassay platforms and their susceptibility to interference from this compound, supported by experimental data.

Quantitative Comparison of this compound Cross-Reactivity

The degree of interference from this compound varies considerably across different digoxin immunoassay methodologies. The following table summarizes the apparent digoxin concentrations measured in drug-free serum samples spiked with this compound, as reported in various studies. This data highlights the differential specificity of these assays.

Immunoassay MethodThis compound ConcentrationApparent Digoxin Concentration (ng/mL)Reference
Fluorescence Polarization Immunoassay (FPIA)250 ng/mL1.3[1]
Fluorescence Polarization Immunoassay (FPIA)5.0 µL of oleander extract/mL serum2.36[2]
Digoxin III (Abbott)10.0 µg/mL4.94[3]
Dimension Vista (Flex Reagent Cartridge)250 ng/mL1.2[1]
Beckman Synchron LX5.0 µL of oleander extract/mL serum0.93[2]
Turbidimetric Assay (ADVIA 1650)5.0 µL of oleander extract/mL serum0.82[2]
EMIT (Enzyme Multiplied Immunoassay Technique)250 ng/mL0.9[1]
Microparticle Enzyme Immunoassay (MEIA)5.0 µL of oleander extract/mL serum0.32[2]
LOCI (Luminescent Oxygen Channeling Immunoassay)5 µg/mLPositive Interference (falsely elevated)[4]
LOCI (Luminescent Oxygen Channeling Immunoassay)50-100 ng/mLNegative Interference (falsely lowered)[4]
Chemiluminescent Immunoassay (CLIA)5.0 µL of oleander extract/mL serumNo cross-reactivity[2]
Tina Quant250 ng/mLNone detected[1]

Experimental Protocols

The data presented above is derived from studies employing standardized methodologies to assess cross-reactivity. A general experimental workflow is described below.

Preparation of this compound-Spiked Serum Samples
  • Source of this compound: Pure this compound standard is procured from a chemical supplier (e.g., Sigma Chemicals).[2] An ethanol extract of oleander leaves can also be prepared.

  • Serum Pools: Drug-free human serum pools are used as the base matrix.[2][4] To ensure the absence of interfering substances, these pools are often screened for digoxin and digoxin-like immunoreactive substances (DLIS) prior to use.

  • Spiking Procedure: Aliquots of the drug-free serum are supplemented with known concentrations of this compound or oleander extract.[1][2] The concentrations are chosen to reflect clinically relevant or overdose scenarios.

  • Incubation: The spiked samples are incubated to allow for equilibration of this compound within the serum matrix.

Measurement of Apparent Digoxin Concentration
  • Assay Platforms: The this compound-spiked serum samples are analyzed using various commercial digoxin immunoassay platforms according to the manufacturers' instructions.

  • Data Analysis: The measured "digoxin" concentrations in the spiked samples are recorded as apparent digoxin concentrations, which represent the degree of cross-reactivity. These values are compared to the baseline (unspiked) serum to determine the magnitude of interference.

Visualizing the Immunoassay Workflow and Interference

The following diagram illustrates a typical competitive immunoassay for digoxin and the mechanism by which this compound interferes.

G Competitive Immunoassay Workflow and this compound Interference cluster_reaction Competitive Binding cluster_detection Signal Detection Digoxin Digoxin Binding_Site Antibody Binding Sites Digoxin->Binding_Site Binds to Antibody This compound This compound This compound->Binding_Site Cross-reacts and Binds to Antibody Antibody Anti-Digoxin Antibody Labeled_Digoxin Labeled Digoxin Labeled_Digoxin->Binding_Site Competes for Binding Signal Signal (Inversely proportional to Digoxin concentration) Binding_Site->Signal Unbound Labeled Digoxin Generates Signal

Caption: Competitive immunoassay showing this compound interference.

Discussion of Assay Performance

The compiled data reveals a clear hierarchy in the susceptibility of digoxin immunoassays to this compound interference.

  • High Cross-Reactivity: Fluorescence Polarization Immunoassays (FPIA) consistently demonstrate the highest degree of cross-reactivity with this compound.[1][2] The newer Digoxin III assay from Abbott also shows high sensitivity to this compound, even more so than FPIA in some experiments.[3] The Dimension Vista assay also exhibits significant interference.[1]

  • Moderate Cross-Reactivity: Assays such as the Beckman Synchron LX, turbidimetric assays, and EMIT show a moderate level of cross-reactivity, generating false-positive results, albeit at lower concentrations than FPIA.[1][2]

  • Low to No Cross-Reactivity: Chemiluminescent immunoassays (CLIA) and the Tina Quant assay have been shown to have minimal to no cross-reactivity with this compound.[1][2] These assays are therefore more reliable for measuring digoxin levels in patients who may have been exposed to oleander.

  • Bidirectional Interference: Interestingly, the LOCI digoxin assay has demonstrated bidirectional interference, with low concentrations of this compound causing a falsely decreased digoxin reading and high concentrations leading to a falsely elevated result.[4]

Conclusion and Recommendations

The significant cross-reactivity of this compound in many commercially available digoxin immunoassays underscores the importance of selecting an appropriate assay method, especially in cases of suspected oleander poisoning or when a patient has a history of herbal supplement use. For accurate determination of digoxin levels in the potential presence of this compound, assays with low or no cross-reactivity, such as certain chemiluminescent immunoassays, are recommended.[2] When high-cross-reactivity assays are used, any positive digoxin result in a patient not prescribed the drug should be investigated for possible oleander exposure. Further research and development of highly specific monoclonal antibodies for digoxin assays are crucial to mitigate the risks associated with such interferences.

References

The Synergistic Power of Oleandrin in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cardiac glycoside oleandrin, a principal component of Nerium oleander, has demonstrated significant potential in oncology, not only as a standalone cytotoxic agent but also as a potent sensitizer to conventional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of this compound when combined with various chemotherapy agents, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.

This compound and Cisplatin: A Synergistic Duo in Osteosarcoma

The combination of this compound and cisplatin has shown remarkable synergistic cytotoxicity in osteosarcoma cell lines. This effect is primarily mediated through the activation of the p38 MAPK signaling pathway, leading to enhanced apoptosis.

Quantitative Analysis

The synergistic interaction between this compound and cisplatin has been quantified using IC50 values and Combination Index (CI) calculations. The data clearly indicates that the combination significantly reduces the required dosage of each drug to achieve a cytotoxic effect.

Cell LineTreatmentIC50 (this compound)IC50 (Cisplatin)Combination Index (CI) at fa 0.5Interpretation
143B This compound alone103.57 ± 4.48 nM---
Cisplatin alone-6.98 ± 0.33 µM--
This compound + Cisplatin20.88 ± 0.41 nM2.61 ± 0.05 µM0.58 ± 0.01Synergism
U-2OS This compound alone45.84 ± 1.02 nM---
Cisplatin alone-30.47 ± 1.47 µM--
This compound + Cisplatin26.46 ± 1.61 nM6.61 ± 0.40 µM0.80 ± 0.07Synergism
MG-63 This compound alone51.55 ± 1.73 nM---
Cisplatin alone-62.81 ± 2.63 µM--
This compound + Cisplatin12.80 ± 1.59 nM6.40 ± 0.80 µM0.43 (at 20µM DDP + 40nM OLE)Synergism

fa: fraction affected (e.g., fa 0.5 represents 50% cell growth inhibition). A CI value < 1 indicates synergism. Data from[1].

Experimental Protocols

Cell Viability Assay (CCK-8):

  • Osteosarcoma cells (143B, U-2OS, MG-63) were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound, cisplatin, or a combination of both.

  • Following a 24-hour incubation, CCK-8 solution was added to each well.

  • Absorbance was measured at 450 nm to determine cell viability.

  • IC50 values were calculated from the dose-response curves.[1]

Apoptosis Analysis (Flow Cytometry):

  • Cells were treated with this compound, cisplatin, or the combination for 24 hours.

  • Cells were harvested, washed, and resuspended in binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Apoptotic cells were quantified using a flow cytometer.[1]

Western Blot Analysis:

  • Protein lysates were collected from treated cells.

  • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were incubated with primary antibodies against p38, phospho-p38, and other apoptosis-related proteins.

  • After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence detection system.[1]

Signaling Pathway

The synergistic effect of this compound and cisplatin in osteosarcoma is mediated by the activation of the p38 MAPK pathway, which in turn promotes apoptosis.

G This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates Cisplatin Cisplatin Cisplatin->p38_MAPK Activates Apoptosis Enhanced Apoptosis p38_MAPK->Apoptosis Promotes

This compound and Cisplatin activate the p38 MAPK pathway, leading to enhanced apoptosis.

This compound and Paclitaxel: A Promising Combination in Breast Cancer

A study utilizing a standardized cold-water leaf extract of Nerium oleander termed "Breastin," which contains this compound as a major constituent, has demonstrated a strong synergistic effect when combined with paclitaxel in a breast cancer xenograft model. Notably, the combination therapy was able to prevent tumor relapse, a significant finding for potential clinical applications.[2] While specific in vitro quantitative data such as IC50 and CI values are not provided in this particular study, the in vivo results strongly suggest a potent synergistic interaction.

Experimental Workflow

The in vivo study followed a structured workflow to assess the efficacy of the combination therapy.

G cluster_0 In Vivo Xenograft Model start Human breast cancer cells injected into mice tumor Tumor establishment start->tumor random Randomization of mice into treatment groups tumor->random treatment Treatment Administration: - Vehicle Control - Breastin alone - Paclitaxel alone - Breastin + Paclitaxel random->treatment monitoring Tumor growth monitoring treatment->monitoring endpoint Endpoint analysis: Tumor volume and relapse monitoring->endpoint

Workflow of the in vivo study on Breastin and Paclitaxel combination.

This compound and Gemcitabine: Targeting Pancreatic Cancer

In a human pancreatic cancer orthotopic model, a supercritical CO2 extract of Nerium oleander (PBI-05204), which contains this compound, demonstrated potent antitumor efficacy and markedly enhanced the therapeutic effect of gemcitabine. The study suggests that this synergistic activity is, at least in part, mediated through the downregulation of the PI3K/Akt and mTOR pathways.[3]

Signaling Pathway

The combination of the this compound-containing extract and gemcitabine appears to inhibit key survival pathways in pancreatic cancer.

G Oleandrin_Extract This compound Extract (PBI-05204) PI3K_Akt PI3K/Akt Pathway Oleandrin_Extract->PI3K_Akt Downregulates mTOR mTOR Pathway Oleandrin_Extract->mTOR Downregulates Gemcitabine Gemcitabine Tumor_Growth Inhibition of Tumor Growth Gemcitabine->Tumor_Growth Inhibits PI3K_Akt->Tumor_Growth mTOR->Tumor_Growth

This compound extract and Gemcitabine inhibit pancreatic tumor growth via PI3K/Akt/mTOR pathways.

This compound in Combination with Other Chemotherapeutic Agents

Research also points to the synergistic potential of this compound and its extracts with other chemotherapy drugs across a range of cancers. A study using Anvirzel™, another Nerium oleander extract, showed synergistic effects when combined with cisplatin in breast, colon, lung, prostate, melanoma, and pancreatic cancer cell lines.[1][4][5] The results indicated that the combination was more effective than monotherapy, even at low concentrations, which could help in avoiding undesirable toxic effects.[1][4][5]

Further investigations are warranted to elucidate the precise mechanisms and to quantify the synergistic interactions of this compound with a broader spectrum of chemotherapeutic agents, including doxorubicin and oxaliplatin, for which detailed experimental data is still emerging.

Conclusion

The collective evidence strongly supports the role of this compound as a synergistic partner for various chemotherapy agents. The ability of this compound to enhance the efficacy of drugs like cisplatin, paclitaxel, and gemcitabine, often at lower concentrations, presents a promising strategy to improve therapeutic outcomes and potentially reduce dose-related toxicities in cancer patients. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research in this critical area of oncology drug development. Future studies should focus on obtaining comprehensive quantitative data for a wider range of this compound-chemotherapy combinations and exploring the underlying signaling pathways to optimize their clinical application.

References

Head-to-head comparison of Oleandrin and Paclitaxel in breast cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two potent anti-cancer agents, Oleandrin and Paclitaxel, in the context of breast cancer. We will delve into their mechanisms of action, comparative efficacy in preclinical models, and provide detailed experimental protocols for key assays.

At a Glance: this compound vs. Paclitaxel

FeatureThis compoundPaclitaxel
Drug Class Cardiac GlycosideTaxane
Primary Mechanism Inhibition of Na+/K+-ATPase pump, induction of immunogenic cell death (ICD).[1][2]Stabilization of microtubules, leading to mitotic arrest.[3][4][5]
Key Signaling Pathways PERK/eIF2α/ATF4/CHOP, STAT-3[1][6][7]p53, p21WAF1, Bcl-2[4][8]
Reported In Vitro Efficacy (IC50) Nanomolar range in various breast cancer cell lines.[1][7]Nanomolar to low micromolar range depending on the cell line.[9][10][11]
In Vivo Efficacy Inhibits tumor growth in murine breast cancer models.[1][12]Standard chemotherapeutic agent for breast cancer with proven efficacy.[3][8]
Potential Advantages Induction of an anti-tumor immune response.[1]Well-established clinical use and protocols.[3]
Potential Limitations Narrow therapeutic index due to cardiotoxicity.[12]Development of drug resistance, side effects like neuropathy.[8]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Paclitaxel in various human breast cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Cell LineThis compound (nM)Paclitaxel (nM)Reference
MCF-7 14.53500[1][9]
MDA-MB-231 24.62300[1][9]
MDA-MB-231 72-[7]
RT-R-MDA-MB-231 183-[7]
SKBR3 -4000[9]
BT-474 -19[9]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, assay duration, and reagent sources.

Mechanism of Action: A Tale of Two Pathways

While both this compound and Paclitaxel induce apoptosis in breast cancer cells, they achieve this through distinct molecular mechanisms.

This compound: Inducing an Immunogenic Response

This compound, a cardiac glycoside, primarily functions by inhibiting the Na+/K+-ATPase pump on the cell membrane.[1] This disruption of ion homeostasis leads to a cascade of downstream events, most notably the induction of immunogenic cell death (ICD).[1] ICD is a unique form of apoptosis that stimulates an anti-tumor immune response.

The key signaling pathway involved in this compound-induced ICD is the PERK/eIF2α/ATF4/CHOP pathway, which is triggered by endoplasmic reticulum (ER) stress.[1] This leads to the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1.[1] These molecules act as "eat me" signals, promoting the maturation and activation of dendritic cells (DCs), which in turn prime cytotoxic T lymphocytes to recognize and eliminate cancer cells.[1]

Additionally, this compound has been shown to suppress the STAT-3 signaling pathway, which is often constitutively active in breast cancer and plays a crucial role in tumor cell proliferation, survival, and invasion.[6][7]

Paclitaxel: A Mitotic Inhibitor

Paclitaxel, a member of the taxane family of chemotherapeutic agents, exerts its anti-cancer effects by targeting the microtubules of the cell's cytoskeleton.[3][4] Unlike other microtubule-targeting agents that cause depolymerization, Paclitaxel stabilizes the microtubules, preventing their dynamic assembly and disassembly.[4][5] This leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot form correctly.[4] Prolonged mitotic arrest ultimately triggers apoptosis.[4][5]

The cytotoxic effects of Paclitaxel are also linked to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, further promoting programmed cell death.[4][8]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways and experimental workflows discussed.

Oleandrin_Pathway This compound This compound NKP Na+/K+-ATPase Pump This compound->NKP Inhibits STAT3 STAT-3 This compound->STAT3 Inhibits ER_Stress ER Stress NKP->ER_Stress Leads to PERK PERK ER_Stress->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ICD Immunogenic Cell Death CHOP->ICD Invasion Inhibition of Invasion STAT3->Invasion

Caption: Signaling pathway of this compound in breast cancer cells.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Bcl2 Bcl-2 Paclitaxel->Bcl2 Inactivates Stabilization Stabilization Microtubules->Stabilization Promotes Mitotic_Arrest G2/M Phase Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Bcl2->Apoptosis Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments Cell_Culture Breast Cancer Cell Lines Treatment Treatment with This compound or Paclitaxel Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Xenograft Tumor Xenograft Model Drug_Administration Drug Administration Xenograft->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

References

Validating the Inhibition of the NF-κB Pathway by Oleandrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Oleandrin's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The content is supported by experimental data and detailed methodologies to assist in the evaluation and potential application of this compound in research and drug development.

Introduction to NF-κB Inhibition and this compound

The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis. Consequently, its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer. This has made the NF-κB pathway a significant target for therapeutic intervention.

This compound, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated potent inhibitory effects on the NF-κB pathway. Its mechanism of action involves the suppression of the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. This action prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.[1]

Comparative Analysis of NF-κB Inhibitors

While a direct head-to-head comparison of IC50 values under identical experimental conditions is limited in the current literature, this section presents available quantitative data for this compound alongside other well-established NF-κB inhibitors. It is crucial to consider the different cell lines and assay conditions when interpreting these values.

InhibitorTarget/MechanismCell LineAssayPotency (IC50)
This compound Inhibits IκBα phosphorylation and degradationHeLaNF-κB Reporter Assay~80% inhibition of TNF-α induced activity
Anti-proliferative activity (linked to NF-κB inhibition)CaCO-2MTT Assay8.25 nM[2]
Anti-proliferative activityMDA-MB-231MTT Assay72 nM[2][3]
Bay 11-7082 Irreversibly inhibits IκBα phosphorylationLeukemic T-cell linesApoptosis Assay3.5 µM[4]
Inhibits NF-κB activationErythrocytesAnnexin V Binding~10 µM
Parthenolide Directly inhibits IKKβ and p65 subunitEndotoxic shock modelIn vivoEffective at 0.25-1 mg/kg
Inhibits NF-κB activationErythrocytesAnnexin V Binding~30 µM
SC75741 Impairs DNA binding of the p65 subunitNot SpecifiedNot Specified200 nM

Experimental Protocols for Validating NF-κB Inhibition

Accurate validation of NF-κB pathway inhibition is critical. The following are detailed methodologies for key experiments.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293 or HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.

  • Luciferase Activity Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

IκBα Degradation Assay (Western Blot)

This method directly assesses the primary mechanism of this compound's action.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or Jurkat) in 6-well plates.

    • Pre-treat the cells with this compound or other inhibitors for 1-2 hours before stimulating with TNF-α (10 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the IκBα levels to the loading control.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the inhibition of NF-κB's movement to the nucleus.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat the cells with inhibitors and TNF-α as described in the Western blot protocol.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA and incubate with a primary antibody against the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in multiple cells to determine the extent of nuclear translocation.

Visualizing the Molecular and Experimental Pathways

To further elucidate the mechanisms and workflows, the following diagrams are provided.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK_complex->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα p50_p65 p50/p65 (Active) IkBa_p50_p65->p50_p65 Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus p50_p65->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Initiates Transcription This compound This compound This compound->IKK_complex Inhibits

Caption: NF-κB Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow start Start: Cell Culture treatment Treatment: 1. Inhibitor (e.g., this compound) 2. Stimulator (e.g., TNF-α) start->treatment assay_choice Select Validation Assay treatment->assay_choice luciferase Luciferase Reporter Assay assay_choice->luciferase Transcriptional Activity western IκBα Degradation (Western Blot) assay_choice->western Protein Degradation if_staining p65 Translocation (Immunofluorescence) assay_choice->if_staining Protein Localization data_analysis Data Analysis & Quantification luciferase->data_analysis western->data_analysis if_staining->data_analysis end End: Validate Inhibition data_analysis->end

Caption: General Experimental Workflow for Validating NF-κB Inhibition.

Conclusion

This compound demonstrates significant inhibitory activity against the NF-κB pathway by preventing the phosphorylation and degradation of IκBα. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating novel NF-κB inhibitors. While direct comparative studies are still needed for a definitive quantitative ranking, the existing evidence positions this compound as a potent candidate for further investigation in the context of NF-κB-driven pathologies. The detailed methodologies and visual aids in this guide are intended to facilitate the rigorous and objective evaluation of this compound's therapeutic potential.

References

A Comparative Analysis of Oleandrin and its Aglycone Oleandrigenin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiac glycoside oleandrin and its primary metabolite, oleandrigenin. The analysis is supported by experimental data on their physicochemical properties, pharmacokinetics, and pharmacodynamics, with a focus on their shared mechanism of action as Na+/K+-ATPase inhibitors.

Structural and Physicochemical Comparison

This compound is a potent cardiac glycoside isolated from the Nerium oleander plant. Structurally, it consists of a steroid nucleus, an unsaturated five-membered lactone ring at the C17 position, and a rare L-oleandrose sugar moiety attached at the C3 position.[1][2][3] Its aglycone, oleandrigenin, is the metabolite formed by the removal of this sugar group.[1][2][4] This structural difference is the primary determinant of their varied physicochemical and pharmacokinetic properties. This compound is notably lipid-soluble, a characteristic that influences its absorption and distribution.[2][4][5]

PropertyThis compoundOleandrigenin
Molecular Formula C₃₂H₄₈O₉[6][7]C₂₅H₃₆O₆[8]
Molecular Weight 576.7 g/mol [7]432.5 g/mol
Structure Glycoside (Steroid + Sugar)Aglycone (Steroid only)
Key Features Contains L-oleandrose sugar at C3 and an acetyl group at C16.[1][2][3]Lacks the sugar moiety; retains the acetyl group at C16.[8]
Solubility Insoluble in water; Soluble in ethanol, methanol, chloroform.[7]Less polar than this compound, but specific solubility data is less available.
Lipophilicity High[2][4][9]Lower than this compound
Serum Protein Binding ~96% (at 25°C)[10][11]~48% (at 25°C)[10][11]

Pharmacokinetic Profile

The pharmacokinetic profiles of this compound and oleandrigenin differ significantly, primarily due to the presence of the sugar moiety on this compound, which affects its absorption, distribution, and binding affinity.

Absorption and Bioavailability

This compound's lipophilic nature facilitates its rapid absorption from the gastrointestinal tract following oral administration.[2][9] Studies in mice have shown an oral bioavailability of approximately 30%, with peak plasma concentrations (Cmax) reached within 20 minutes of dosing.[9][12][13]

Distribution and Metabolism

Following absorption, this compound distributes to various tissues, with the highest concentrations found in the liver, followed by the heart and kidneys.[12][13] It is metabolized in tissues to its aglycone, oleandrigenin.[1][12][13] This metabolic conversion is a key step, as both the parent compound and its metabolite are biologically active. The significantly lower serum protein binding of oleandrigenin (48%) compared to this compound (96%) suggests that a larger fraction of oleandrigenin is free to interact with tissues and exert its effects.[10][11]

Excretion

Animal studies indicate that this compound and oleandrigenin are primarily eliminated through hepatobiliary excretion into the feces.[12][13] A murine study found that 24 hours after intravenous injection, 66% of the dose was recovered in the feces as equal parts this compound and oleandrigenin, with a much smaller fraction (8%) excreted in the urine.[12][13]

ParameterThis compound (in mice)Oleandrigenin
Oral Bioavailability ~30%[12][13]Data not available; formed via metabolism.
Time to Peak (Oral) ~20 minutes[9][12][13]N/A
Elimination Half-life 0.4 hr (IV), 2.3 hr (Oral)[9][12][13]Data not available; clearance depends on this compound metabolism.
Metabolism Metabolized in tissues to Oleandrigenin.[1][12][13]Primary active metabolite of this compound.
Primary Excretion Feces (via bile)[12][13]Feces (via bile, following formation from this compound)[12][13]

Pharmacodynamics and In Vitro Activity

The primary mechanism of action for both this compound and oleandrigenin is the inhibition of the Na+/K+-ATPase enzyme, a transmembrane protein essential for maintaining cellular ion gradients.[1][7][10][11]

Na+/K+-ATPase Inhibition

By binding to and inhibiting the Na+/K+-ATPase pump, these cardiac glycosides cause an increase in intracellular sodium concentration.[7][14] This, in turn, reduces the activity of the sodium-calcium (Na+/Ca2+) exchanger, leading to an accumulation of intracellular calcium.[7][9] This rise in cytosolic calcium is responsible for the positive inotropic (increased contractility) effects in cardiac muscle and is also a key trigger for apoptosis in cancer cells.

Experimental data shows that this compound is a more potent inhibitor of Na+/K+-ATPase than its aglycone. This is likely due to the sugar moiety enhancing the binding affinity to the enzyme. Both compounds, however, are more potent inhibitors than the widely used cardiac glycoside, digoxin.[10][11]

CompoundIC₅₀ for Na+/K+-ATPase Inhibition (µM)
This compound 0.62[10][11]
Oleandrigenin 1.23[10][11]
Ouabain (control)0.22[10][11]
Digoxin (control)2.69[10][11]
Anticancer Activity

This compound has demonstrated potent cytotoxic and anti-proliferative effects against a wide range of cancer cell lines, with IC₅₀ values often in the nanomolar range.[3][15][16] For example, in MDA-MB-231 human breast cancer cells, this compound showed an IC₅₀ of 72 nM.[3] While direct comparative IC₅₀ data for oleandrigenin across multiple cell lines is limited, its activity as a Na+/K+-ATPase inhibitor confirms its contribution to the overall cytotoxic effect following this compound administration.

Beyond direct cytotoxicity, this compound modulates several critical signaling pathways involved in cancer progression, including the inhibition of transcription factors like NF-κB and AP-1.[5][6][10]

Key Signaling Pathways

Na+/K+-ATPase Inhibition Pathway

The core mechanism for both compounds involves the disruption of cellular ion homeostasis, leading to increased intracellular calcium and subsequent biological effects.

NaK_ATPase_Inhibition NaK_ATPase Na+/K+-ATPase Na_in Low [Na+] NaK_ATPase->Na_in Na+ Efflux Blocked NCX Na+/Ca2+ Exchanger Ca_in Low [Ca2+] NCX->Ca_in Ca2+ Efflux Reduced Na_out High [Na+] K_out High [K+] Ca_out High [Ca2+] Na_in->NCX Gradient Reduced K_in Low [K+] Result Increased Intracellular [Ca2+] (Inotropy / Apoptosis) Ca_in->Result This compound This compound / Oleandrigenin This compound->NaK_ATPase Inhibits

Caption: Mechanism of Na+/K+-ATPase inhibition by this compound and oleandrigenin.

NF-κB Signaling Inhibition by this compound

This compound has been shown to suppress the activation of the pro-inflammatory and pro-survival transcription factor NF-κB, which is constitutively active in many cancers. It achieves this by preventing the degradation of IκBα, the natural inhibitor of NF-κB.

NFkB_Inhibition cluster_cytoplasm Cytoplasm TNF TNF-α TNFR TNFR TNF->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Protocol: Na+/K+-ATPase Inhibition Assay

This protocol outlines a method to determine the IC₅₀ value of a compound for Na+/K+-ATPase. The principle is to measure the enzyme's activity by quantifying the inorganic phosphate (Pi) released from ATP hydrolysis in the presence and absence of the inhibitor.

  • Enzyme Preparation: Purified Na+/K+-ATPase (e.g., from porcine cerebral cortex or recombinant human sources) is obtained and its concentration is determined.

  • Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, KCl, and NaCl at physiological pH (e.g., 7.4).

  • Inhibitor Preparation: Prepare serial dilutions of this compound and oleandrigenin in the reaction buffer. A vehicle control (e.g., DMSO) is also prepared.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer to each well.

    • Add the serially diluted inhibitors or vehicle control to the respective wells.

    • Add the Na+/K+-ATPase enzyme preparation to all wells and pre-incubate for a specified time (e.g., 10-60 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a known concentration of ATP to all wells.

    • Incubate for a fixed time (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding a quenching agent, such as a solution containing ascorbic acid and ammonium molybdate, which will form a colored complex with the liberated inorganic phosphate.

  • Quantification: Measure the absorbance of the colored product using a microplate reader at a specific wavelength (e.g., 660 nm).

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NaK_Assay_Workflow prep Prepare Reagents: - Enzyme (Na+/K+-ATPase) - Buffer - ATP - Inhibitors (this compound, etc.) plate Plate Setup (96-well): Add Buffer + Inhibitor Dilutions prep->plate preincubate Add Enzyme & Pre-incubate (37°C, 10-60 min) plate->preincubate reaction Initiate Reaction: Add ATP & Incubate (37°C, 30 min) preincubate->reaction stop Stop Reaction: Add Quenching/Color Reagent reaction->stop read Measure Absorbance (e.g., 660 nm) stop->read analyze Calculate % Inhibition Determine IC50 read->analyze

Caption: Experimental workflow for the Na+/K+-ATPase inhibition assay.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1][17]

  • Cell Plating: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, oleandrigenin) in culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include wells for untreated (vehicle) controls.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[1][2] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[12][17]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength between 550 and 600 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the results to determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

The comparative analysis reveals that while both this compound and its aglycone oleandrigenin target the same fundamental cellular machinery—the Na+/K+-ATPase—they possess distinct physicochemical and pharmacokinetic properties. This compound, the parent glycoside, is more lipophilic, exhibits higher serum protein binding, and is a more potent inhibitor of the Na+/K+-ATPase in vitro. Oleandrigenin, its active metabolite, has lower protein binding, suggesting it may have a different tissue distribution and availability profile. Understanding these differences is critical for the design of future preclinical and clinical studies, whether for cardiovascular applications or, more recently, for their potential as anticancer agents. The provided data and protocols offer a foundational guide for researchers investigating these potent natural compounds.

References

Unveiling the Pro-Apoptotic Power of Oleandrin: A Comparative Guide to Caspase Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of Oleandrin and other cardiac glycosides, with a specific focus on their ability to activate the caspase cascade, a key hallmark of programmed cell death. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

This compound: A Potent Inducer of Apoptosis

This compound, a cardiac glycoside extracted from the Nerium oleander plant, has demonstrated significant anti-cancer properties by inducing apoptosis in various cancer cell lines.[1][2] A primary mechanism underlying this effect is the activation of caspases, a family of cysteine proteases that execute the apoptotic process. This compound has been shown to activate both initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3/7), suggesting its involvement in both the extrinsic and intrinsic apoptotic pathways.

Comparative Analysis of Caspase Activation

To provide a clear comparison, this section details the quantitative effects of this compound and two other clinically relevant cardiac glycosides, Digoxin and Ouabain, on caspase activation. Due to the absence of a single study directly comparing all three compounds under identical experimental conditions, the data is presented in separate tables for each compound, highlighting the specific cell lines and experimental parameters used.

Table 1: Pro-Apoptotic Effects of this compound on Caspase Activation

Cell LineConcentrationTime (h)Effect on CaspasesCitation
SW480 (Colon Cancer)0.01, 0.02, 0.05 µM24Dose-dependent decrease in pro-caspase-3 and pro-caspase-9 levels, indicating activation.[3]
A549 (Lung Cancer)0.01, 0.02, 0.04 µg/mL24Induction of apoptosis.[4]
PC-3 (Prostate Cancer)Not specified24Apoptosis is dependent on the activation of caspase-3.[5]

Table 2: Pro-Apoptotic Effects of Digoxin on Caspase Activation

Cell LineConcentrationTime (h)Caspase-3/7 Activity (Fold Change vs. Control)Citation
MKN45 (Gastric Cancer)20 nM48Significantly enhanced[6]
MKN45 (Gastric Cancer)50 nM48Significantly enhanced[6]

Table 3: Pro-Apoptotic Effects of Ouabain on Caspase Activation

Cell LineConcentrationTime (h)Caspase-3/7 Activity (Fold Change vs. Control)Citation
A549, Hela, HCT11650 nM, 100 nM48Increased expression of cleaved Caspase-3.[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Oleandrin_Apoptotic_Pathway This compound This compound NaK_ATPase Na+/K+-ATPase Inhibition This compound->NaK_ATPase Fas_Receptor Fas Death Receptor This compound->Fas_Receptor Cell_Membrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) NaK_ATPase->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase8 Caspase-8 Activation Fas_Receptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Caspase Activity Assay cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a multi-well plate Treatment 2. Treat cells with This compound/alternatives Cell_Culture->Treatment Incubation 3. Incubate for a defined period Treatment->Incubation Lysis 4. Lyse cells and add caspase substrate Incubation->Lysis Incubate_Assay 5. Incubate at room temperature Lysis->Incubate_Assay Measurement 6. Measure luminescence or fluorescence Incubate_Assay->Measurement Normalization 7. Normalize to control Measurement->Normalization Quantification 8. Quantify fold change in caspase activity Normalization->Quantification

References

Validating Oleandrin's Passage Across the Blood-Brain Barrier: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a critical gatekeeper, controlling the passage of substances into the central nervous system (CNS). For a compound to exert a therapeutic or toxic effect on the brain, it must first successfully traverse this highly selective barrier. Oleandrin, a potent cardiac glycoside derived from the Nerium oleander plant, has garnered interest for its potential neuroprotective and anticancer properties.[1][2] However, its documented CNS toxicity also underscores the clinical significance of its ability to enter the brain.[3] This guide provides an objective comparison of this compound's BBB permeability, supported by available data and detailed experimental methodologies.

Evidence for this compound's Blood-Brain Barrier Permeability

In vivo studies have demonstrated that this compound can cross the blood-brain barrier and accumulate in brain tissue. A key pharmacokinetic study in mice revealed that following intraperitoneal injection, this compound concentrations in the brain rose rapidly and were sustained at levels higher than those in plasma over a 24-hour period.[4][5] This capacity to penetrate the CNS is attributed to its lipophilic nature.[3] Interestingly, the same study noted that the administration of a whole oleander extract resulted in even higher brain concentrations of this compound compared to the administration of the purified compound alone, suggesting that other components within the extract may enhance its transport across the BBB.[4][5]

Comparative Analysis of BBB Permeability

To contextualize this compound's ability to cross the BBB, it is useful to compare its physicochemical properties and known permeability characteristics with compounds that are well-characterized for their CNS penetration. Diazepam serves as a positive control, known for its high BBB permeability, while Digoxin, another cardiac glycoside, is a well-established negative control with very limited ability to cross the BBB.[1][6]

PropertyThis compoundDiazepam (Positive Control)Digoxin (Negative Control)
Molecular Weight (Da) 576.7284.7780.9
LogP (Lipophilicity) High (Implied)~2.8~1.3 - 1.8[7]
BBB Permeability High (In Vivo Evidence) [4][5]High [8]Low / P-gp Efflux Substrate [1][6]
Primary Transport Mechanism Likely Passive DiffusionPassive Diffusion[8]Active Efflux (P-glycoprotein)[6]
Supporting Evidence Accumulates in mouse brain tissue post-injection.[4]Rapidly crosses the BBB in various models.[8][9]Brain penetration increases ~10-fold when P-gp is inhibited.[6]

LogP values are estimates; experimental values can vary. This compound's high lipophilicity is inferred from its chemical structure and observed biological transport.

Experimental Protocols for Assessing BBB Permeability

Validating the BBB penetration of a compound like this compound involves a multi-tiered approach, progressing from simple, high-throughput in vitro models to more complex and physiologically relevant in vivo studies.

In Vitro Transwell Assay

This is a widely used initial screening method to estimate the potential of a compound to cross an endothelial cell monolayer that mimics the BBB.

  • Objective: To measure the apparent permeability coefficient (Papp) of a test compound across a monolayer of brain microvascular endothelial cells (BMECs).

  • Methodology:

    • Cell Culture: BMECs (e.g., the bEnd.3 murine cell line or human iPSC-derived BMECs) are seeded onto the porous membrane of a Transwell insert placed in a multi-well plate.[10][11] The cells are cultured until they form a confluent monolayer with well-established tight junctions. The integrity of this monolayer is typically verified by measuring Transendothelial Electrical Resistance (TEER).[10]

    • Co-Culture (Optional but Recommended): To better mimic the in vivo neurovascular unit, astrocytes or pericytes can be cultured on the underside of the insert or in the bottom of the well.[12]

    • Permeability Assay: The test compound (e.g., this compound) is added to the apical (upper) chamber, which represents the "blood" side.[13] At specified time intervals, samples are taken from the basolateral (lower) chamber (the "brain" side) to quantify the amount of compound that has crossed the monolayer.

    • Quantification: The concentration of the compound in the collected samples is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[3]

    • Calculation: The Papp value is calculated, providing a quantitative measure of permeability.

In Situ Brain Perfusion

This technique offers a more physiologically accurate assessment by maintaining the complex microenvironment of the brain vasculature in an anesthetized animal.

  • Objective: To measure the rate of unidirectional influx of a compound from the perfusate into the brain, yielding a permeability-surface area (PS) product.

  • Methodology:

    • Animal Preparation: A rat or mouse is anesthetized, and the common carotid artery is exposed and cannulated.[14][15]

    • Perfusion: The cerebral circulation is taken over by perfusing a buffered saline solution (the perfusate) containing a known concentration of the radiolabeled or non-labeled test compound retrograde into the carotid artery.[14][16] The infusion rate is controlled to ensure complete replacement of blood in the ipsilateral cerebral hemisphere.[14]

    • Termination: After a short perfusion period (typically seconds to minutes), the perfusion is stopped, and the animal is decapitated.[15]

    • Sample Collection & Analysis: The brain is removed, and the amount of the test compound that has entered the brain parenchyma is quantified.[15]

    • Calculation: The brain uptake clearance (K_in) and the PS product are calculated, providing a robust measure of BBB transport kinetics.

In Vivo Brain Tissue Distribution Study

This is the definitive method to confirm that a compound not only crosses the BBB but also accumulates in the brain tissue under normal physiological conditions.

  • Objective: To determine the concentration of a compound in the brain relative to its concentration in the blood (plasma) over time.

  • Methodology:

    • Compound Administration: The test compound is administered to a cohort of animals (typically mice or rats) via a relevant route (e.g., intravenous, intraperitoneal, or oral).[4][5]

    • Time-Course Sampling: At various time points after administration, animals are euthanized, and samples of both blood (for plasma separation) and brain tissue are collected.[17][18]

    • Tissue Processing: Brain tissue is homogenized to prepare it for analysis.[17]

    • Quantification: The concentration of the compound in both the plasma and brain homogenate samples is determined using a sensitive analytical method like LC-MS/MS.[4]

    • Analysis: The ratio of the brain concentration to the plasma concentration (Brain:Plasma ratio) is calculated for each time point. A ratio greater than 1 indicates significant accumulation in the brain.[4]

Visualizations

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Situ Validation cluster_2 In Vivo Confirmation invitro Transwell Assay (Papp Measurement) insitu In Situ Brain Perfusion (PS Product) invitro->insitu Promising Candidates invivo Brain Tissue Distribution (Brain:Plasma Ratio) insitu->invivo Confirmed Permeability end CNS Drug Candidate invivo->end start Compound Library start->invitro

oleandrin_pathway This compound This compound pump pump This compound->pump Inhibits downstream Modulation of Signaling Pathways (e.g., BDNF expression) na_ion na_ion pump->na_ion Leads to exchanger exchanger na_ion->exchanger Reduces Driving Force for ca_ion ca_ion exchanger->ca_ion Leads to ca_ion->downstream Triggers

References

Safety Operating Guide

Proper Disposal of Oleandrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of oleandrin, a potent cardiac glycoside, is critical to ensure the safety of laboratory personnel and protect the environment. This guide provides detailed procedures for handling and disposing of this compound and related contaminated materials in a research setting. Adherence to these protocols is essential to mitigate the risks associated with this highly toxic compound.

I. Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound, it is imperative to handle the compound in a controlled laboratory environment with appropriate personal protective equipment (PPE).

A. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves. Gloves must be inspected for integrity before use.[1]

  • Protective Clothing: A lab coat or other suitable protective clothing is required.[1]

  • Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes or aerosol formation.

  • Respiratory Protection: If working with powdered this compound or if there is a risk of aerosolization, use appropriate respiratory protection, such as a full-face respirator, especially if exposure limits are exceeded or in case of inadequate ventilation.[1]

B. Handling Guidelines:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation and inhalation of dust or aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

  • Use spark-proof tools and equipment to prevent ignition sources.[1]

II. Step-by-Step Disposal Procedure for this compound Waste

This compound and materials contaminated with it are considered hazardous waste and must be disposed of through a licensed chemical waste management service. On-site treatment, such as neutralization or dilution in a sink, is strictly prohibited.[2][3]

Step 1: Segregate this compound Waste

  • Immediately segregate all this compound-contaminated materials from the general laboratory waste stream.

  • This includes pure this compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.

Step 2: Contain the Waste

  • Place all this compound waste into a designated, leak-proof, and compatible hazardous waste container.[1][4]

  • The container must have a secure screw-top cap to prevent leakage.[4]

  • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

  • Store acids and bases separately, and keep this compound waste away from incompatible substances.[4]

Step 3: Label the Waste Container

  • As soon as the first item of waste is placed in the container, affix a hazardous waste tag.[3][4]

  • The label must clearly state:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound Waste". Do not use abbreviations or formulas.[4]

    • A clear description of the contents (e.g., "this compound in methanol," "Contaminated gloves and wipes").

    • The associated hazards (e.g., "Toxic," "Poison").[4]

Step 4: Store the Waste Securely

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The SAA should be a secure area, away from general traffic and drains.

  • Store the container in a cool, dry, and well-ventilated place, locked up if possible.[1]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[3]

  • Follow all institutional procedures for waste pickup requests.

  • The primary approved disposal methods for this compound are:

    • Controlled Incineration: Destruction via high-temperature incineration with flue gas scrubbing.[1]

    • Chemical Destruction Plant: Removal to a licensed facility for chemical decomposition.[1]

Disposal of Empty this compound Containers:

  • An empty container that held this compound, which is an acute hazardous waste, must be disposed of as hazardous waste itself through your institution's EHS waste removal process.[3]

  • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous this compound waste.[1] After triple-rinsing, the defaced container may be offered for recycling or disposed of in a sanitary landfill.[1]

III. Disposal of Oleander Plant Material

For laboratories working with the Nerium oleander plant itself, distinct disposal procedures apply.

  • DO NOT BURN: Under no circumstances should oleander plant parts be burned. The smoke is highly toxic and can cause severe respiratory injury and poisoning.[5][6]

  • DO NOT COMPOST: Oleander clippings will contaminate compost, rendering it toxic and dangerous for any future use.[6] The toxic cardiac glycosides are not effectively removed by typical composting methods.[6]

  • Proper Disposal: Treat all plant material as toxic waste.

    • Wearing gloves, place all plant clippings, leaves, and flowers into heavy-duty plastic bags.[6]

    • Seal the bags securely.

    • Dispose of the sealed bags in the municipal solid waste stream (trash), not in green waste or compost bins.[7]

IV. Experimental Data: this compound Degradation in Composting

While composting is not a recommended disposal method for laboratory waste, a study from the University of California, Davis, investigated the degradation of this compound under controlled composting conditions. This data is presented for informational purposes only and does not constitute an approved disposal protocol.

Time PointThis compound Concentration (ppm)Percent of Original Concentration
Day 0 (Fresh Material) Up to 1500 ppm100%
Day 50 < 150 ppm< 10%
Day 300 Undetectable0%
Data sourced from a UC Davis compost study.

Experimental Protocol for this compound Composting Study: A brief methodology was described for this experiment:

  • Preparation: Clippings of oleander stems, leaves, and flowers were shredded.

  • Compost Pile: A pile of at least 1 cubic meter was created.

  • Conditions: The pile was covered with a polyethylene tarp to retain moisture, and approximately 25 liters of water were added at the start. No nitrogen or other fertilizers were used. The pile's temperature rapidly exceeded 65°C.

  • Sampling: Samples were collected at the time of shredding and at regular intervals until the compost stabilized.

V. Visualized Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Oleandrin_Disposal_Workflow start This compound Waste Generated (Pure, Solution, Contaminated Labware) ppe Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) start->ppe segregate Step 1: Segregate Waste from General Trash ppe->segregate contain Step 2: Place in Compatible, Labeled Hazardous Waste Container segregate->contain label_details Label Must Include: 'Hazardous Waste' 'this compound Waste' Hazards (e.g., Toxic) contain->label_details store Step 3: Store Securely in Satellite Accumulation Area (SAA) contain->store contact_ehs Step 4: Arrange Pickup via Institutional EHS store->contact_ehs disposal Step 5: Professional Disposal (Incineration or Chemical Destruction) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound laboratory waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleandrin
Reactant of Route 2
Oleandrin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.